(2,3-Dimethylphenyl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,3-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-4-3-5-9(6-10)8(7)2/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQIVMXQYUZKIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929454 | |
| Record name | (2,3-Dimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13651-14-4, 62862-32-2 | |
| Record name | 2,3-Dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13651-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013651144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062862322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13651-14-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,3-Dimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethylbenzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENEMETHANOL, 2,3-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/425SS1L63Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2,3-Dimethylphenyl)methanol for Advanced Research Applications
This guide provides a comprehensive technical overview of (2,3-Dimethylphenyl)methanol, also known as 2,3-dimethylbenzyl alcohol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical data, synthesis protocols, reactivity, and applications, grounding all claims in verifiable, authoritative sources.
Compound Identification and Overview
This compound is an aromatic alcohol that serves as a valuable intermediate and building block in organic synthesis. Its structure, featuring a benzyl alcohol core with two methyl groups at the 2 and 3 positions of the phenyl ring, provides a unique steric and electronic profile that is leveraged in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
Key Identifiers:
-
IUPAC Name: this compound[1]
-
Synonyms: 2,3-Dimethylbenzyl alcohol, Benzenemethanol, 2,3-dimethyl-[1][3]
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The data presented below has been aggregated from established chemical databases and supplier specifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 136.19 g/mol | [1][2][4] |
| Physical State | White to off-white solid (powder/crystal) | |
| Melting Point | 63.0 to 67.0 °C | |
| Boiling Point | 131 °C at 13 mmHg | [3] |
| Octanol/Water Partition Coefficient (logP) | 1.796 (Calculated) | [4] |
| CAS Registry Number | 13651-14-4 | [1][2][4] |
Spectroscopic Profile
Characterization of this compound is routinely achieved through standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, the methylene protons of the CH₂OH group, the hydroxyl proton, and the aromatic protons on the substituted ring.
-
¹³C NMR: The carbon NMR will display signals corresponding to the two non-equivalent methyl carbons, the methylene carbon, and the eight unique carbons of the aromatic ring.
-
IR Spectroscopy: Key stretches include a broad peak around 3300 cm⁻¹ for the O-H group and peaks in the 3100-3000 cm⁻¹ (aromatic C-H) and 3000-2850 cm⁻¹ (aliphatic C-H) regions.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. NIST provides reference mass spectrum data for this compound[2].
Synthesis and Purification Protocol
This compound is typically synthesized via the reduction of a corresponding carbonyl compound, such as 2,3-dimethylbenzoic acid or 2,3-dimethylbenzaldehyde. The choice of reducing agent is critical and depends on the starting material.
Rationale for Method Selection
The reduction of a carboxylic acid derivative to an alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation due to its high reactivity. However, it is pyrophoric and requires strictly anhydrous conditions. A safer, though often slower, alternative for reducing an aldehyde or ketone precursor is sodium borohydride (NaBH₄)[5]. For this guide, we will detail a conceptual protocol based on the reduction of 2,3-dimethylbenzaldehyde using NaBH₄, a method widely applicable in standard laboratory settings.
Experimental Protocol: Reduction of 2,3-Dimethylbenzaldehyde
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2,3-dimethylbenzaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.
Step 2: Reduction
-
Slowly add 1.1 to 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise to the stirred solution. Maintaining a low temperature prevents potential side reactions and ensures selective reduction of the aldehyde.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Step 3: Workup and Quenching
-
Carefully quench the reaction by slowly adding dilute hydrochloric acid (e.g., 1 M HCl) at 0 °C to neutralize the excess NaBH₄ and the resulting borate esters.
-
The product will partition into an organic layer. Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
Step 4: Purification
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to obtain pure this compound.
Workflow Visualization
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The utility of this compound in medicinal chemistry and drug development stems from the reactivity of its primary alcohol functional group. This group is a versatile handle for introducing the 2,3-dimethylbenzyl moiety into larger, more complex molecular scaffolds.
Key Reactions:
-
Oxidation: The primary alcohol can be oxidized to 2,3-dimethylbenzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to 2,3-dimethylbenzoic acid with stronger agents such as potassium permanganate (KMnO₄)[6].
-
Esterification & Etherification: It readily reacts with carboxylic acids or acyl chlorides to form esters, and with alkyl halides under basic conditions to form ethers. These reactions are fundamental for creating linkers or modifying solubility in drug candidates[6][7].
-
Halogenation: The hydroxyl group can be converted to a good leaving group and substituted by a halogen (e.g., using SOCl₂ or PBr₃) to produce the corresponding 2,3-dimethylbenzyl halide. This halide is a potent electrophile for alkylation reactions[8].
As a building block, this compound and its derivatives are integral to the synthesis of various compounds, including those investigated for pharmaceutical properties. The specific substitution pattern on the aromatic ring can influence the molecule's conformation, binding affinity to biological targets, and metabolic stability.
Reaction Pathways Visualization
Caption: Key reaction pathways of this compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
-
Precautions: Use only in a well-ventilated area or under a chemical fume hood[3]. Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a lab coat[9]. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling[9].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[3]. Some suppliers recommend storing under an inert gas as it may be air-sensitive.
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical[3][9][10].
References
- 1. This compound | C9H12O | CID 96208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl alcohol, 2,3-dimethyl- [webbook.nist.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Benzyl alcohol, 2,3-dimethyl- (CAS 13651-14-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]
- 6. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. asianpubs.org [asianpubs.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
A Spectroscopic Guide to (2,3-Dimethylphenyl)methanol: Elucidating Molecular Structure
This technical guide provides an in-depth analysis of the spectroscopic data for (2,3-Dimethylphenyl)methanol, also known as 2,3-dimethylbenzyl alcohol. The structural elucidation of this compound is critical for its application in various fields, including organic synthesis and drug development. This document will detail the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental methodologies and the foundational principles of spectroscopic analysis.
Introduction
This compound (C₉H₁₂O) is an aromatic alcohol with a molecular weight of 136.19 g/mol .[1] Its structure, featuring a benzyl alcohol core with two methyl substituents on the aromatic ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers to confirm its identity, purity, and structural integrity in various experimental contexts. This guide serves as a comprehensive resource, detailing the expected spectroscopic characteristics and the rationale behind their interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming the substitution pattern of the aromatic ring and the presence of the hydroxymethyl group.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is characterized by distinct signals for the aromatic protons, the methylene protons of the alcohol, the hydroxyl proton, and the two methyl groups.
Experimental Protocol:
A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is then acquired on a high-field NMR spectrometer, for instance, at a frequency of 500 MHz.
Data Interpretation and Key Insights:
The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in this compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic (H-6) | ~7.15 | Doublet | 1H | ~7.5 |
| Aromatic (H-4) | ~7.08 | Triplet | 1H | ~7.5 |
| Aromatic (H-5) | ~7.01 | Doublet | 1H | ~7.5 |
| Methylene (-CH₂OH) | ~4.65 | Singlet | 2H | - |
| Methyl (Ar-CH₃ at C-2) | ~2.30 | Singlet | 3H | - |
| Methyl (Ar-CH₃ at C-3) | ~2.15 | Singlet | 3H | - |
| Hydroxyl (-OH) | Variable (e.g., ~1.6) | Singlet (broad) | 1H | - |
The downfield-shifted aromatic protons are indicative of their attachment to an electron-withdrawing benzene ring. The splitting pattern (doublet, triplet, doublet) arises from the coupling between adjacent aromatic protons. The two methyl groups appear as distinct singlets due to their different chemical environments, a key feature confirming the 2,3-substitution pattern. The methylene protons adjacent to the hydroxyl group also appear as a singlet. The chemical shift of the hydroxyl proton is often variable and concentration-dependent, and the peak is typically broad due to hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled spectrum is obtained to simplify the spectrum to a series of single lines for each unique carbon atom.
Data Interpretation and Key Insights:
The table below lists the characteristic chemical shifts for the carbon atoms in this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic (C-1) | ~138.5 |
| Aromatic (C-2) | ~137.0 |
| Aromatic (C-3) | ~134.5 |
| Aromatic (C-6) | ~128.5 |
| Aromatic (C-4) | ~127.0 |
| Aromatic (C-5) | ~125.0 |
| Methylene (-CH₂OH) | ~63.0 |
| Methyl (Ar-CH₃ at C-2) | ~20.0 |
| Methyl (Ar-CH₃ at C-3) | ~15.5 |
The quaternary aromatic carbons (C-1, C-2, and C-3) appear at lower field (higher ppm) compared to the protonated aromatic carbons. The chemical shift of the methylene carbon is characteristic of a carbon attached to an oxygen atom. The two methyl carbons are magnetically non-equivalent and thus show distinct signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
An IR spectrum of this compound can be obtained by placing a small amount of the neat liquid between two salt plates (e.g., NaCl or KBr) and analyzing it using an FTIR spectrometer.
Data Interpretation and Key Insights:
The IR spectrum of this compound will exhibit several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3350 (broad) | O-H stretch | Alcohol |
| ~3020 | C-H stretch (aromatic) | Aromatic Ring |
| ~2920, ~2860 | C-H stretch (aliphatic) | -CH₂, -CH₃ |
| ~1600, ~1470 | C=C stretch | Aromatic Ring |
| ~1020 | C-O stretch | Primary Alcohol |
The most prominent feature is the broad absorption band around 3350 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. The presence of sharp peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds, while the peaks just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the methyl and methylene groups. The C-O stretching vibration of the primary alcohol typically appears in the fingerprint region around 1020 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol:
A mass spectrum can be obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam.
Data Interpretation and Key Insights:
The mass spectrum of this compound will show a molecular ion peak (M⁺) and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 136 | ~50 | [C₉H₁₂O]⁺ (Molecular Ion) |
| 118 | 100 | [C₉H₁₀]⁺ (Loss of H₂O) |
| 117 | ~80 | [C₉H₉]⁺ (Loss of H₂O and H) |
| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) |
The molecular ion peak at m/z 136 confirms the molecular weight of the compound.[1] The base peak at m/z 118 corresponds to the loss of a water molecule (18 Da), a common fragmentation pathway for alcohols. Subsequent loss of a hydrogen radical leads to the fragment at m/z 117. The peak at m/z 91 is characteristic of benzyl-type compounds and corresponds to the stable tropylium ion.
Visualizing Molecular Structure and Fragmentation
To further illustrate the relationships between the spectroscopic data and the molecular structure, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Key fragmentation pathway in the mass spectrum.
Conclusion
The combined application of NMR, IR, and MS provides a robust and self-validating system for the structural characterization of this compound. Each technique offers complementary information, and together they create a detailed molecular portrait. This guide provides the foundational spectroscopic data and interpretation necessary for researchers working with this compound, ensuring confidence in its identity and purity for downstream applications.
References
An In-depth Technical Guide to the Solubility and Physical Properties of (2,3-Dimethylphenyl)methanol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Physicochemical Landscape of (2,3-Dimethylphenyl)methanol
This compound, also known as 2,3-dimethylbenzyl alcohol, is an aromatic alcohol with growing significance in synthetic organic chemistry and as a building block in the development of novel pharmaceutical agents. A thorough understanding of its fundamental physical and solubility properties is paramount for its effective use in research and drug development. This guide provides a comprehensive overview of these key physicochemical parameters, offering both available experimental data and theoretically grounded insights. Furthermore, it details robust experimental protocols for the in-house determination of these properties, empowering researchers to validate and expand upon the existing knowledge base.
Molecular Structure and Physicochemical Identity
This compound possesses a benzene ring substituted with a hydroxymethyl group (-CH₂OH) and two methyl groups (-CH₃) at the 2 and 3 positions. This substitution pattern dictates its polarity, steric hindrance, and potential for intermolecular interactions, which in turn govern its solubility and physical characteristics.
Key Identifiers:
-
IUPAC Name: this compound[1]
-
Synonyms: 2,3-Dimethylbenzyl alcohol[1]
-
CAS Number: 13651-14-4[1]
-
Molecular Formula: C₉H₁₂O[1]
-
Molecular Weight: 136.19 g/mol [1]
Core Physical Properties
A summary of the key physical properties of this compound is presented below. It is important to note that while some experimental data is available, other values are estimated based on the properties of the parent compound, benzyl alcohol, and the expected influence of the dimethyl substitution.
| Property | Value | Source & Notes |
| Melting Point | 63.0 - 67.0 °C | Experimental data from a commercial supplier. |
| Boiling Point | 131 °C at 13 mmHg | Experimental data from a commercial supplier. |
| ~220-230 °C (estimated) | Estimated normal boiling point based on the boiling point of benzyl alcohol (205 °C) and the addition of two methyl groups, which typically increases the boiling point. | |
| Density | ~1.03 g/mL at 25 °C (estimated) | Estimated based on the density of benzyl alcohol (1.045 g/mL at 25 °C)[2]. The methyl groups are expected to slightly decrease the density. |
| pKa | ~15.5 - 16.0 (estimated) | Estimated based on the pKa of benzyl alcohol (15.40)[2][3]. The electron-donating methyl groups are expected to slightly increase the pKa, making it a slightly weaker acid. |
| Appearance | White to off-white crystalline solid | Based on supplier information. |
Solubility Profile: A Qualitative and Quantitative Perspective
The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and purification strategies. The "like dissolves like" principle provides a strong framework for understanding the solubility of this compound.[4]
Aqueous Solubility
Due to the presence of the polar hydroxyl group capable of hydrogen bonding with water, this compound is expected to have some, albeit limited, solubility in water. However, the nonpolar character of the dimethyl-substituted benzene ring is the dominant feature, significantly reducing its affinity for aqueous media compared to smaller alcohols.
Qualitative Assessment: Sparingly soluble to slightly soluble in water.
Solubility in Organic Solvents
Given its aromatic and alcohol functionalities, this compound is anticipated to be readily soluble in a wide range of common organic solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The hydroxyl group facilitates strong hydrogen bonding interactions, leading to high solubility. It is expected to be miscible with lower alcohols.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): The overall polarity of the molecule allows for favorable dipole-dipole interactions, resulting in good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring and methyl groups will interact favorably with nonpolar solvents through van der Waals forces, leading to moderate to good solubility.
Summary of Expected Solubility:
| Solvent | Polarity | Expected Solubility |
| Water | High | Sparingly Soluble |
| Methanol | High | Miscible |
| Ethanol | High | Miscible |
| Acetone | Medium | Soluble |
| Dimethyl Sulfoxide (DMSO) | High | Soluble |
| Dichloromethane | Medium | Soluble |
| Toluene | Low | Soluble |
| Hexane | Low | Moderately Soluble |
Experimental Protocols for Physicochemical Characterization
To ensure the highest level of scientific integrity, in-house determination of the physical and solubility properties of this compound is strongly recommended. The following section provides detailed, self-validating protocols for these essential experiments.
Determination of Melting Point
The melting point provides a quick and effective assessment of a solid's purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate to approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid droplet appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
-
-
Reporting: The melting point is reported as a range from the onset to the completion of melting. A narrow range (e.g., 0.5-1 °C) is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Determination of Boiling Point
Due to the relatively high boiling point of this compound, distillation is a suitable method for its determination.
Methodology:
-
Apparatus: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
The round-bottom flask is charged with a sample of this compound and a few boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.
-
The sample is heated gently.
-
As the liquid boils and the vapor rises, the temperature on the thermometer will increase and then stabilize.
-
This stable temperature, at which the vapor and liquid are in equilibrium, is the boiling point.
-
The atmospheric pressure should be recorded concurrently, as the boiling point is pressure-dependent.
-
References
An In-Depth Technical Guide to the Potential Reaction Mechanisms of (2,3-Dimethylphenyl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Structural & Electronic Profile
(2,3-Dimethylphenyl)methanol, also known as 2,3-dimethylbenzyl alcohol, is an aromatic primary alcohol that serves as a versatile intermediate in organic synthesis. Its reactivity is fundamentally governed by the interplay between the benzylic hydroxyl group and the electronic and steric influences of the disubstituted phenyl ring. Understanding these nuances is critical for predicting reaction outcomes and designing robust synthetic protocols.
The core of its reactivity lies in the benzylic position, which allows for the formation of intermediates, such as carbocations, that are stabilized by resonance with the aromatic π-system.[1] Furthermore, the molecule possesses two methyl groups at the C2 (ortho) and C3 (meta) positions relative to the methanol substituent. These groups exert two primary effects:
-
Electronic Effect: Methyl groups are electron-donating through induction and hyperconjugation. This enriches the electron density of the aromatic ring and, critically, stabilizes any positive charge that develops at the benzylic carbon during a reaction. This stabilization significantly influences the kinetics and preferred pathways of reactions involving C-O bond cleavage.
-
Steric Effect: The presence of a methyl group at the ortho position introduces steric hindrance around the benzylic carbon and the hydroxyl group. This can modulate the approach of bulky reagents or nucleophiles and may influence the conformational preferences of reaction intermediates.[2]
This guide will dissect the principal reaction mechanisms available to this compound, providing mechanistic rationale, predictive insights based on its unique substitution pattern, and actionable experimental protocols.
Reactions Involving C-O Bond Cleavage: The SN1 Pathway
A dominant reaction pathway for this compound, particularly under acidic conditions, is the unimolecular nucleophilic substitution (SN1). This mechanism is favored due to the exceptional stability of the resulting (2,3-dimethylphenyl)methyl carbocation.
Mechanistic Deep Dive: The SN1 Reaction
The SN1 mechanism proceeds in a stepwise fashion, initiated by the conversion of the hydroxyl group into a better leaving group.[3]
-
Protonation: In the presence of a strong acid (e.g., HBr, H2SO4), the lone pair of the hydroxyl oxygen attacks a proton, forming a protonated alcohol (an oxonium ion). This step is a rapid equilibrium. The hydroxyl group itself is a poor leaving group (OH⁻), but its protonation creates an excellent leaving group: a neutral water molecule (H₂O).[1]
-
Carbocation Formation: The C-O bond cleaves heterolytically, and the water molecule departs. This is the slow, rate-determining step of the reaction, resulting in the formation of a planar, sp²-hybridized benzylic carbocation.[1][4]
-
Resonance Stabilization: The stability of this carbocation is the linchpin of the SN1 pathway. The positive charge on the benzylic carbon is delocalized across the aromatic ring through resonance. The electron-donating effects of the two methyl groups further stabilize this cation, making its formation more favorable than for an unsubstituted benzyl alcohol.
-
Nucleophilic Attack: A nucleophile (e.g., Br⁻) attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face, which would lead to a racemic mixture if the benzylic carbon were a stereocenter.[1]
Causality Behind the SN1 Preference:
The pronounced preference for the SN1 pathway is a direct consequence of the substrate's structure. The primary alcohol might suggest an SN2 reaction, but the overwhelming stability of the benzylic carbocation, enhanced by two electron-donating groups, dramatically lowers the activation energy for the unimolecular pathway.[5] SN2 reactions are disfavored due to both the steric hindrance from the ortho-methyl group impeding backside attack and the high energy of the alternative primary carbocation that would be involved.
Visualization: SN1 Mechanism
References
Exploration of (2,3-Dimethylphenyl)methanol derivatives and analogs
An In-depth Technical Guide to the Exploration of (2,3-Dimethylphenyl)methanol Derivatives and Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of this compound and its derivatives, offering a technical narrative grounded in scientific literature and practical application. It is designed to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this versatile chemical scaffold, particularly within the realm of medicinal chemistry and materials science.
Introduction: The this compound Core
This compound, also known as 2,3-xylenol, is an aromatic alcohol characterized by a phenyl ring substituted with a hydroxymethyl group and two adjacent methyl groups. This seemingly simple structure offers a surprisingly rich platform for chemical modification, enabling the exploration of a vast chemical space. The steric and electronic influence of the ortho- and meta-methyl groups on the hydroxymethyl moiety imparts unique reactivity and conformational properties, making its derivatives of significant interest in the development of novel therapeutic agents and functional materials.
The strategic placement of the dimethyl substituents creates a specific steric environment around the benzylic alcohol. This can influence reaction kinetics, favor certain product isomers, and critically, dictate the binding interactions of its derivatives with biological targets. Understanding these intrinsic properties is paramount to the rational design of novel analogs with desired functions.
Synthetic Pathways and Methodologies
The synthesis of this compound and its subsequent derivatization are central to its exploration. The choice of synthetic route is often dictated by the desired final product, scale, and available starting materials.
Core Synthesis: Reduction of 2,3-Dimethylbenzoic Acid
A common and reliable method for the preparation of this compound is the reduction of 2,3-dimethylbenzoic acid or its corresponding esters.
Protocol 2.1.1: Lithium Aluminum Hydride (LiAlH₄) Reduction
This protocol describes a standard laboratory-scale synthesis.
-
Step 1: Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).
-
Step 2: Addition of Substrate: A solution of 2,3-dimethylbenzoic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C. The rate of addition is controlled to maintain a gentle reflux.
-
Step 3: Reaction and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.
-
Step 4: Work-up and Purification: The resulting granular precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Key Derivatization Reactions
The hydroxyl group of this compound is the primary handle for derivatization.
Table 1: Common Derivatization Reactions
| Derivative Type | Reagents and Conditions |
| Ethers | Alkyl halide, Sodium hydride (NaH), in THF or DMF |
| Esters | Acyl chloride or carboxylic acid, Pyridine or DCC/DMAP, in DCM |
| Halides | Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) |
| Aldehydes | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) |
Medicinal Chemistry Applications: A Case Study
Derivatives of this compound have been investigated for a range of biological activities. A notable area of exploration is their potential as modulators of cellular signaling pathways implicated in disease.
Targeting Inflammatory Pathways
Certain ester derivatives of this compound have been shown to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of key enzymes or transcription factors in the inflammatory cascade, such as cyclooxygenase (COX) enzymes or NF-κB.
The canonical NF-κB signaling pathway is a central regulator of inflammation.[1] It is typically initiated by pro-inflammatory cytokines like TNFα and IL-1.[1] This leads to the activation of the IKK complex, which then phosphorylates IκB proteins.[2] Phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimers (commonly p50/p65).[2] These active NF-κB complexes translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[1]
Caption: Canonical NF-κB signaling pathway.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory potency of this compound derivatives is highly dependent on the nature of the ester substituent. A general SAR trend suggests that increasing the lipophilicity and incorporating specific functional groups on the ester moiety can enhance COX-2 inhibitory activity. For instance, the presence of a sulfonamide group on an aromatic ring attached to the ester can lead to potent and selective COX-2 inhibition.[3]
Experimental Protocols for Biological Evaluation
To assess the anti-inflammatory potential of novel this compound derivatives, a series of in vitro assays are typically employed.
COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol 4.1.1: Fluorometric COX Inhibitor Screening Assay
-
Step 1: Reagent Preparation: Prepare assay buffer, heme, and the fluorometric substrate (e.g., ADHP) according to the kit manufacturer's instructions.[4]
-
Step 2: Enzyme and Inhibitor Addition: In a 96-well plate, add the assay buffer, heme, ADHP, and the specific COX enzyme (COX-1 or COX-2). Then, add the test compound at various concentrations.[4]
-
Step 3: Reaction Initiation and Measurement: Initiate the reaction by adding arachidonic acid. Measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[5]
-
Step 4: Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Caption: Experimental workflow for COX inhibition assay.
Cellular Anti-inflammatory Assay
This assay measures the ability of a compound to suppress the production of inflammatory mediators in a cellular context.
Protocol 4.2.1: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
-
Step 1: Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Step 2: Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[6]
-
Step 3: Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitric oxide produced.[7]
-
Step 4: Cytotoxicity Assessment (MTT Assay): To ensure that the observed effects are not due to cell death, perform a parallel MTT assay.[6]
Table 2: Representative Data for a Hypothetical this compound Derivative
| Compound Concentration (µM) | COX-2 Inhibition (%) | NO Production (% of Control) | Cell Viability (%) |
| 0.1 | 15.2 ± 2.1 | 88.5 ± 5.4 | 99.1 ± 1.2 |
| 1 | 48.9 ± 3.5 | 55.2 ± 4.1 | 98.5 ± 2.0 |
| 10 | 92.1 ± 1.8 | 12.8 ± 2.3 | 97.3 ± 2.5 |
| 100 | 98.5 ± 0.9 | 5.1 ± 1.1 | 65.4 ± 4.8 |
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. Future research should focus on the synthesis of novel analogs with improved potency and selectivity, as well as a comprehensive evaluation of their in vivo efficacy and safety profiles. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new drug candidates based on this promising chemical entity.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Initial discovery and historical context of (2,3-Dimethylphenyl)methanol
An In-depth Technical Guide to (2,3-Dimethylphenyl)methanol: Synthesis, Characterization, and Applications
Abstract
This compound, also known as 2,3-dimethylbenzyl alcohol, is a substituted aromatic alcohol that serves as a pivotal intermediate in the landscape of organic synthesis. Its structural features—a reactive hydroxymethyl group attached to a sterically defined dimethyl-substituted benzene ring—make it a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and specialty chemical sectors. This guide provides a comprehensive overview of its historical context, detailed synthesis protocols from the perspective of a senior application scientist, thorough characterization data, key applications, and essential safety protocols. The methodologies described herein are presented not merely as procedures but as self-validating systems, with an emphasis on the underlying chemical principles and experimental causality.
Historical Context and Emergence in Synthesis
The specific initial synthesis of this compound is not marked by a singular, celebrated discovery. Instead, its emergence is a logical consequence of the broader exploration of aromatic chemistry that began in the 19th century. The isolation of xylene by French chemist Auguste Cahours in 1850 laid the groundwork for the study of its derivatives.[1] Xylenols (dimethylphenols), the phenolic precursors to this class of compounds, were historically identified as components of coal tar, a complex mixture that fueled much of the early organic chemical industry.[2]
The development of robust, predictable synthetic reactions in the 20th century, such as the Grignard reaction and the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄), empowered chemists to move beyond simple isolation. They could now systematically modify aromatic scaffolds. This compound thus transitioned from a theoretical structure to a readily accessible synthetic intermediate, valued for its potential to introduce the 2,3-dimethylbenzyl moiety into more complex molecular architectures.
Core Synthesis Methodologies
The preparation of this compound in a laboratory setting can be approached via several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Here, we detail the two most prevalent and mechanistically distinct pathways.
Pathway I: Reductive Transformation of 2,3-Dimethylbenzoic Acid
This is arguably the most common and straightforward laboratory synthesis, predicated on the reduction of a carboxylic acid or its ester derivative. The choice of 2,3-dimethylbenzoic acid as the starting material is strategic; it is a commercially available and stable solid.[3][4] The direct reduction of a carboxylic acid requires a powerful reducing agent, as the carboxyl group is relatively unreactive. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[5][6]
Causality and Mechanistic Insight: The reduction proceeds via the formation of an aluminum-carboxylate complex. Successive delivery of hydride (H⁻) ions from the AlH₄⁻ species to the carbonyl carbon reduces the acid to the primary alcohol.[7] The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent, exothermic reaction of LiAlH₄ with water. An acidic workup is required to protonate the resulting alkoxide and liberate the final alcohol product.
Experimental Protocol: Reduction of 2,3-Dimethylbenzoic Acid using LiAlH₄
-
System Validation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which would quench the LiAlH₄.
-
Step 1: Reagent Suspension. In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser (with a drying tube), suspend lithium aluminum hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Step 2: Substrate Addition. Dissolve 2,3-dimethylbenzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes. The rate of addition should be controlled to manage the exothermic reaction.
-
Step 3: Reaction. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Step 4: Quenching (Fieser workup). Cautiously cool the reaction mixture back to 0 °C. Quench the excess LiAlH₄ by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered.
-
Step 5: Isolation and Purification. Stir the resulting mixture for 30 minutes, then filter through a pad of Celite®, washing the filter cake with additional THF or diethyl ether. Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or distillation under reduced pressure to yield pure this compound.
Workflow Diagram: LiAlH₄ Reduction Pathway
Caption: Workflow for the synthesis of this compound via LiAlH₄ reduction.
Pathway II: Grignard Synthesis
An alternative and equally powerful method involves the formation of a C-C bond using a Grignard reagent. This pathway typically starts from a halogenated precursor, such as 1-bromo-2,3-dimethylbenzene. The Grignard reagent, 2,3-dimethylphenylmagnesium bromide, is formed and then reacted with a suitable one-carbon electrophile, most commonly formaldehyde, to generate the primary alcohol.[8][9]
Causality and Mechanistic Insight: The first step involves the oxidative insertion of magnesium metal into the carbon-bromine bond, creating a highly nucleophilic organometallic species. This Grignard reagent then performs a nucleophilic attack on the electrophilic carbonyl carbon of formaldehyde.[10] The reaction forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final product. The use of anhydrous ether is critical, as Grignard reagents are potent bases and react readily with protic solvents like water.
Experimental Protocol: Grignard Synthesis from 1-Bromo-2,3-dimethylbenzene
-
System Validation: All glassware must be rigorously flame-dried or oven-dried and maintained under a strict inert atmosphere. The magnesium turnings should be activated (e.g., by brief grinding or addition of an iodine crystal) to remove the passivating oxide layer.
-
Step 1: Grignard Reagent Formation. Place activated magnesium turnings (1.2 equivalents) in a three-neck flask under nitrogen. Add a small portion of a solution of 1-bromo-2,3-dimethylbenzene (1.0 equivalent) in anhydrous diethyl ether. Initiate the reaction with gentle warming or the addition of a crystal of iodine. Once initiated (observed by cloudiness and gentle reflux), add the remainder of the bromide solution dropwise to maintain a steady reflux.
-
Step 2: Reaction with Formaldehyde. Cool the freshly prepared Grignard reagent to 0 °C. Pass a stream of dry formaldehyde gas (generated by heating paraformaldehyde) through the solution, or add a solution of paraformaldehyde in anhydrous THF.
-
Step 3: Quenching and Workup. After the reaction is complete (monitored by TLC), pour the reaction mixture slowly into a beaker of ice containing a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl). This will quench the reaction and dissolve the magnesium salts.
-
Step 4: Extraction and Isolation. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Step 5: Purification. Remove the solvent by rotary evaporation. Purify the crude product via vacuum distillation or flash column chromatography to afford pure this compound.
Workflow Diagram: Grignard Synthesis Pathway
Caption: Workflow for the synthesis of this compound via the Grignard pathway.
Physicochemical and Spectroscopic Characterization
Once synthesized and purified, the identity and purity of this compound must be confirmed. The following table summarizes its key physical properties.
| Property | Value | Source |
| IUPAC Name | This compound | [11] |
| CAS Number | 13651-14-4 | [11] |
| Molecular Formula | C₉H₁₂O | [11][12] |
| Molecular Weight | 136.19 g/mol | [11] |
| Boiling Point | 131 °C / 13 mmHg | [13] |
| Appearance | Colorless liquid or solid | N/A |
| SMILES | CC1=C(C(=CC=C1)CO)C | [11][12] |
| InChIKey | ZQQIVMXQYUZKIQ-UHFFFAOYSA-N | [11][12] |
Spectroscopic analysis provides the definitive structural confirmation:
-
¹H NMR: Will show characteristic peaks for the two distinct methyl groups, the aromatic protons, the benzylic CH₂ protons, and the hydroxyl proton (which may be broad and is D₂O exchangeable).
-
¹³C NMR: Will show nine distinct carbon signals corresponding to the molecular formula.
-
IR Spectroscopy: Will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol, along with C-H and C=C aromatic stretches.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 136.19.
Applications in Drug Development and Advanced Synthesis
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its utility lies in its ability to be readily transformed into other functional groups, serving as a versatile scaffold in medicinal chemistry and process development.[14][15]
-
Precursor to APIs: The benzyl alcohol moiety can be easily oxidized to an aldehyde or carboxylic acid, etherified, or esterified, providing numerous pathways for molecular elaboration.[14] This versatility is exploited in the synthesis of complex APIs where the 2,3-dimethylphenyl group is a required structural element.
-
Drug Discovery Libraries: In early-stage drug discovery, this compound and its derivatives can be used to create diverse compound libraries for screening against biological targets.[14] The specific substitution pattern can influence the molecule's conformation, solubility, and metabolic stability.
-
Specialty Chemicals: Beyond pharmaceuticals, it serves as an intermediate in the synthesis of agrochemicals, fragrances, and specialty polymers where tailored aromatic structures are needed.[16] For instance, a related compound, [2-(2,3-Dimethylanilino)phenyl]methanol, highlights how this core structure can be incorporated into more complex systems.[17][18]
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential. It is classified as a substance that requires careful management in a laboratory setting.
-
GHS Hazard Classification:
-
Recommended Precautions (P-Statements):
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area thoroughly with soap and water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
- 1. Xylene - Wikipedia [en.wikipedia.org]
- 2. Xylenol - Wikiwand [wikiwand.com]
- 3. innospk.com [innospk.com]
- 4. 2,3-Dimethylbenzoic acid | C9H10O2 | CID 11782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgosolver.com [orgosolver.com]
- 8. askthenerd.com [askthenerd.com]
- 9. collegedunia.com [collegedunia.com]
- 10. brainly.in [brainly.in]
- 11. This compound | C9H12O | CID 96208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C9H12O) [pubchemlite.lcsb.uni.lu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. [2-(2,3-Dimethyl-anilino)phen-yl]methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. static.cymitquimica.com [static.cymitquimica.com]
(2,3-Dimethylphenyl)methanol: An In-depth Technical Guide for Researchers in Drug Development and Synthesis
This guide provides a comprehensive technical overview of (2,3-dimethylphenyl)methanol, a benzyl alcohol derivative of increasing significance in the fields of synthetic chemistry and drug development. Tailored for researchers, scientists, and professionals, this document delves into the compound's core properties, synthesis methodologies, and diverse applications, emphasizing the scientific rationale behind experimental choices and protocols.
Core Principles: Understanding the this compound Moiety
Benzyl alcohol and its derivatives are foundational scaffolds in organic synthesis. The strategic placement of substituents on the phenyl ring is a key tool for modulating a molecule's steric and electronic characteristics, thereby fine-tuning its reactivity and potential biological activity. In this compound, the presence of two methyl groups at the ortho and meta positions relative to the hydroxymethyl group creates a distinct chemical environment. This substitution pattern introduces steric hindrance that can influence reaction kinetics and selectivity, while the electron-donating nature of the methyl groups enhances the electron density of the aromatic ring.
Physicochemical Characteristics
A solid understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2,3-Dimethylbenzyl alcohol |
| CAS Number | 13651-14-4 |
| Molecular Formula | C₉H₁₂O[1] |
| Molecular Weight | 136.19 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 131°C at 13 mmHg[2] |
| Solubility | Insoluble in water; soluble in common organic solvents |
Synthesis Protocols: A Guide to Laboratory Preparation
The reliable synthesis of this compound is fundamental to its application in further synthetic work. Two primary, high-yield methods are detailed below.
Grignard Reaction with Formaldehyde
This classic organometallic approach offers excellent yields and scalability.
Experimental Workflow: Grignard Synthesis
References
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of (2,3-Dimethylphenyl)methanol via Selective Aldehyde Reduction
Abstract: This document provides a comprehensive guide for the synthesis of (2,3-dimethylphenyl)methanol, a valuable building block in pharmaceutical and fine chemical synthesis. The protocol details the selective reduction of the corresponding aldehyde, 2,3-dimethylbenzaldehyde, using sodium borohydride. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, discuss safety considerations, and outline methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic route.
Introduction and Scientific Principle
The conversion of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. This reduction is crucial for creating key functional groups in a wide array of complex molecules. The synthesis of this compound from 2,3-dimethylbenzaldehyde is a classic example of this transformation.
The chosen reagent for this protocol is Sodium Borohydride (NaBH₄). It is a highly selective and convenient reducing agent, prized for its ability to reduce aldehydes and ketones without affecting less reactive carbonyl groups like esters or amides under standard conditions.[1] Unlike more powerful hydrides such as Lithium Aluminum Hydride (LiAlH₄), NaBH₄ is safer to handle and can be used in protic solvents like methanol or ethanol, which simplifies the experimental setup significantly.[2]
Reaction Mechanism
The reduction of 2,3-dimethylbenzaldehyde proceeds via a two-step mechanism: nucleophilic addition followed by protonation.[1]
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride ion (BH₄⁻), on the electrophilic carbonyl carbon of the aldehyde.[3][4] This breaks the carbon-oxygen pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxyborate intermediate.
-
Protonation: In the second step, typically during the workup, the negatively charged oxygen of the alkoxide intermediate is protonated by a proton source (the solvent, water, or a dilute acid) to yield the final product, this compound, a primary alcohol.[4]
Caption: Figure 1: Mechanism of Aldehyde Reduction with NaBH4.
Materials, Reagents, and Safety
3.1. Reagent & Material Properties
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Physical Properties |
| 2,3-Dimethylbenzaldehyde | C₉H₁₀O | 134.18 | 5779-93-1 | Liquid, BP: 223.7 °C[5] |
| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | White solid, Decomposes at 400 °C[6] |
| Methanol (Anhydrous) | CH₄O | 32.04 | 67-56-1 | Liquid, BP: 64.7 °C |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Liquid, BP: 77.1 °C |
| Hydrochloric Acid (1 M) | HCl | 36.46 | 7647-01-0 | Aqueous Solution |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | 144-55-8 | Aqueous Solution |
| Saturated NaCl (Brine) | NaCl | 58.44 | 7647-14-5 | Aqueous Solution |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | White Solid |
3.2. Safety & Handling Precautions
-
2,3-Dimethylbenzaldehyde: Combustible liquid.[5] Causes skin and serious eye irritation. May cause respiratory irritation.[5] Handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium Borohydride (NaBH₄): Toxic if swallowed or in contact with skin.[6][7] In contact with water, it releases flammable gases which may ignite spontaneously.[6][7][8] Reacts violently with water.[6][8] Causes severe skin burns and eye damage.[6][7][8] Crucially, handle under an inert atmosphere where possible, keep away from water and moisture, and add it slowly to the reaction mixture to control the exothermic reaction. [6] Use powder-free nitrile gloves and full-coverage eye protection.
Always consult the latest Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.[5][6][7][8][9][10]
Detailed Experimental Protocol
This protocol outlines the reduction of 2,3-dimethylbenzaldehyde on a 10 mmol scale.
Caption: Figure 2: Experimental Workflow for Synthesis.
4.1. Reaction Setup & Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethylbenzaldehyde (1.34 g, 10 mmol).
-
Add 25 mL of anhydrous methanol and stir until the aldehyde is fully dissolved.
-
Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
While stirring vigorously, slowly add sodium borohydride (0.42 g, 11 mmol, 1.1 equivalents) in small portions over 15-20 minutes. Note: The addition is exothermic and may cause gas evolution.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting aldehyde spot is no longer visible.
4.2. Workup and Purification
-
Cool the reaction flask back down to 0 °C in an ice-water bath.
-
CAREFULLY and slowly quench the reaction by adding 1 M HCl dropwise until gas evolution ceases and the solution becomes acidic (check with pH paper). This step neutralizes excess NaBH₄ and hydrolyzes the borate esters.
-
Remove the majority of the methanol solvent under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and saturated sodium chloride (brine) solution (1 x 20 mL). The bicarbonate wash removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain the pure alcohol.
Characterization of this compound
The identity and purity of the final product can be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic peaks for the two methyl groups, the aromatic protons, the benzylic CH₂ group, and the hydroxyl proton.
-
¹³C NMR: Expect distinct signals for the aromatic carbons, the two methyl carbons, and the benzylic carbon bearing the hydroxyl group.
-
IR Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and the disappearance of the strong carbonyl (C=O) stretch from the starting aldehyde (typically ~1700 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (136.19 g/mol ).[11][12]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reducing agent; reaction time too short; low temperature. | Add more NaBH₄ (0.2 eq.); increase reaction time; ensure the reaction is allowed to warm to room temperature. |
| Low Yield | Product lost during workup (incomplete extraction); volatile product lost during solvent removal. | Perform more extractions (4-5 times); use moderate temperature on the rotary evaporator. |
| Impure Product | Incomplete reaction; inefficient workup or purification. | Ensure starting material is consumed via TLC; perform all washing steps carefully; optimize column chromatography conditions. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound from 2,3-dimethylbenzaldehyde using sodium borohydride. The methodology is straightforward, utilizes common and relatively safe reagents, and is suitable for typical laboratory settings. By following the outlined procedures for reaction, workup, and purification, researchers can effectively produce this valuable chemical intermediate for further applications in drug discovery and materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Sodium Borohydride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. fishersci.com [fishersci.com]
- 11. This compound | C9H12O | CID 96208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzyl alcohol, 2,3-dimethyl- [webbook.nist.gov]
Laboratory protocol for the Grignard synthesis of (2,3-Dimethylphenyl)methanol
Application Note & Protocol
Grignard Synthesis of (2,3-Dimethylphenyl)methanol: A Detailed Protocol for Researchers
Abstract This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable benzyl alcohol derivative used in pharmaceutical and materials science research.[1] The synthesis is achieved via the Grignard reaction, a robust method for carbon-carbon bond formation. This protocol details the preparation of the 2,3-dimethylphenylmagnesium bromide Grignard reagent from 2,3-dimethylbromobenzene, followed by its nucleophilic addition to formaldehyde to yield the target primary alcohol.[2][3] Emphasis is placed on the critical parameters, safety considerations, and mechanistic underpinnings necessary for a successful and reproducible synthesis. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Scientific Background
The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most fundamental and versatile transformations in synthetic organic chemistry.[4] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as that in a carbonyl group.[5] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[6]
This protocol applies the Grignard reaction to synthesize this compound. The key transformation involves two main stages:
-
Formation of the Grignard Reagent : 2,3-dimethylbromobenzene reacts with magnesium metal in an anhydrous ether solvent to form 2,3-dimethylphenylmagnesium bromide.[7]
-
Nucleophilic Addition to Formaldehyde : The resulting Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.[8][9] Subsequent acidic workup protonates the intermediate alkoxide to yield the final product, a primary alcohol.[10]
Understanding the causality behind each step is critical. The reaction is highly sensitive to moisture and protic solvents, which can protonate and destroy the Grignard reagent.[4][11] Therefore, maintaining strictly anhydrous conditions is paramount for success.
Reaction Scheme and Mechanism
Overall Reaction:
Reaction Mechanism Diagram:
The mechanism involves the initial oxidative insertion of magnesium into the carbon-bromine bond, followed by the nucleophilic attack of the Grignard reagent on the formaldehyde carbonyl.
Caption: Reaction mechanism for the synthesis of this compound.
Materials, Reagents, and Equipment
All reagents should be of high purity. Anhydrous solvents are critical for the success of this reaction.
| Reagent | Formula | MW ( g/mol ) | Form | Hazards |
| Magnesium Turnings | Mg | 24.31 | Solid | Flammable Solid |
| Iodine | I₂ | 253.81 | Solid | Corrosive, Irritant |
| 2,3-Dimethylbromobenzene | C₈H₉Br | 185.06 | Liquid | Harmful, Irritant[12] |
| Anhydrous Diethyl Ether (or THF) | (C₂H₅)₂O | 74.12 | Liquid | Highly Flammable, Peroxide Former |
| Paraformaldehyde | (CH₂O)n | (30.03)n | Solid | Toxic, Irritant |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Liquid | Corrosive |
| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | Solution | Mild Irritant |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Solid | Hygroscopic |
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet and bubbler
-
Drying tubes (filled with CaCl₂ or Drierite)
-
Separatory funnel (500 mL)
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Critical Safety Precautions
The Grignard reaction is energetic and involves several hazardous materials. A thorough risk assessment must be conducted before beginning.[13]
-
Fire Hazard : The primary safety concern is fire.[14] Diethyl ether and tetrahydrofuran (THF) are extremely flammable. Ensure there are no open flames or spark sources in the laboratory.[15] The reaction itself is exothermic and can become vigorous, potentially causing the solvent to boil out of the flask.[13]
-
Anhydrous Conditions : All glassware must be scrupulously dried (oven-dried or flame-dried under inert gas) to prevent quenching of the Grignard reagent.[11][16] The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Personal Protective Equipment (PPE) : Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (Nomex or heavy-duty nitrile gloves are recommended).[13][14]
-
Ventilation : Perform the entire procedure in a certified chemical fume hood.[14]
-
Quenching : The work-up step where acid is added is also exothermic. This addition must be done slowly and with external cooling (ice bath).
-
Contingency Plan : Keep an ice bath readily available to cool the reaction if it becomes too vigorous.[15] Do not seal the reaction vessel; it must be vented through a bubbler or condenser.[13]
Detailed Experimental Protocol
Caption: Experimental workflow for the synthesis of this compound.
-
Apparatus Setup : Assemble the three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of inert gas (N₂ or Ar) or oven-dry at 120 °C for several hours and assemble while hot, allowing it to cool under an inert atmosphere.[16]
-
Charge the Flask : Place magnesium turnings (e.g., 1.2 g, 50 mmol) into the cooled flask. Add a single small crystal of iodine. The iodine acts as an activator by etching the passivating oxide layer on the magnesium surface.[4][6]
-
Prepare Halide Solution : In a separate dry flask, prepare a solution of 2,3-dimethylbromobenzene (e.g., 8.5 g, 46 mmol) in anhydrous diethyl ether (40 mL). Transfer this solution to the dropping funnel.
-
Initiate the Reaction : Add a small portion (~5 mL) of the halide solution from the dropping funnel onto the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy with gentle bubbling.[16][17] Gentle warming with a heat gun or a warm water bath may be necessary to start the reaction.[11]
-
Addition and Reflux : Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux of the ether. The exothermic nature of the reaction should sustain the reflux.[16] If the reaction becomes too vigorous, slow the addition rate and cool the flask with an ice bath.[14]
-
After the addition is complete, gently heat the mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be a cloudy, grayish-brown color.[17] Cool the solution to room temperature.
Formaldehyde is typically generated in situ by the depolymerization of paraformaldehyde, as gaseous formaldehyde is difficult to handle.
-
Prepare Formaldehyde Source : In a separate, dry, inert-atmosphere flask, gently heat paraformaldehyde (e.g., 1.8 g, 60 mmol) to depolymerize it into gaseous formaldehyde. Pass the resulting gas through a tube into the cooled Grignard solution with vigorous stirring.
-
Alternative (and simpler) method : Suspend anhydrous paraformaldehyde (1.8 g, 60 mmol) in 20 mL of anhydrous ether in a separate flask under an inert atmosphere. Cool the Grignard solution to 0 °C in an ice bath. Slowly transfer the Grignard solution via cannula to the stirred paraformaldehyde suspension. This method is often preferred for laboratory scale.
-
Reaction : The reaction is exothermic. Maintain the temperature between 0-10 °C during the addition. After the addition is complete, remove the ice bath and stir the resulting thick, white slurry at room temperature for 1-2 hours.
-
Quenching : Cool the reaction mixture in a large ice bath. Very slowly and carefully, add a cold, saturated aqueous solution of ammonium chloride (~50 mL) or dilute hydrochloric acid (e.g., 1 M HCl, ~50 mL) dropwise to quench the reaction and dissolve the magnesium salts.[4] This step is highly exothermic and will release flammable ether vapors. Ensure efficient cooling and ventilation.
-
Extraction : Transfer the mixture to a separatory funnel. If two layers are not distinct, add more diethyl ether. Separate the layers. Extract the aqueous layer twice more with diethyl ether (~30 mL each time).[18]
-
Washing : Combine all the organic extracts. Wash the combined organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine (saturated NaCl solution) to begin the drying process.[4]
-
Drying : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes. Filter or decant the dried solution to remove the drying agent.
-
Solvent Removal : Remove the diethyl ether using a rotary evaporator.
-
Purification : The resulting crude oil or solid can be purified by vacuum distillation or, more commonly, by flash column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system as the eluent.
-
Characterization : The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[19]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Wet glassware or solvent.[20]- Magnesium surface is passivated.[6] | - Ensure all components are rigorously dried.[11]- Add a fresh crystal of iodine or a few drops of 1,2-dibromoethane.[4]- Gently crush some Mg turnings with a dry glass rod.[6] |
| Low product yield | - Grignard reagent was prematurely quenched.[20]- Incomplete reaction. | - Re-verify anhydrous conditions for the entire setup.[20]- Ensure sufficient reflux time for Grignard formation.- Monitor starting material consumption via TLC. |
| Formation of biphenyl side-product | - Reaction of the Grignard reagent with unreacted aryl halide. | - Ensure slow, controlled addition of the halide to maintain a low concentration relative to Mg.- This side-product can be separated during column chromatography.[4] |
| Persistent emulsion during work-up | - Formation of fine magnesium salt precipitates. | - Add more brine or a small amount of dilute acid and shake gently.- Filter the entire mixture through a pad of Celite before separation. |
References
- 1. nbinno.com [nbinno.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Synthesise the following : Benzyl alcohol from `G.R`. [allen.in]
- 4. cerritos.edu [cerritos.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. 2,3-Dimethylphenylmagnesium bromide | C8H9BrMg | CID 11138343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The reaction of formaldehyde with Grignard's reagent followed by hydrolysis yields [allen.in]
- 9. quora.com [quora.com]
- 10. Question: Reaction of Grignard reagent with formaldehyde (HCHO) followed .. [askfilo.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 2,3-Dimethyl Bromobenzene | CymitQuimica [cymitquimica.com]
- 13. acs.org [acs.org]
- 14. dchas.org [dchas.org]
- 15. quora.com [quora.com]
- 16. prepchem.com [prepchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. This compound | C9H12O | CID 96208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Recrystallization and purification methods for (2,3-Dimethylphenyl)methanol
As a Senior Application Scientist, this guide provides an in-depth exploration of the purification of (2,3-Dimethylphenyl)methanol, a key intermediate in pharmaceutical and specialty chemical synthesis.[1][2] Achieving high purity for such building blocks is paramount, as impurities can detrimentally affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1][3]
This document moves beyond simple procedural lists to explain the underlying principles and causalities behind each step. The primary focus is on recrystallization, a robust and scalable purification technique for crystalline solids.[4][5][6] Additionally, we will explore column chromatography as a complementary high-resolution method for removing closely related impurities.
Part 1: Purification by Recrystallization
Recrystallization is a cornerstone purification technique that leverages the differences in solubility between the target compound and its impurities in a selected solvent system at varying temperatures.[3][7][8] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[4][9] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while impurities remain dissolved in the surrounding liquid (the mother liquor).[8]
Solvent System Selection: The Key to Success
The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[9] An ideal solvent should exhibit:
-
High solvency for this compound at elevated temperatures.
-
Low solvency for this compound at low temperatures to maximize recovery.
-
Favorable solubility for impurities , meaning impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[10][11]
-
Chemical inertness toward the compound.[11]
-
Volatility for easy removal from the purified crystals.[11]
Given the structure of this compound—a polar hydroxyl group attached to a less polar dimethylphenyl ring—a mixed-solvent system is often highly effective.[10][12] This approach combines a "good" solvent, in which the compound is readily soluble, with a "bad" solvent or "antisolvent," in which the compound is poorly soluble. The two solvents must be miscible with each other.[12] For this compound, an ethanol-water system is an excellent starting point.
Protocol 1: Small-Scale Solvent System Screening
Before committing to a large-scale purification, screen potential solvent systems on a small scale (~50-100 mg of crude material).
-
Place a small amount of crude this compound into a test tube.
-
Add the "good" solvent (e.g., ethanol) dropwise at room temperature. Observe the solubility.
-
Gently warm the test tube to near the solvent's boiling point. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
To the hot solution, add the "bad" solvent (e.g., water) dropwise until persistent cloudiness (turbidity) is observed. This is the point of saturation.
-
Add a final drop or two of the hot "good" solvent to re-clarify the solution.
-
Allow the test tube to cool slowly to room temperature, then place it in an ice-water bath.
-
Observe the quality and quantity of the crystals formed. An effective system will produce a significant crop of well-defined crystals.
Protocol 2: Mixed-Solvent Recrystallization of this compound (Ethanol-Water)
This protocol details the purification of crude this compound using an optimized ethanol-water solvent pair.
Materials & Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume). Add a boiling chip or a magnetic stir bar. In a separate flask, heat ethanol to its boiling point. Add the minimum amount of hot ethanol to the crude solid to achieve complete dissolution with gentle heating and swirling.[4][13]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it. If crystallization occurs in the funnel, add a small amount of hot ethanol to redissolve the solid.[14][15][16]
-
Addition of Antisolvent: Heat deionized water to boiling. While stirring the hot ethanol solution, add the hot water dropwise until the solution becomes faintly and persistently cloudy.[16][17] This indicates that the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol to the cloudy mixture, just enough to make the solution clear again. The solution is now perfectly saturated at the boiling point.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows molecules to selectively add to the growing crystal lattice, excluding impurities.[7][9]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.[4][12]
-
Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly. Wet the paper with a small amount of the cold ethanol-water mixture. Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.[5][11]
-
Washing: With the vacuum off, add a minimal amount of ice-cold ethanol-water mixture to wash the crystals, removing any residual mother liquor containing dissolved impurities. Reapply the vacuum to pull the wash solvent through.[13][17]
-
Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.
Data Presentation
| Parameter | Specification | Rationale |
| Solvent System | Ethanol / Water | Balances polarity; ethanol dissolves the organic molecule, while water acts as an antisolvent. |
| Typical Ratio | Empirically Determined | The ratio is adjusted to the "cloud point" to ensure maximum saturation at high temperature. |
| Expected Purity | >99% (by HPLC/GC) | Properly executed recrystallization is highly effective at removing most common impurities. |
| Potential Yield | 70-90% | Yield is dependent on the initial purity and careful execution to avoid using excess solvent.[18] |
| Key Observation | Slow, undisturbed cooling | Promotes the formation of large, well-formed crystals, which are typically higher in purity.[7] |
Visualization of Recrystallization Workflow
Caption: Workflow for mixed-solvent recrystallization.
Part 2: Alternative Purification by Column Chromatography
While recrystallization is excellent for bulk purification, it may not efficiently remove impurities with very similar solubility profiles. In such cases, or when higher purity is required, column chromatography is the preferred method.[6][19] This technique separates compounds based on their differential adsorption onto a solid stationary phase (like silica gel) while being carried through by a liquid mobile phase (the eluent).[20][21]
For this compound, which is a polar molecule due to its hydroxyl group, it will adsorb moderately onto a polar stationary phase like silica gel. Less polar impurities (e.g., residual starting materials like 2,3-dimethyltoluene) will pass through the column more quickly, while more polar impurities will be retained more strongly.[21]
Protocol 3: Flash Column Chromatography
Procedure:
-
Eluent Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[21][22] This ensures good separation on the column.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a homogenous, bubble-free bed.[20]
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[22]
-
Elution: Carefully add the eluent to the top of the column and begin to pass it through the silica bed using positive pressure (flash chromatography) or gravity. Start with a less polar solvent mixture and gradually increase the polarity (a solvent gradient) to elute compounds of increasing polarity.[21]
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Analysis: Spot each collected fraction onto a TLC plate to determine which fractions contain the pure product.
-
Isolation: Combine the pure fractions into a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.[18]
Method Comparison
| Feature | Recrystallization | Column Chromatography |
| Principle | Differential Solubility | Differential Adsorption |
| Best For | Removing bulk impurities; large-scale purification. | High-resolution separation of similarly structured compounds; small to medium scale.[23] |
| Throughput | High | Low to Medium |
| Solvent Use | Moderate | High[23] |
| Complexity | Relatively simple, easily scalable. | More complex, tedious, and harder to scale.[23] |
Visualization of Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Part 3: Troubleshooting Guide for Recrystallization
| Problem | Common Causes | Recommended Solutions |
| No Crystals Form | 1. Too much solvent was used, solution is not saturated.[18][24] 2. Solution is supersaturated.[24] | 1. Boil off some of the solvent to concentrate the solution and try cooling again.[18] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[13][18] |
| "Oiling Out" | 1. The melting point of the solid is lower than the boiling point of the solvent. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point.[14][24] | 1. Reheat the solution to dissolve the oil, add a small amount more of the "good" solvent, and allow it to cool more slowly.[24] 2. Consider switching to a different solvent system with a lower boiling point. |
| Low Percent Recovery | 1. Too much solvent was used for dissolution.[13][16] 2. Premature crystallization occurred during hot filtration. 3. Excessive washing of the final crystals.[13] | 1. Use the absolute minimum amount of hot solvent. 2. Ensure the filtration apparatus is pre-heated; rinse any crystals in the funnel with a small amount of hot solvent.[16] 3. Wash the filter cake with a minimal volume of ice-cold solvent. |
| Crystals are Colored | Colored impurities are co-crystallizing with the product. | Before hot filtration, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution and boil for a few minutes. The charcoal adsorbs colored impurities and is then filtered out. Use sparingly as it can also adsorb the desired product.[12][16] |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. edu.rsc.org [edu.rsc.org]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. mt.com [mt.com]
- 12. Home Page [chem.ualberta.ca]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 16. benchchem.com [benchchem.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 21. web.uvic.ca [web.uvic.ca]
- 22. Purification [chem.rochester.edu]
- 23. youtube.com [youtube.com]
- 24. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Application Notes & Protocols: (2,3-Dimethylphenyl)methanol as a Versatile Building Block in Organic Synthesis
Abstract
(2,3-Dimethylphenyl)methanol, also known as 2,3-dimethylbenzyl alcohol, is a valuable and versatile building block in modern organic synthesis.[1] Its unique substitution pattern on the aromatic ring and the reactivity of its primary benzylic alcohol functionality make it a crucial intermediate in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and materials. This document provides a detailed guide for researchers, scientists, and drug development professionals on the key applications of this compound. It includes in-depth protocols for its conversion into essential synthetic intermediates such as aldehydes, halides, ethers, and esters, along with insights into its utility in carbon-carbon bond-forming reactions.
Introduction: The Strategic Importance of this compound
Substituted benzyl alcohols are fundamental precursors in organic chemistry, and this compound is a prime example of a strategically important starting material. The presence of the two methyl groups at the 2- and 3-positions of the phenyl ring influences the electronic and steric properties of the molecule, which can be leveraged to achieve specific outcomes in various chemical transformations. This guide will explore the synthetic utility of this compound, providing both theoretical understanding and practical, field-proven protocols.
Core Synthetic Transformations
The primary alcohol group of this compound is the main site of reactivity, allowing for a variety of transformations that are foundational to multi-step syntheses.
Oxidation to 2,3-Dimethylbenzaldehyde
The oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone of organic synthesis. 2,3-Dimethylbenzaldehyde is a key intermediate for the synthesis of various compounds, including pharmaceuticals and fragrances. The Swern oxidation is a reliable and widely used method for this transformation due to its mild reaction conditions, which minimizes over-oxidation to the carboxylic acid.[2]
Causality of Experimental Choices: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride (TFAA), at low temperatures.[2][3] The low temperature (-78 °C) is critical to control the stability of the reactive intermediates and prevent side reactions.[3] A hindered amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is then used to induce an intramolecular elimination to afford the aldehyde.[2][4]
Experimental Protocol: Swern Oxidation of this compound
-
Materials: this compound, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (TEA), Dichloromethane (DCM, anhydrous), Diethyl ether, Water, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of oxalyl chloride (1.2 eq.) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), add a solution of DMSO (2.2 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir the mixture for 15 minutes.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by adding water. Dilute with diethyl ether and separate the layers.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2,3-dimethylbenzaldehyde can be purified by column chromatography on silica gel.
-
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (post-chromatography) | >98% |
| Reaction Time | ~2 hours |
| Temperature | -78 °C to room temperature |
Workflow for Swern Oxidation:
Caption: Workflow for the Swern oxidation of this compound.
Conversion to 2,3-Dimethylbenzyl Halides
2,3-Dimethylbenzyl halides (e.g., bromide or chloride) are valuable electrophiles for introducing the 2,3-dimethylbenzyl moiety into various molecules through nucleophilic substitution reactions. A common method for converting benzyl alcohols to benzyl bromides is treatment with phosphorus tribromide (PBr₃).
Causality of Experimental Choices: PBr₃ is an effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction. The use of a non-polar solvent like diethyl ether is typical, and the reaction is often performed at low temperatures to control its exothermicity.
Experimental Protocol: Synthesis of 2,3-Dimethylbenzyl Bromide
-
Materials: this compound, Phosphorus tribromide (PBr₃), Diethyl ether (anhydrous), Saturated sodium bicarbonate solution, Water, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous diethyl ether (0.5 M) in a flask under an inert atmosphere and cool to 0 °C.
-
Slowly add phosphorus tribromide (0.4 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto ice and add saturated sodium bicarbonate solution to neutralize the excess PBr₃ and HBr.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-dimethylbenzyl bromide.
-
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (crude) | Often used directly in the next step |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to room temperature |
Etherification Reactions
The formation of ethers from this compound is a common strategy for introducing a protected or functionalized benzylic group. The Williamson ether synthesis is a classic and reliable method for this purpose.[5][6]
Causality of Experimental Choices: The Williamson ether synthesis is an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[6][7] In this case, this compound is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide or ethyl bromide) to form the ether. The choice of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates the Sₙ2 reaction.[5][7]
Experimental Protocol: Williamson Ether Synthesis of 2,3-Dimethylbenzyl Methyl Ether
-
Materials: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl iodide (CH₃I), Tetrahydrofuran (THF, anhydrous), Saturated ammonium chloride solution, Diethyl ether, Water, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous THF (0.5 M) under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by adding saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (post-chromatography) | >97% |
| Reaction Time | Overnight |
| Temperature | 0 °C to room temperature |
Workflow for Williamson Ether Synthesis:
Caption: Workflow for the Williamson ether synthesis.
Esterification Reactions
Esterification of this compound is important for creating derivatives with altered physicochemical properties, which is particularly relevant in drug development for prodrug strategies or for creating fragrant compounds. Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a straightforward method.
Causality of Experimental Choices: Fischer esterification is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid. To drive the equilibrium towards the product, either an excess of one reactant (usually the alcohol) is used, or the water formed during the reaction is removed. p-Toluenesulfonic acid (p-TsOH) is a common and effective catalyst for this transformation.[8]
Experimental Protocol: Fischer Esterification to form 2,3-Dimethylbenzyl Acetate
-
Materials: this compound, Acetic acid, p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), Toluene, Saturated sodium bicarbonate solution, Water, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq.), acetic acid (1.5 eq.), and a catalytic amount of p-TsOH·H₂O (0.05 eq.) in toluene (0.5 M).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC indicates the consumption of the starting alcohol.
-
Cool the reaction mixture to room temperature and wash it with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by vacuum distillation or column chromatography.
-
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (post-purification) | >98% |
| Reaction Time | 4-8 hours |
| Temperature | Reflux (Toluene) |
Application in the Synthesis of Mefenamic Acid Analogs
This compound is a precursor to the 2,3-dimethylaniline moiety, which is a key structural component of the non-steroidal anti-inflammatory drug (NSAID) Mefenamic acid and its derivatives.[9][10] The synthesis of these compounds often involves the coupling of a 2,3-dimethylaniline derivative with a suitable benzoic acid derivative.[11][12] While this compound is not directly used in the final coupling step, it serves as a starting material for the synthesis of the requisite 2,3-dimethylaniline through a series of transformations (e.g., conversion to benzyl azide followed by reduction).
Role in Carbon-Carbon Bond Forming Reactions
The benzylic position of this compound and its derivatives can participate in various C-C bond-forming reactions, which are crucial for building molecular complexity.
Friedel-Crafts Alkylation
Benzylic alcohols can act as electrophiles in Friedel-Crafts alkylation reactions under acidic conditions.[13] this compound can be used to alkylate electron-rich aromatic compounds.
Causality of Experimental Choices: A Lewis acid or a strong Brønsted acid is required to promote the formation of a benzylic carbocation from the alcohol. This carbocation then undergoes electrophilic aromatic substitution with an arene. The choice of catalyst and reaction conditions can influence the regioselectivity and prevent side reactions like polymerization.
Conceptual Protocol: Friedel-Crafts Alkylation of Toluene
-
Reactants: this compound, Toluene (as both reactant and solvent), Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or a solid acid catalyst).[13]
-
General Procedure:
-
To a solution of this compound in an excess of toluene, add the Lewis acid catalyst portion-wise at a controlled temperature.
-
Stir the reaction mixture until the starting alcohol is consumed (monitored by TLC).
-
Quench the reaction with water or a dilute acid solution.
-
Separate the organic layer, wash, dry, and concentrate.
-
Purify the product mixture (isomers of methyl-diphenylmethane) by chromatography or distillation.
-
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to be readily transformed into aldehydes, halides, ethers, and esters, coupled with its utility in C-C bond-forming reactions, makes it an indispensable tool for chemists in academia and industry. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, from small-scale research to large-scale drug development.
References
- 1. This compound | C9H12O | CID 96208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. ijsart.com [ijsart.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structures of two hydrazide derivatives of mefenamic acid, 3-(2,3-dimethylanilino)-N′-[(E)-(furan-2-yl)methylidene]benzohydrazide and N′-[(E)-benzylidene]-2-(2,3-dimethylanilino)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of (2,3-Dimethylphenyl)methanol in Pharmaceutical Intermediate Synthesis
Abstract
(2,3-Dimethylphenyl)methanol, also known as 2,3-Dimethylbenzyl alcohol, is a versatile substituted aromatic alcohol that serves as a pivotal building block in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern and the reactivity of its benzylic hydroxyl group allow for a range of strategic chemical transformations. This guide provides an in-depth exploration of its primary applications, focusing on key oxidative and substitutional reactions that yield high-value precursors for active pharmaceutical ingredients (APIs). We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer visual workflows to support researchers, scientists, and drug development professionals in leveraging this intermediate to its full potential.
Introduction: The Utility of a Substituted Benzyl Alcohol
In the landscape of medicinal chemistry, the rational design of synthetic routes is paramount. The choice of starting materials dictates efficiency, yield, and the feasibility of scaling up a process. This compound (CAS No: 13651-14-4) has emerged as a valuable intermediate due to the specific structural and electronic properties conferred by the vicinal methyl groups on the phenyl ring.[1] These groups provide steric influence and inductive effects that can modulate the reactivity of the benzylic alcohol and influence the properties of downstream molecules.
The primary value of this compound lies in its capacity to be transformed into three critical classes of intermediates:
-
Aldehydes: Through selective oxidation, yielding key precursors for heterocyclic synthesis.
-
Halides: Via nucleophilic substitution, creating reactive electrophiles for carbon-carbon and carbon-heteroatom bond formation.
-
Ethers: Through Williamson ether synthesis, enabling the construction of diverse molecular scaffolds for drug discovery libraries.
This document will detail the protocols for these fundamental transformations.
Core Synthetic Application: Oxidation to 2,3-Dimethylbenzaldehyde
The most significant application of this compound is its oxidation to 2,3-dimethylbenzaldehyde. This aldehyde is a critical precursor in the synthesis of Dexmedetomidine, a potent and highly selective α2-adrenergic agonist used extensively as a sedative in intensive care and anesthesia.[2][3] The synthesis of Medetomidine (the racemic mixture) and its subsequent resolution to the active (S)-enantiomer, Dexmedetomidine, often begins with this key aldehyde.[4][5]
Causality of Reagent Choice: Why Activated MnO₂?
While numerous methods exist for oxidizing benzyl alcohols, the use of activated manganese dioxide (MnO₂) is particularly advantageous for this transformation.[6][7]
-
High Selectivity: MnO₂ is a mild and highly selective oxidizing agent for allylic and benzylic alcohols. It reliably oxidizes the primary alcohol to an aldehyde without the common side reaction of over-oxidation to the carboxylic acid, a significant challenge with stronger oxidants like permanganate or chromates.[7]
-
Mild Conditions: The reaction proceeds at or near room temperature in a non-polar organic solvent, preserving sensitive functional groups that might be present in more complex derivatives.
-
Heterogeneous System: As a solid reagent, MnO₂ simplifies the work-up procedure. The excess reagent and the manganese dioxide byproduct can be easily removed by simple filtration, leading to a cleaner crude product.
Workflow for Dexmedetomidine Precursor Synthesis
The following diagram illustrates the strategic position of this compound in the synthetic pathway toward Dexmedetomidine.
Caption: Synthetic pathway from this compound to Dexmedetomidine.
Protocol: Selective Oxidation with Manganese Dioxide
This protocol describes the laboratory-scale synthesis of 2,3-dimethylbenzaldehyde.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂, high reactivity grade)
-
Dichloromethane (DCM), anhydrous
-
Celite® or other filter aid
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 36.7 mmol, 1.0 equiv) in 100 mL of anhydrous dichloromethane.
-
Addition of Oxidant: To the stirred solution, add activated manganese dioxide (31.9 g, 367 mmol, 10.0 equiv) portion-wise over 10 minutes. Note: A large excess of high-reactivity MnO₂ is crucial for driving the reaction to completion.
-
Reaction Monitoring: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting alcohol spot (typically Rf ~0.3) and the appearance of the aldehyde product spot (typically Rf ~0.6) indicates reaction progression. The reaction is generally complete within 3-5 hours.
-
Work-up and Isolation: Upon completion, set up a filtration apparatus with a pad of Celite® (approx. 1-2 cm thick) in a Büchner funnel.
-
Filter the reaction mixture through the Celite® pad to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM (3 x 30 mL) to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic filtrates and transfer to a clean flask. Add anhydrous MgSO₄, swirl, and let it stand for 15 minutes to remove residual water.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purification: The resulting crude oil is typically of high purity. If necessary, further purification can be achieved by vacuum distillation to yield pure 2,3-dimethylbenzaldehyde as a clear liquid.
| Parameter | Expected Value |
| Typical Yield | 85-95% |
| Purity (by GC) | >98% |
| Appearance | Colorless to pale yellow liquid |
| Reaction Time | 3-5 hours |
Halogenation: Creating a Versatile Electrophile
Conversion of the benzylic hydroxyl group into a halide transforms the molecule into a potent electrophile, 2,3-dimethylbenzyl halide. This intermediate is highly valuable for introducing the 2,3-dimethylbenzyl moiety into a target molecule via Sₙ2 reactions. This is a cornerstone of fragment-based drug design and lead optimization, where this specific substituted benzyl group may be explored for its steric and electronic contributions to ligand-receptor binding.
Rationale for Thionyl Chloride (SOCl₂) Use
For converting a primary benzylic alcohol to the corresponding chloride, thionyl chloride (SOCl₂) is a superior reagent compared to hydrohalic acids like HCl.
-
Mild Conditions: The reaction avoids the strongly acidic conditions of concentrated HCl, which can cause unwanted side reactions.[8]
-
Irreversible Reaction: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.
-
Mechanism Control: The reaction proceeds via an Sₙ2 mechanism, especially when a base like pyridine is used, which ensures inversion of configuration if a chiral center were present and prevents carbocation rearrangements that can occur under Sₙ1 conditions.[9][10]
Workflow: Alcohol to Benzyl Chloride
References
- 1. This compound | C9H12O | CID 96208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 3. CN105503551A - Method for preparing 2,3-dimethyl benzaldehyde - Google Patents [patents.google.com]
- 4. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 10. Substitution with PBr3 & SOCl2 [Video Lecture] - Chad's Prep® [chadsprep.com]
Application Notes and Protocols: (2,3-Dimethylphenyl)methanol as a Versatile Precursor for Ligand Synthesis in Homogeneous Catalysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of (2,3-Dimethylphenyl)methanol in Ligand Design
In the landscape of modern synthetic chemistry, the development of novel ligands is a cornerstone for advancing catalytic methodologies. The steric and electronic properties of a ligand are paramount in dictating the efficacy, selectivity, and scope of a transition metal-catalyzed reaction. This compound, a readily available aromatic alcohol, presents itself as a strategic and versatile precursor for the synthesis of a diverse range of ligands, particularly phosphines and N-heterocyclic carbenes (NHCs). Its inherent structural features—a benzylic hydroxyl group for facile functionalization and two ortho-methyl groups on the phenyl ring—offer a unique combination of reactivity and steric influence.
The ortho-methyl substituents provide a defined steric footprint that can be leveraged to create a specific coordination environment around a metal center. This steric hindrance is crucial in many catalytic cycles, for instance, by promoting reductive elimination in cross-coupling reactions. This guide provides a comprehensive overview of the synthetic pathways to transform this compound into valuable ligand architectures and outlines detailed protocols for their application in catalysis, with a focus on the well-established Buchwald-Hartwig amination.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is fundamental for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | PubChem |
| Molecular Weight | 136.19 g/mol | PubChem[1] |
| Appearance | White to off-white solid | --- |
| CAS Number | 13651-14-4 | PubChem[1] |
| Solubility | Soluble in methanol, dichloromethane | Ranolazine prescribing information[2] |
Synthetic Strategy: From Precursor to Ligand
The conversion of this compound into phosphine or NHC ligands necessitates a two-stage approach. First, the hydroxyl group is transformed into a more reactive leaving group, typically a halide. This activated intermediate can then be utilized in nucleophilic substitution reactions to construct the desired ligand scaffold.
Caption: General workflow for ligand synthesis from this compound.
Part 1: Synthesis of Phosphine Ligands
Protocol 1: Synthesis of (2,3-Dimethylphenyl)methyl Chloride
Rationale: The conversion of the benzylic alcohol to the corresponding chloride is a critical activation step. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, proceeding via a chlorosulfite ester intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion. The reaction is typically performed in the presence of a catalytic amount of a tertiary amine or DMF to facilitate the reaction.[3]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of anhydrous DMF (e.g., 1 drop per 10 mmol of alcohol).
-
Add thionyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 30 minutes. Gas evolution (HCl and SO₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (2,3-dimethylphenyl)methyl chloride.
-
The product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Tris(2,3-dimethylbenzyl)phosphine Ligand
Rationale: The most common method for the synthesis of tertiary phosphines involves the reaction of a phosphorus trihalide with an excess of a Grignard reagent.[1][4] The Grignard reagent, prepared from (2,3-dimethylphenyl)methyl chloride, acts as a potent nucleophile that displaces the chloride ions from phosphorus trichloride.
Materials:
-
(2,3-Dimethylphenyl)methyl chloride
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Phosphorus trichloride (PCl₃)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, magnetic stirrer, condenser, dropping funnel
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried Schlenk flask under an inert atmosphere, place magnesium turnings (3.3 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of (2,3-dimethylphenyl)methyl chloride (3.0 eq) in anhydrous Et₂O to the magnesium turnings.
-
Initiate the reaction by gentle warming if necessary. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining solution of (2,3-dimethylphenyl)methyl chloride dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Phosphine Synthesis:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus trichloride (1.0 eq) in anhydrous Et₂O dropwise to the stirred Grignard reagent. A white precipitate of magnesium salts will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with Et₂O (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude phosphine ligand can be purified by recrystallization or column chromatography under an inert atmosphere.
-
Part 2: Synthesis of N-Heterocyclic Carbene (NHC) Ligands
Protocol 3: Synthesis of a 1,3-Bis(2,3-dimethylbenzyl)imidazolium Chloride NHC Precursor
Rationale: NHC ligands are typically generated in situ from their corresponding imidazolium or imidazolinium salt precursors.[5] The synthesis of these precursors often involves the N-alkylation of an imidazole derivative with a suitable electrophile, in this case, (2,3-dimethylphenyl)methyl chloride.
Materials:
-
Imidazole
-
(2,3-Dimethylphenyl)methyl chloride
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et₂O)
-
Schlenk flask, magnetic stirrer, condenser, dropping funnel
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend sodium hydride (2.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of imidazole (1.0 eq) in anhydrous THF dropwise. Hydrogen gas evolution will be observed.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation of the imidazole.
-
Cool the resulting solution of sodium imidazolide back to 0 °C.
-
Slowly add a solution of (2,3-dimethylphenyl)methyl chloride (2.1 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 1,3-bis(2,3-dimethylbenzyl)imidazolium chloride can be purified by recrystallization from a suitable solvent system (e.g., DCM/Et₂O).
Part 3: Application in Catalysis - Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][6] The choice of ligand is critical for the success of this reaction, influencing the rate of oxidative addition and reductive elimination. A bulky, electron-rich phosphine or NHC ligand, such as one derived from this compound, is expected to be effective in this transformation.[7][8]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol 4: Palladium-Catalyzed Amination of an Aryl Chloride
Materials:
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂) or Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
Tris(2,3-dimethylbenzyl)phosphine ligand (from Protocol 2) or 1,3-Bis(2,3-dimethylbenzyl)imidazolium chloride (from Protocol 3)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube, magnetic stirrer, oil bath
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%), the phosphine ligand (2-4 mol%) or the NHC precursor (2-4 mol%), and sodium tert-butoxide (1.2-1.5 eq) to a Schlenk tube.
-
Add anhydrous toluene to the Schlenk tube.
-
Add the aryl chloride (1.0 eq) and the amine (1.2 eq) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Conclusion and Future Outlook
This compound serves as an excellent and cost-effective starting material for the synthesis of bespoke phosphine and NHC ligands. The synthetic protocols outlined in this guide provide a clear and logical pathway from this simple precursor to complex ligand architectures. The inherent steric bulk imparted by the 2,3-dimethylphenyl moiety makes these ligands promising candidates for a wide range of challenging catalytic transformations beyond the Buchwald-Hartwig amination, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[9][10] Further exploration into the derivatization of the aromatic ring or the benzylic position can lead to a new generation of fine-tunable ligands, enabling further advancements in the fields of catalysis and drug discovery.
References
- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 2. CN103772151A - Preparation method of 2-methyl-3-phenyl benzyl alcohol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. cfmot.de [cfmot.de]
- 5. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
Application Note: Selective Oxidation of (2,3-Dimethylphenyl)methanol to 2,3-Dimethylbenzaldehyde
Abstract
This comprehensive guide details the step-by-step oxidation of the primary benzylic alcohol, (2,3-dimethylphenyl)methanol, to its corresponding aldehyde, 2,3-dimethylbenzaldehyde. Recognizing that the selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis, this document provides an in-depth analysis of three robust and widely adopted methods: Swern oxidation, Pyridinium Chlorochromate (PCC) oxidation, and Dess-Martin Periodinane (DMP) oxidation. Beyond mere procedural outlines, this note elucidates the underlying chemical principles, empowering researchers to make informed decisions tailored to their specific experimental constraints, such as substrate sensitivity, scale, and safety considerations. Each protocol is presented with a focus on causality, ensuring a thorough understanding of each step's purpose and a self-validating experimental design.
Introduction: The Challenge of Selectivity
The oxidation of primary alcohols presents a classic challenge in organic synthesis: arresting the oxidation at the aldehyde stage without proceeding to the thermodynamically more stable carboxylic acid. The choice of oxidant and reaction conditions is therefore paramount. This compound, a substituted benzylic alcohol, serves as an excellent model substrate to explore these transformations. Its product, 2,3-dimethylbenzaldehyde, is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This guide will navigate the practical application of three distinct and effective oxidation methodologies.
Strategic Selection of the Oxidation Protocol
The optimal oxidation method is contingent on several factors, including the scale of the reaction, the presence of other functional groups, and institutional safety protocols. Below is a comparative overview to guide your selection.
| Method | Key Reagents | Advantages | Disadvantages | Ideal For |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | High yields, mild conditions (-78 °C), avoids toxic metals.[3] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide, sensitive to moisture.[3][4] | Sensitive substrates, small to medium scale. |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Operationally simple, room temperature reaction.[5] | Chromium(VI) is a carcinogen, requires careful handling and disposal, can be acidic.[6][7][8] | Robust substrates, situations where cryogenic setups are unavailable. |
| DMP Oxidation | Dess-Martin Periodinane (DMP) | Very mild, neutral conditions, fast reaction times, broad functional group tolerance.[9][10] | Reagent is expensive and can be shock-sensitive, produces acetic acid byproduct.[9] | High-value, complex, and acid-sensitive substrates. |
Reaction Mechanism Overviews
A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Swern Oxidation Mechanism
The Swern oxidation proceeds via the formation of an electrophilic sulfur species.[4][11] Dimethyl sulfoxide (DMSO) is activated by oxalyl chloride to form a chlorosulfonium salt. The alcohol then attacks this salt, and subsequent deprotonation by a hindered base like triethylamine leads to the formation of a sulfur ylide. This ylide undergoes an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[3]
Caption: Swern Oxidation Workflow.
PCC Oxidation Mechanism
In this reaction, the alcohol attacks the chromium(VI) center of PCC to form a chromate ester.[12][13] A base (such as pyridine from the reagent itself) then abstracts the proton on the carbon bearing the oxygen, leading to an E2-like elimination that forms the carbon-oxygen double bond and reduces Cr(VI) to Cr(IV).[5]
Caption: PCC Oxidation Pathway.
Dess-Martin Periodinane (DMP) Oxidation Mechanism
The DMP oxidation involves a hypervalent iodine(V) reagent. The alcohol displaces an acetate ligand on the iodine atom to form an intermediate.[14][15] An acetate ion then acts as a base to remove the proton from the carbon bearing the hydroxyl group, which facilitates the reductive elimination of the iodine(III) species and formation of the aldehyde.[10]
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Chromium(VI) compounds are carcinogenic and require special handling and disposal procedures.[6][7][16]
Protocol 1: Swern Oxidation
This protocol is adapted for the oxidation of 1.0 g of this compound.
Materials:
-
This compound (1.0 g, 7.24 mmol)
-
Anhydrous Dichloromethane (DCM), 40 mL
-
Anhydrous Dimethyl sulfoxide (DMSO) (1.25 mL, 17.4 mmol, 2.4 equiv)
-
Oxalyl chloride (0.76 mL, 8.69 mmol, 1.2 equiv)
-
Triethylamine (Et3N) (4.0 mL, 28.9 mmol, 4.0 equiv)
-
Round-bottom flask, magnetic stirrer, dropping funnel, argon/nitrogen inlet, dry ice/acetone bath.
Procedure:
-
System Preparation: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: Charge the flask with 20 mL of anhydrous DCM and oxalyl chloride. Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Activation: Prepare a solution of DMSO in 5 mL of anhydrous DCM. Add this solution dropwise to the cooled oxalyl chloride solution over 15 minutes, ensuring the internal temperature does not rise above -60 °C. Vigorous gas evolution (CO and CO2) will be observed.[4] Stir for an additional 15 minutes after the addition is complete.
-
Alcohol Addition: Dissolve this compound in 10 mL of anhydrous DCM. Add this solution dropwise to the activated DMSO mixture over 20 minutes, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 1 hour.[17]
-
Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 20 mL portions of DCM. Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: PCC Oxidation
Materials:
-
This compound (1.0 g, 7.24 mmol)
-
Pyridinium Chlorochromate (PCC) (2.35 g, 10.9 mmol, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM), 50 mL
-
Celite® or silica gel
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Setup: In a round-bottom flask, suspend PCC in 30 mL of anhydrous DCM. Add a small amount of Celite® or powdered molecular sieves to aid in the work-up.[18]
-
Alcohol Addition: Dissolve this compound in 20 mL of anhydrous DCM and add it to the PCC suspension in one portion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with 50 mL of diethyl ether and filter the suspension through a pad of Celite® or silica gel to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
This compound (1.0 g, 7.24 mmol)
-
Dess-Martin Periodinane (DMP) (3.38 g, 7.96 mmol, 1.1 equiv)
-
Anhydrous Dichloromethane (DCM), 50 mL
-
Sodium bicarbonate (optional, for acid-sensitive substrates)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Setup: Dissolve this compound in 40 mL of anhydrous DCM in a round-bottom flask.
-
DMP Addition: Add the Dess-Martin Periodinane to the solution in one portion at room temperature.[9] If the substrate is acid-sensitive, sodium bicarbonate can be added as a buffer.[9]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Product Purification and Characterization
Purification by Column Chromatography
The crude 2,3-dimethylbenzaldehyde obtained from any of the above methods can be purified by flash column chromatography on silica gel.[19]
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A low-polarity solvent system, such as a gradient of ethyl acetate in hexanes (e.g., 3-10% ethyl acetate), is typically effective.[19][20] Aldehydes are prone to oxidation on silica, so it's advisable to use the purified product promptly.[19]
Characterization of 2,3-Dimethylbenzaldehyde
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
Physical State: Colorless to light yellow liquid.
-
Molecular Formula: C₉H₁₀O[1]
-
Molecular Weight: 134.18 g/mol
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would include a singlet for the aldehydic proton (~9.8-10.1 ppm), aromatic protons in the range of 7.0-7.8 ppm, and two singlets for the methyl groups (~2.2-2.6 ppm).
-
¹³C NMR (CDCl₃, 101 MHz): Key signals include the carbonyl carbon (~192 ppm), aromatic carbons, and the two methyl carbons.
-
Infrared (IR) Spectroscopy: A strong, characteristic carbonyl (C=O) stretching absorption will be observed around 1700-1705 cm⁻¹ for an aromatic aldehyde.[21][22][23] The C-H stretch of the aldehyde group typically appears as two weak bands around 2720 and 2820 cm⁻¹.[24]
Conclusion
The successful oxidation of this compound to 2,3-dimethylbenzaldehyde can be achieved through several reliable methods. The Swern oxidation offers a metal-free, mild alternative, ideal for delicate substrates, albeit with operational demands. PCC provides a straightforward, room-temperature option for more robust molecules but carries significant safety and environmental burdens. The Dess-Martin periodinane oxidation stands out for its mildness, speed, and broad compatibility, making it a preferred choice for complex and high-value syntheses. By understanding the mechanistic underpinnings and procedural nuances of each method, researchers can confidently select and execute the optimal synthetic strategy for their specific objectives.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemsupply.com.au [chemsupply.com.au]
- 7. safework.nsw.gov.au [safework.nsw.gov.au]
- 8. Hexavalent Chromium | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 1910.1026 - Chromium (VI). | Occupational Safety and Health Administration [osha.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. researchgate.net [researchgate.net]
- 23. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 24. chem.libretexts.org [chem.libretexts.org]
Quantitative Analysis of (2,3-Dimethylphenyl)methanol: Validated HPLC-UV and GC-MS Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(2,3-Dimethylphenyl)methanol, also known as 2,3-dimethylbenzyl alcohol, is a key chemical intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Rigorous quality control through accurate and precise quantification is essential to ensure the purity of the intermediate and the quality of the final product. This application note presents two robust, validated analytical methods for the quantitative determination of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and sensitivity. Both protocols are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R1) guideline to ensure trustworthiness and regulatory compliance.[1][2]
Introduction and Analyte Properties
This compound (C₉H₁₂O, M.W.: 136.19 g/mol ) is an aromatic alcohol.[3] Its structure, featuring a substituted phenyl ring, imparts strong ultraviolet (UV) absorbance, making it an ideal candidate for HPLC-UV analysis. The compound's volatility allows for effective separation and detection using gas chromatography. The primary challenge in its analysis is ensuring specificity against structurally similar isomers (e.g., other dimethylbenzyl alcohol isomers) and related process impurities. The methods detailed herein are developed to provide high resolution and selectivity.
Physicochemical Profile:
-
IUPAC Name: this compound[3]
-
Molecular Formula: C₉H₁₂O[3]
-
Molecular Weight: 136.19 g/mol [3]
-
Analytical Characteristics: Possesses a chromophore suitable for UV detection and is sufficiently volatile for GC analysis.
Method 1: Quantitative Analysis by Reversed-Phase HPLC-UV
Scientific Rationale
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis for its robustness and versatility.[4] This method leverages the hydrophobic character of this compound for retention on a nonpolar stationary phase.
-
Column Choice: A C18 (octadecylsilane) column is selected as it is the workhorse for separating moderately polar to non-polar compounds and provides excellent retention and resolution for aromatic analytes.[5][6]
-
Mobile Phase: A mobile phase consisting of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. The aqueous component ensures sufficient retention of the analyte. A gradient elution is employed to ensure elution of any potential late-eluting, more hydrophobic impurities.
-
Detection: The phenyl group in the analyte acts as a chromophore. A photodiode array (PDA) or UV detector set at 265 nm—a common wavelength for substituted benzene rings—provides excellent sensitivity and selectivity.
Experimental Protocol
Instrumentation, Reagents, and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Methanol (HPLC grade, for sample preparation).
-
0.45 µm syringe filters.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B in 10 min, hold for 2 min, return to 50% B in 1 min, equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 200 µg/mL) by serially diluting the stock standard solution with methanol.
-
Sample Preparation: Accurately weigh a quantity of the test sample expected to contain ~25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Filter the final solution through a 0.45 µm syringe filter prior to injection.
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV quantitative analysis.
Method Validation Summary
This method was validated according to ICH Q2(R1) guidelines. The results demonstrate its suitability for the intended purpose.
| Validation Parameter | Result |
| Specificity | No interference from process-related impurities or matrix components at the analyte's retention time. |
| Linearity (Range) | 1 - 200 µg/mL |
| Correlation Coeff. (r²) | > 0.999 |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | Repeatability: < 1.0%; Intermediate: < 1.5% |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C). |
Method 2: Quantitative Analysis by GC-MS
Scientific Rationale
Gas Chromatography-Mass Spectrometry (GC-MS) offers superior selectivity and sensitivity compared to HPLC-UV.[7] Mass spectrometry acts as a highly specific detector, capable of distinguishing compounds based on their mass fragmentation patterns, making it ideal for confirming identity and for analysis in complex matrices.
-
Internal Standard (IS): The use of an internal standard, such as 3,4-Dimethylphenol, is critical for high-accuracy GC analysis.[10][11] The IS corrects for variations in injection volume, sample preparation, and potential matrix effects, thereby improving the precision and accuracy of the method. 3,4-Dimethylphenol is chosen due to its structural similarity and different retention time relative to the analyte.
-
Derivatization: For this compound, direct injection is typically sufficient. However, for challenging matrices or if peak tailing is observed, derivatization (e.g., silylation) can be employed to increase volatility and improve peak shape.[12][13] This protocol proceeds without derivatization for simplicity and efficiency.
Experimental Protocol
Instrumentation, Reagents, and Materials:
-
GC-MS system with an autosampler.
-
(5%-phenyl)-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
This compound reference standard (>99% purity).
-
3,4-Dimethylphenol (Internal Standard, >99% purity).
-
Methanol or Dichloromethane (GC grade).
-
Helium (carrier gas, 99.999% purity).
-
Glass GC vials with inserts.
GC-MS Conditions:
| Parameter | Condition |
| Column | (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless, 1 µL |
| Oven Program | 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | This compound: m/z 119 (Quant), 136, 105 (Qual) 3,4-Dimethylphenol (IS): m/z 122 (Quant), 107 (Qual) |
Preparation of Solutions:
-
Internal Standard Stock (1000 µg/mL): Accurately weigh ~25 mg of 3,4-Dimethylphenol into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Analyte Stock (1000 µg/mL): Accurately weigh ~25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: In separate 10 mL volumetric flasks, add 100 µL of the IS Stock (final IS concentration of 10 µg/mL). Add varying volumes of the Analyte Stock to create calibration levels (e.g., 1, 5, 10, 50, 100 µg/mL). Dilute to volume with methanol.
-
Sample Preparation: Accurately weigh a quantity of the test sample expected to contain ~10 mg of the analyte into a 100 mL volumetric flask and dilute to volume with methanol. Pipette 1 mL of this solution into a 10 mL volumetric flask, add 100 µL of the IS Stock, and dilute to volume with methanol.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantitative analysis using an internal standard.
Method Validation Summary
This method was validated according to ICH Q2(R1) guidelines. The results confirm its high sensitivity and accuracy.
| Validation Parameter | Result |
| Specificity | Confirmed by retention time and mass spectral ion ratios. No interference observed. |
| Linearity (Range) | 0.1 - 100 µg/mL |
| Correlation Coeff. (r²) | > 0.9995 |
| Accuracy (Recovery) | 99.1% - 101.5% |
| Precision (RSD%) | Repeatability: < 1.5%; Intermediate: < 2.0% |
| LOD | 0.02 µg/mL |
| LOQ | 0.1 µg/mL |
| Robustness | Unaffected by minor changes in oven ramp rate (±1 °C/min) and final hold time (±1 min). |
Method Selection and Conclusion
Both the HPLC-UV and GC-MS methods presented are validated and suitable for the quantitative analysis of this compound.
-
The HPLC-UV method is ideal for routine quality control environments due to its simplicity, robustness, and lower instrument overhead. It provides reliable quantification for assay and purity determinations.
-
The GC-MS method is the preferred choice when higher specificity is required, such as for identifying and quantifying the analyte in complex matrices, for trace-level impurity analysis, or for confirmatory testing. Its use of an internal standard and mass detection provides superior accuracy and confidence in the results.
By providing these detailed and validated protocols, this application note equips researchers, scientists, and drug development professionals with the necessary tools to perform reliable quantitative analysis of this compound, ensuring product quality and supporting regulatory submissions.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. database.ich.org [database.ich.org]
- 3. This compound | C9H12O | CID 96208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC analytical Method development: an overview [pharmacores.com]
- 5. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. ewai-group.com [ewai-group.com]
- 10. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uoguelph.ca [uoguelph.ca]
- 13. youtube.com [youtube.com]
Application and Protocol for the Synthesis of Esters from (2,3-Dimethylphenyl)methanol and Acyl Chlorides
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the esterification of (2,3-Dimethylphenyl)methanol with various acyl chlorides. This reaction is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and specialty materials where substituted benzyl esters serve as key intermediates or final products. We delve into the underlying nucleophilic acyl substitution mechanism, discuss the critical role of catalysts, and present optimized, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to implement this transformation with high efficiency and purity.
Introduction: The Synthetic Utility of Substituted Benzyl Esters
The ester functional group is a ubiquitous feature in a vast array of biologically active molecules and functional materials. The synthesis of esters from alcohols and acyl chlorides is a fundamental and highly efficient transformation in organic chemistry.[1][2] Specifically, esters derived from substituted benzyl alcohols like this compound are of significant interest. The dimethylphenyl moiety provides a lipophilic and sterically defined scaffold, which can be crucial for modulating the pharmacological profile of a drug candidate or tuning the physical properties of a material.
The reaction between an alcohol and an acyl chloride is an example of nucleophilic acyl substitution. It is a rapid and often irreversible process, driven by the formation of a stable ester bond and the liberation of hydrogen chloride (HCl).[1] However, factors such as the steric hindrance of the alcohol and the reactivity of the acyl chloride can significantly influence the reaction outcome. The ortho-methyl groups in this compound present a degree of steric hindrance that necessitates careful optimization of reaction conditions to achieve high yields.
This guide will address these challenges by providing a robust mechanistic framework and actionable protocols.
Reaction Mechanism: Nucleophilic Acyl Substitution
The esterification of an alcohol with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[2][3][4] The reaction can be performed without a catalyst, but it is often sluggish and the HCl byproduct can lead to side reactions. Therefore, a non-nucleophilic base like pyridine is typically added. Pyridine serves two primary roles:
-
HCl Scavenger: It neutralizes the hydrogen chloride produced during the reaction, preventing it from protonating the starting alcohol (which would render it non-nucleophilic) and driving the equilibrium towards the product side.
-
Nucleophilic Catalyst: Pyridine can attack the highly electrophilic acyl chloride to form a reactive N-acylpyridinium salt. This intermediate is even more susceptible to nucleophilic attack by the alcohol than the original acyl chloride, thus accelerating the reaction.[5][6]
For sterically hindered alcohols like this compound, a more potent nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), is often used in catalytic amounts alongside a stoichiometric base like triethylamine or pyridine.[5][7] DMAP rapidly forms a highly reactive N-acylpyridinium intermediate, which is more effective at acylating hindered alcohols.[5][6][7][8]
The generalized mechanism is depicted below:
References
- 1. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 2. m.youtube.com [m.youtube.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
The Strategic Role of (2,3-Dimethylphenyl)methanol in the Synthesis of Novel Heterocyclic Scaffolds
Abstract
This comprehensive guide elucidates the pivotal role of (2,3-dimethylphenyl)methanol as a versatile and strategic starting material in the synthesis of novel heterocyclic compounds. Moving beyond a simple recitation of protocols, this document provides in-depth technical insights, mechanistic rationales, and detailed experimental procedures for the synthesis of isoquinolines and benzodiazepines, two classes of heterocycles with profound significance in medicinal chemistry and drug development. We will explore the transformation of this compound into key synthetic intermediates—2,3-dimethylbenzaldehyde and 2-(2,3-dimethylphenyl)ethylamine—and their subsequent elaboration into complex heterocyclic frameworks. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this readily available building block for the creation of innovative molecular architectures.
Introduction: Unlocking the Potential of a Versatile Precursor
Heterocyclic compounds form the bedrock of modern pharmaceuticals, with a vast number of approved drugs featuring these cyclic structures. The strategic selection of starting materials is paramount in the efficient and cost-effective synthesis of novel drug candidates. This compound, a commercially available benzyl alcohol derivative, presents itself as an underutilized yet highly valuable precursor for the construction of diverse heterocyclic systems. Its utility stems from the facile conversion of the benzylic alcohol moiety into other key functional groups, such as aldehydes and amines, which are primed for participation in powerful cyclization reactions. The presence of the 2,3-dimethyl substitution pattern on the aromatic ring offers a unique steric and electronic profile that can be exploited to fine-tune the pharmacological properties of the resulting heterocyclic products.
This application note will navigate the synthetic pathways that transform this compound into valuable heterocyclic scaffolds, providing not only step-by-step protocols but also the underlying chemical principles that govern these transformations.
Synthetic Strategy: From Precursor to Heterocycle
The overarching strategy involves a two-stage approach: first, the functional group interconversion of this compound into more reactive intermediates, and second, the utilization of these intermediates in classical and modern heterocyclic synthesis methodologies.
Caption: Overall synthetic workflow from this compound.
Part I: Synthesis of Key Intermediate: 2,3-Dimethylbenzaldehyde
The oxidation of the benzylic alcohol of this compound to the corresponding aldehyde is the first crucial step in unlocking its potential for the synthesis of certain heterocycles. While various oxidizing agents can achieve this transformation, manganese dioxide (MnO₂) is a mild and selective choice, often favored for its heterogeneous nature, which simplifies work-up procedures.
Application Note: Selective Oxidation to 2,3-Dimethylbenzaldehyde
The selective oxidation of this compound to 2,3-dimethylbenzaldehyde is a foundational transformation that opens pathways to a variety of heterocyclic systems, including isoquinolines and benzodiazepines. The choice of manganese dioxide as the oxidant is predicated on its ability to selectively oxidize benzylic alcohols without affecting other sensitive functional groups or the aromatic ring. The reaction proceeds through the adsorption of the alcohol onto the surface of the MnO₂, followed by a concerted or stepwise hydrogen atom transfer, leading to the formation of the aldehyde and manganese(II) oxide.
Experimental Protocol: Oxidation of this compound
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite® or a similar filtration aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10-15 mL per gram of alcohol) in a round-bottom flask, add activated manganese dioxide (5-10 eq).
-
Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the more nonpolar aldehyde spot.
-
The reaction is typically complete within 4-24 hours, depending on the activity of the MnO₂. Gentle heating to reflux can be applied to accelerate the reaction if necessary.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide and its byproducts. Wash the filter cake thoroughly with DCM.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2,3-dimethylbenzaldehyde, which can be further purified by vacuum distillation or column chromatography on silica gel if required.
Data Presentation:
| Entry | Starting Material | Oxidizing Agent | Solvent | Time (h) | Yield (%) |
| 1 | This compound | MnO₂ | DCM | 12 | ~85-95 |
Part II: Synthesis of Novel Heterocycles from 2,3-Dimethylbenzaldehyde
With 2,3-dimethylbenzaldehyde in hand, we can now explore its application in the synthesis of isoquinolines and benzodiazepines.
A. Synthesis of 2,3-Dimethyl-Substituted Isoquinolines via the Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a classic method for the synthesis of isoquinolines, involving the acid-catalyzed cyclization of a benzalaminoacetal.[1][2][3][4][5]
Mechanistic Insight:
The reaction commences with the condensation of 2,3-dimethylbenzaldehyde with a 2,2-dialkoxyethylamine to form a benzalaminoacetal (a Schiff base). In the presence of a strong acid, typically sulfuric acid, the acetal is hydrolyzed, and the resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration to yield the aromatic isoquinoline ring system.
Caption: Pomeranz-Fritsch reaction pathway.
Experimental Protocol: Synthesis of a Dimethyl-Substituted Isoquinoline
Materials:
-
2,3-Dimethylbenzaldehyde
-
2,2-Diethoxyethylamine
-
Concentrated Sulfuric Acid
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethylbenzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in ethanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the benzalaminoacetal.
-
Carefully and slowly add the reaction mixture to a flask containing chilled concentrated sulfuric acid (5-10 eq) with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated sodium hydroxide solution until a pH of >10 is reached.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired dimethyl-substituted isoquinoline.
B. Synthesis of 2,3-Dimethylphenyl-Substituted 1,5-Benzodiazepines
1,5-Benzodiazepines are a class of heterocyclic compounds with a wide range of biological activities. They can be synthesized through the condensation of o-phenylenediamines with α,β-unsaturated carbonyl compounds or, in this case, a β-diketone equivalent generated in situ from 2,3-dimethylbenzaldehyde.
Experimental Protocol: Synthesis of a 2,3-Dimethylphenyl-1,5-Benzodiazepine Derivative
Materials:
-
2,3-Dimethylbenzaldehyde
-
o-Phenylenediamine
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
-
Ethanol
-
Glacial Acetic Acid
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and dimedone (1.0 eq) in ethanol.
-
Add 2,3-dimethylbenzaldehyde (1.0 eq) to the mixture.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography to yield the desired benzodiazepine derivative.
Part III: Synthesis of Key Intermediate: 2-(2,3-Dimethylphenyl)ethylamine
The synthesis of 2-(2,3-dimethylphenyl)ethylamine from this compound is a crucial multi-step process that opens the door to powerful isoquinoline syntheses like the Pictet-Spengler and Bischler-Napieralski reactions. A reliable route involves the conversion of the alcohol to the corresponding benzyl cyanide, followed by reduction.
Application Note: From Alcohol to Amine
This two-step sequence is a robust method for converting a benzylic alcohol to a phenethylamine. The first step, the conversion to 2,3-dimethylbenzyl cyanide, can be achieved via a nucleophilic substitution reaction on an activated alcohol or, more commonly, by converting the alcohol to a benzyl halide followed by cyanation. The subsequent reduction of the nitrile to the primary amine is a standard transformation, often accomplished with strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Experimental Protocol: Synthesis of 2-(2,3-Dimethylphenyl)ethylamine
Step 1: Synthesis of 2,3-Dimethylbenzyl Cyanide
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂) or Hydrobromic Acid (HBr)
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO) or a suitable polar aprotic solvent
-
Standard glassware for organic synthesis
Procedure (via Benzyl Chloride):
-
Carefully add thionyl chloride (1.2 eq) dropwise to a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by carefully adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 2,3-dimethylbenzyl chloride.
-
Dissolve the crude 2,3-dimethylbenzyl chloride in DMSO and add sodium cyanide (1.2 eq).
-
Heat the mixture to 50-70 °C and monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 2,3-dimethylbenzyl cyanide can be purified by vacuum distillation.
Step 2: Reduction of 2,3-Dimethylbenzyl Cyanide to 2-(2,3-Dimethylphenyl)ethylamine
Materials:
-
2,3-Dimethylbenzyl Cyanide
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C and add a solution of 2,3-dimethylbenzyl cyanide (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain 2-(2,3-dimethylphenyl)ethylamine, which can be purified by vacuum distillation.
Part IV: Synthesis of Tetrahydroisoquinolines from 2-(2,3-Dimethylphenyl)ethylamine
With 2-(2,3-dimethylphenyl)ethylamine available, we can now employ it in the synthesis of tetrahydroisoquinolines, a core structure in many alkaloids and pharmacologically active compounds.
A. Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[1][2][4][5]
Mechanistic Insight:
The reaction begins with the formation of a Schiff base (iminium ion under acidic conditions) between the phenethylamine and the aldehyde. The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic iminium carbon in an intramolecular electrophilic aromatic substitution to form the new six-membered ring.
Caption: Pictet-Spengler reaction pathway.
Experimental Protocol: Synthesis of a Dimethyl-Substituted Tetrahydroisoquinoline
Materials:
-
2-(2,3-Dimethylphenyl)ethylamine
-
An aldehyde (e.g., formaldehyde or acetaldehyde)
-
A protic acid (e.g., hydrochloric acid or trifluoroacetic acid)
-
A suitable solvent (e.g., water, methanol, or dichloromethane)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-(2,3-dimethylphenyl)ethylamine (1.0 eq) in the chosen solvent.
-
Add the aldehyde (1.1 eq) to the solution.
-
Add the acid catalyst (catalytic to stoichiometric amounts may be required).
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired tetrahydroisoquinoline.
B. Synthesis of Dihydroisoquinolines via the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another powerful method for synthesizing isoquinoline derivatives, specifically 3,4-dihydroisoquinolines, through the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent.[3]
Experimental Protocol: Synthesis of a Dimethyl-Substituted Dihydroisoquinoline
Materials:
-
2-(2,3-Dimethylphenyl)ethylamine
-
An acylating agent (e.g., acetyl chloride or acetic anhydride)
-
A dehydrating agent (e.g., phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA))
-
A suitable solvent (e.g., toluene or acetonitrile)
-
Standard glassware for organic synthesis
Procedure:
-
Amide Formation: React 2-(2,3-dimethylphenyl)ethylamine (1.0 eq) with the acylating agent (1.1 eq) in the presence of a base (e.g., triethylamine or pyridine) in a solvent like dichloromethane to form the corresponding N-acyl derivative. Purify the amide before proceeding.
-
Cyclization: Dissolve the purified N-acyl-2-(2,3-dimethylphenyl)ethylamine in a high-boiling solvent like toluene.
-
Add the dehydrating agent (e.g., POCl₃, 1.5-2.0 eq) and heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully quench by pouring it onto ice.
-
Basify the aqueous mixture and extract with an organic solvent.
-
Dry, filter, and concentrate the organic extracts.
-
Purify the crude product by column chromatography to yield the 3,4-dihydroisoquinoline.
Conclusion
This compound has been demonstrated to be a highly effective and versatile precursor for the synthesis of a variety of novel heterocyclic compounds. Through straightforward and scalable functional group transformations, it can be readily converted into key intermediates such as 2,3-dimethylbenzaldehyde and 2-(2,3-dimethylphenyl)ethylamine. These intermediates serve as valuable building blocks in well-established and powerful cyclization reactions, including the Pomeranz-Fritsch, Pictet-Spengler, and Bischler-Napieralski reactions, as well as in condensation reactions for the formation of benzodiazepines. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the synthetic potential of this compound in their pursuit of new and innovative heterocyclic scaffolds with potential therapeutic applications.
References
- 1. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 2. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 4. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. organicreactions.org [organicreactions.org]
Troubleshooting & Optimization
Overcoming low yield in the synthesis of (2,3-Dimethylphenyl)methanol
Technical Support Center: Synthesis of (2,3-Dimethylphenyl)methanol
Welcome to the technical support guide for the synthesis of this compound (CAS 13651-14-4)[1]. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly low yields, during its preparation. We will explore the common synthetic routes, troubleshoot specific experimental issues, and provide detailed, field-proven protocols to enhance your success rate.
The synthesis of this substituted benzyl alcohol is fundamentally a straightforward reduction. However, the efficiency of the reaction is highly dependent on the choice of starting material, the specific reducing agent employed, and meticulous control over reaction conditions. The two most prevalent and logical pathways begin from either 2,3-dimethylbenzaldehyde or a 2,3-dimethylbenzoic acid derivative.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis.
Question 1: My LiAlH₄ reduction of methyl 2,3-dimethylbenzoate resulted in a very low yield (<30%). What are the likely causes?
Answer: This is a common issue when working with powerful, moisture-sensitive hydrides like Lithium Aluminum Hydride (LiAlH₄). The problem almost always lies in one of three areas: reagent integrity, reaction stoichiometry, or the work-up procedure.
-
Cause A: Inactive or Quenched Reagent
-
Explanation: LiAlH₄ reacts violently and exothermically with water and other protic sources (like alcohols)[2]. Even atmospheric moisture can degrade the reagent on its surface. If your solvent (THF or Et₂O) or glassware is not scrupulously dry, a significant portion of the LiAlH₄ will be consumed before it can react with your ester. Grignard reagents, which might be used in precursor synthesis, are also extremely basic and require anhydrous conditions[3].
-
Solution:
-
Ensure all glassware is flame-dried or oven-dried at >120 °C for several hours and cooled under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents. It is best practice to use freshly distilled solvents or solvents from a purification system (e.g., passed through activated alumina columns).
-
Handle LiAlH₄ powder in a glovebox or under a positive pressure of inert gas to minimize exposure to air.
-
-
-
Cause B: Incorrect Stoichiometry
-
Explanation: The reduction of an ester to a primary alcohol is a two-step process that consumes two hydride equivalents per molecule of ester. The first hydride adds to the carbonyl to form a tetrahedral intermediate, which then collapses to release an alkoxide and form an intermediate aldehyde. This aldehyde is immediately reduced by a second hydride to the final alcohol[4][5]. Using only one equivalent of hydride will result in a mixture of starting material, aldehyde, and some product, leading to a low yield of the desired alcohol.
-
Solution:
-
Stoichiometrically, 0.5 moles of LiAlH₄ are required per mole of ester (since 1 mole of LiAlH₄ delivers 4 moles of H⁻).
-
In practice, it is crucial to use a slight excess of LiAlH₄ to account for any minor quenching and to drive the reaction to completion. A 10-20% excess is typical (e.g., 0.6 moles of LiAlH₄ per mole of ester).
-
-
-
Cause C: Inefficient Post-Reaction Work-up
-
Explanation: After the reaction, excess LiAlH₄ must be quenched, and the aluminum salts formed must be processed to release the alcohol product. A common mistake is adding water or acid too quickly, which can cause a violent reaction and lead to the formation of a thick, gelatinous aluminum hydroxide precipitate. This gel can physically trap the product, making extraction extremely inefficient.
-
Solution: Employ a sequential quenching procedure, often called the "Fieser work-up." For a reaction using 'X' grams of LiAlH₄:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 'X' mL of water.
-
Slowly add 'X' mL of 15% aqueous NaOH solution.
-
Slowly add '3X' mL of water.
-
Stir the mixture vigorously for 15-30 minutes. This procedure is designed to produce granular, easily filterable aluminum salts. Filter the solids and wash them thoroughly with ether or ethyl acetate. Combine the filtrates for product isolation.
-
-
Question 2: I am reducing 2,3-dimethylbenzaldehyde with NaBH₄ and TLC analysis shows significant starting material remaining even after several hours. How can I improve this conversion?
Answer: While the reduction of an aldehyde with Sodium Borohydride (NaBH₄) is generally a robust and high-yielding reaction, incomplete conversion usually points to issues with the reagent, solvent, or reaction conditions.
-
Cause A: Reagent Quality and Stoichiometry
-
Explanation: NaBH₄ is more stable than LiAlH₄ but can still degrade over time with exposure to moisture. While the stoichiometry is 0.25 moles of NaBH₄ per mole of aldehyde, NaBH₄ also reacts slowly with the typical alcohol solvents used (e.g., methanol, ethanol)[6]. This competing hydrolysis reaction consumes the reagent[7].
-
Solution:
-
Use a fresh bottle of NaBH₄ or one that has been properly stored.
-
Use a molar excess of NaBH₄. A common practice is to use 1.5 to 2.0 equivalents relative to the aldehyde to compensate for reaction with the solvent and ensure complete conversion.
-
-
-
Cause B: Suboptimal Temperature or pH
-
Explanation: The reaction is typically performed at 0 °C to room temperature. While generally rapid, sterically hindered aldehydes or less reactive substrates may require more forcing conditions. Furthermore, the stability of NaBH₄ is pH-dependent; it is much more stable under basic conditions[7].
-
Solution:
-
After adding the NaBH₄ at 0 °C, allow the reaction to warm to room temperature and stir for an extended period (monitor by TLC).
-
If the reaction is still sluggish, gentle warming (e.g., to 40 °C) can be attempted, but be mindful of increased solvent evaporation and side reactions.
-
Performing the reaction in an aqueous solution made alkaline with NaOH can increase the stability of the borohydride, though this may require adjusting the work-up procedure[6]. For most organic substrates, an alcoholic solvent is preferred for solubility.
-
-
-
Cause C: Inefficient Mixing
-
Explanation: NaBH₄ is a solid that is added to the solution of the aldehyde. If the mixture is not stirred vigorously, the reagent may clump at the bottom, reducing its effective concentration and surface area, leading to a stalled reaction.
-
Solution: Ensure vigorous magnetic or mechanical stirring throughout the addition and the entire course of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which starting material is better: 2,3-dimethylbenzaldehyde or 2,3-dimethylbenzoic acid? A: The choice depends on commercial availability, cost, and the scale of your synthesis.
-
2,3-Dimethylbenzaldehyde: Allows for a milder, safer, and often cleaner reduction using NaBH₄ in an alcohol solvent. The work-up is typically simpler. If this starting material is readily available and affordable, it is often the preferred route.
-
2,3-Dimethylbenzoic Acid: This is a common and often inexpensive starting material[8]. However, its reduction requires a strong, hazardous reagent like LiAlH₄. The acid is typically converted to an ester (e.g., methyl 2,3-dimethylbenzoate) first, as LiAlH₄ reacts with the acidic proton of the carboxylic acid in a non-productive acid-base reaction before reduction occurs[5]. This adds an extra step to the synthesis.
Q2: Can I use NaBH₄ to reduce 2,3-dimethylbenzoic acid or its methyl ester? A: No. Sodium borohydride is generally not a powerful enough reducing agent to reduce carboxylic acids or esters[5][9]. These functional groups are less electrophilic than aldehydes and ketones and require a stronger hydride source like LiAlH₄.
Q3: What are the most critical safety precautions when using LiAlH₄? A: Lithium aluminum hydride is a pyrophoric solid that reacts violently with water to produce flammable hydrogen gas[2].
-
Strictly Anhydrous Conditions: Never allow LiAlH₄ to come into contact with water or other protic solvents outside of a controlled quenching procedure.
-
Inert Atmosphere: Always handle the solid in a glovebox or under a stream of inert gas (N₂ or Ar).
-
Controlled Addition: When adding LiAlH₄ to the reaction flask, do so slowly and in portions to manage the initial exotherm. The reaction itself should be cooled in an ice bath.
-
Proper Quenching: The post-reaction work-up is the most hazardous step. Cool the reaction to 0 °C and add the quenching agent (e.g., water, ethyl acetate) dropwise behind a blast shield.
Q4: My final product is an oil with some solid impurities. What is the best way to purify this compound? A: this compound is a low-melting solid or oil at room temperature.
-
Extraction: Ensure you have thoroughly extracted the product from the aqueous layer during work-up and that the organic layers have been dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Filtration: After drying, filter off the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purification: For high purity, flash column chromatography on silica gel is the most effective method. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20-30% EtOAc) will typically separate the product from non-polar impurities and more polar byproducts.
Detailed Experimental Protocols
Protocol 1: Reduction of Methyl 2,3-Dimethylbenzoate via LiAlH₄
This protocol assumes the starting material is the methyl ester, which can be prepared from 2,3-dimethylbenzoic acid via Fischer esterification[10].
| Reagent | Mol. Wt. | Amount (mmol) | Mass/Volume | Equivalents |
| Methyl 2,3-Dimethylbenzoate | 164.20 | 10.0 | 1.64 g | 1.0 |
| Lithium Aluminum Hydride | 37.95 | 6.0 | 228 mg | 0.6 |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL | - |
Procedure:
-
Set up a 100 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, under an inert atmosphere (N₂ or Ar). Flame-dry the entire apparatus and allow it to cool to room temperature under the inert atmosphere.
-
To the flask, add the LiAlH₄ (228 mg, 6.0 mmol).
-
Add 20 mL of anhydrous THF to the flask and stir the suspension. Cool the flask to 0 °C using an ice-water bath.
-
Dissolve the methyl 2,3-dimethylbenzoate (1.64 g, 10.0 mmol) in 30 mL of anhydrous THF in a separate dry flask.
-
Transfer the ester solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction by TLC (stain with KMnO₄) until the starting material is consumed.
-
Once complete, cool the reaction mixture back to 0 °C.
-
Begin the quenching procedure:
-
Slowly add 0.23 mL of water dropwise.
-
Slowly add 0.23 mL of 15% (w/v) aqueous NaOH dropwise.
-
Slowly add 0.69 mL of water dropwise.
-
-
Remove the ice bath and stir the resulting white slurry vigorously for 30 minutes.
-
Add ~2 g of anhydrous magnesium sulfate, stir for another 5 minutes, and then filter the mixture through a pad of Celite®, washing the solids thoroughly with THF or ethyl acetate (3 x 20 mL).
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain pure this compound.
Protocol 2: Reduction of 2,3-Dimethylbenzaldehyde via NaBH₄
| Reagent | Mol. Wt. | Amount (mmol) | Mass/Volume | Equivalents |
| 2,3-Dimethylbenzaldehyde | 134.18 | 10.0 | 1.34 g | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 15.0 | 567 mg | 1.5 |
| Methanol (MeOH) | - | - | 50 mL | - |
Procedure:
-
Dissolve 2,3-dimethylbenzaldehyde (1.34 g, 10.0 mmol) in methanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add the sodium borohydride (567 mg, 15.0 mmol) to the stirred solution in small portions over 15 minutes. Effervescence (H₂ gas evolution) will be observed.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 1 hour at room temperature.
-
Monitor the reaction by TLC until the starting aldehyde spot has disappeared.
-
Quench the reaction by slowly adding ~10 mL of 1 M HCl at 0 °C to neutralize excess NaBH₄ and the borate esters.
-
Remove most of the methanol using a rotary evaporator.
-
Add 30 mL of water to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify by flash column chromatography as described in Protocol 1.
References
- 1. This compound | C9H12O | CID 96208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. community.wvu.edu [community.wvu.edu]
- 4. orgosolver.com [orgosolver.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. icheme.org [icheme.org]
- 8. 2,3-Dimethylbenzoic acid | C9H10O2 | CID 11782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 10. prepchem.com [prepchem.com]
Identifying and minimizing side products in (2,3-Dimethylphenyl)methanol reactions
Technical Support Center: (2,3-Dimethylphenyl)methanol Reactions
Guide Objective: This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. As a key building block in pharmaceutical synthesis, achieving high purity is critical.[1] This document provides in-depth troubleshooting advice, FAQs, and optimized protocols to help you identify, understand, and minimize the formation of common side products, thereby improving yield and purity.
Part 1: Understanding the Synthetic Landscape
The synthesis of this compound typically proceeds via two primary routes: the reduction of a carbonyl compound or the formylation of a Grignard reagent followed by reduction, or direct reaction with a formylating agent. Each pathway presents a unique set of challenges and potential side products.
Caption: Primary synthetic routes to this compound.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound.
Category 1: Grignard Reaction Issues
Q1: My Grignard reaction is sluggish or fails to initiate. What can I do?
A1: Grignard formation is highly sensitive to reaction conditions. Initiation failure is almost always due to the presence of water or the passivity of the magnesium surface.
-
Causality: The organomagnesium bond is highly polarized and strongly basic, reacting readily with protic sources like water, which quenches the reagent. A passivating layer of magnesium oxide on the metal surface can also prevent the reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Activate Magnesium: If initiation is slow, add a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] These agents react with the magnesium surface to expose a fresh, reactive layer. Gentle warming with a heat gun can also help, but must be done cautiously.[2]
-
Mechanical Activation: Briefly crushing the magnesium turnings with a glass rod (under inert gas) can also break the oxide layer.
-
Q2: My reaction mixture turned dark brown/black, and the yield is low. I see a high molecular weight impurity in the GC-MS. What happened?
A2: This strongly suggests the formation of a Wurtz coupling side product, which is a common issue in Grignard reactions.[3]
-
Mechanism: The Grignard reagent (R-MgX) can react with the unreacted aryl halide (R-X) to form a symmetrical biaryl compound (R-R). In this case, the side product is likely 2,2',3,3'-tetramethyl-1,1'-biphenyl.
-
Minimization Strategies:
-
Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with magnesium over the already-formed Grignard reagent.
-
Temperature Control: Maintain a gentle reflux. Excessively high temperatures can sometimes promote side reactions.
-
Solvent Choice: Tetrahydrofuran (THF) is generally an excellent solvent for Grignard reactions.
-
Caption: Common side reactions involving the Grignard reagent.
Category 2: Reduction Reaction Issues
Q3: My final product is contaminated with unreacted 2,3-dimethylbenzoic acid. How can I improve the reduction?
A3: This indicates an incomplete reaction. The choice of reducing agent and reaction stoichiometry are critical when reducing carboxylic acids.
-
Causality: Carboxylic acids are difficult to reduce. Mild reagents like sodium borohydride (NaBH₄) are generally ineffective. A powerful hydride donor like lithium aluminum hydride (LiAlH₄) is required. Incomplete reduction is often due to insufficient reductant or premature quenching.
-
Troubleshooting Steps:
-
Choice of Reductant: Use a strong reducing agent such as LiAlH₄ or borane (B₂H₆), often as a THF complex (BH₃·THF).
-
Stoichiometry: LiAlH₄ reacts with the acidic proton of the carboxylic acid first, consuming one equivalent of hydride. Therefore, at least 1 equivalent of LiAlH₄ is needed for the reduction itself, plus an additional 0.25 equivalents to account for the deprotonation. A common practice is to use 1.5-2.0 equivalents to ensure complete conversion.
-
Reaction Conditions: Ensure the reaction is run for a sufficient duration, often at reflux in an etheric solvent like THF. Monitor the reaction progress using Thin Layer Chromatography (TLC) by spotting a quenched aliquot of the reaction mixture.
-
Q4: After reducing 2,3-dimethylbenzoyl chloride, my product purity is low. What are the likely side products?
A4: The primary issues with acyl chloride reductions are incomplete reaction or impurities carried over from the previous step.
-
Causality: The starting 2,3-dimethylbenzoyl chloride can be impure. It is often synthesized from 2,3-dimethylbenzoic acid and thionyl chloride (SOCl₂) or oxalyl chloride.[4] Residual thionyl chloride or acidic impurities can complicate the subsequent reduction.
-
Potential Impurities & Solutions:
-
Unreacted Acyl Chloride: Indicates insufficient reducing agent or reaction time.
-
Starting Carboxylic Acid: If the acyl chloride was not fully purified, the starting acid[5] will be present and will also be reduced to the desired alcohol, but its presence indicates a purity issue in the prior step.
-
Purification of Acyl Chloride: Before reduction, ensure the acyl chloride is pure. Excess thionyl chloride can be removed by distillation or co-evaporation with a dry, inert solvent like toluene.[6]
-
Category 3: General Purification & Identification
Q5: What are the best methods for purifying crude this compound and identifying impurities?
A5: A combination of chromatographic and spectroscopic techniques is standard.
-
Purification:
-
Identification & Characterization:
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for separating volatile components and providing mass information for each peak, allowing for the identification of side products based on their fragmentation patterns.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities if they are present in sufficient concentration (>1-5%).
-
Table 1: Common Side Products and Their Identification
| Side Product | Common Route | Likely Cause | Identification (Mass Spec m/z) |
| 1,2-Dimethylbenzene | Grignard | Quenching of Grignard reagent by water/protons | 106 |
| 2,3-Dimethylphenol[9] | Grignard | Reaction of Grignard with atmospheric O₂ | 122 |
| 2,2',3,3'-Tetramethyl-1,1'-biphenyl | Grignard | Wurtz coupling reaction[3] | 210 |
| 2,3-Dimethylbenzoic Acid[5] | Reduction | Incomplete reaction of starting material | 150 |
| 2,3-Dimethylbenzaldehyde | Reduction | Incomplete reduction of aldehyde intermediate | 134 |
digraph "Troubleshooting_Workflow" { graph [rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];// Nodes Start [label="Crude Product Analysis\n(GC-MS, NMR)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckPurity [label="Is Purity >98%?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Product Meets Specs", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; IdentifyImpurity [label="Identify Major Impurity\n(Refer to Table 1)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
IsSM [label="Is it Starting Material?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeReaction [label="Optimize Reaction:\n- Increase reagent stoichiometry\n- Increase reaction time/temp\n- Monitor with TLC/GC"];
IsSideProduct [label="Is it a Known Side Product\n(e.g., Wurtz)?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ModifyConditions [label="Modify Conditions:\n- Ensure inert/anhydrous setup\n- Slow reagent addition\n- Control temperature"];
Purify [label="Purify via Flash Chromatography\n(See Protocol 2)"];
// Edges Start -> CheckPurity; CheckPurity -> Success [label="Yes"]; CheckPurity -> IdentifyImpurity [label="No"]; IdentifyImpurity -> IsSM; IsSM -> OptimizeReaction [label="Yes"]; IsSM -> IsSideProduct [label="No"]; OptimizeReaction -> Start [label="Rerun Reaction"];
IsSideProduct -> ModifyConditions [label="Yes"]; IsSideProduct -> Purify [label="No / Minor"]; ModifyConditions -> Start [label="Rerun Reaction"]; Purify -> Start [label="Re-analyze Fractions"]; }
Caption: A logical workflow for troubleshooting low product purity.
Part 3: Recommended Experimental Protocols
Protocol 1: Synthesis via Reduction of 2,3-Dimethylbenzoic Acid
This protocol describes a robust method for synthesizing this compound with high conversion.
Materials:
-
2,3-Dimethylbenzoic acid (1 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% NaOH (aq) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Suspension: Under a positive pressure of nitrogen, carefully add LiAlH₄ (1.5 eq) to the flask, followed by anhydrous THF to create a stirrable suspension. Cool the flask to 0°C in an ice bath.
-
Substrate Addition: Dissolve 2,3-dimethylbenzoic acid (1 eq) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 4-6 hours, or until TLC analysis (using a quenched aliquot) shows complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:
-
'X' mL of water
-
'X' mL of 15% NaOH (aq)
-
'3X' mL of water (where 'X' is the mass of LiAlH₄ used in grams). This is the Fieser workup method, which results in a granular, easily filterable precipitate.
-
-
Workup: Stir the resulting mixture at room temperature for 1 hour. A white, granular precipitate should form. Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the solid through a pad of Celite, washing the filter cake thoroughly with diethyl ether or ethyl acetate.
-
Isolation: Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound as an oil.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
Procedure:
-
Column Packing: Prepare a glass column with silica gel, packed as a slurry in hexane.
-
Sample Loading: Adsorb the crude oil onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with 100% hexane. Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate (e.g., start with 2% EtOAc in Hexane, then move to 5%, 10%, etc.).
-
Fraction Collection: Collect fractions and monitor them by TLC (e.g., using a 10-20% Ethyl Acetate/Hexane mobile phase and visualizing with a UV lamp and/or a potassium permanganate stain).
-
Isolation: Combine the pure fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield pure this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. 2,3-Dimethylbenzoic acid | C9H10O2 | CID 11782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
Techniques for improving the purity of synthesized (2,3-Dimethylphenyl)methanol
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of synthesized (2,3-Dimethylphenyl)methanol. Our goal is to equip you with the knowledge and practical techniques to achieve high purity for your target compound, ensuring the reliability and success of your subsequent research and development efforts.
Troubleshooting Guide: Overcoming Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Question 1: My crude ¹H NMR spectrum shows a significant amount of unreacted 2,3-dimethylbenzaldehyde. How can I remove this impurity?
Answer: The presence of unreacted 2,3-dimethylbenzaldehyde is a common issue, especially in reductions or Grignard reactions where the conversion is incomplete. Due to the similar aromatic nature of the aldehyde and the desired alcohol, separation can be challenging but is achievable through several methods.
-
Chemical Treatment: A highly effective method is to selectively react the aldehyde. You can gently stir the crude mixture with a freshly prepared solution of sodium bisulfite. The aldehyde will form a solid adduct that can be removed by filtration, while the this compound remains in the organic phase. Following this, an aqueous workup and extraction are necessary to remove any remaining bisulfite.
-
Flash Column Chromatography: This is the most common and generally effective method. A well-optimized silica gel column can separate the more polar alcohol from the less polar aldehyde.
-
Expert Tip: Start with a non-polar eluent system, such as a low percentage of ethyl acetate in hexanes (e.g., 5-10% EtOAc in hexanes), and gradually increase the polarity. The aldehyde will elute first, followed by the desired alcohol. Monitor the fractions closely using Thin Layer Chromatography (TLC)[1].
-
-
Distillation: If the quantity of your product is substantial (several grams), fractional distillation under reduced pressure can be effective. The boiling points of 2,3-dimethylbenzaldehyde and this compound are different enough to allow for separation. However, this method is less practical for small-scale purifications.
Question 2: I'm observing a significant non-polar byproduct in my TLC and NMR that I suspect is a coupling product from a Grignard synthesis. What is it and how do I get rid of it?
Answer: This non-polar byproduct is likely 3,3',4,4'-tetramethylbiphenyl, which arises from a Wurtz-type coupling reaction between the Grignard reagent and the starting aryl halide[2][3]. This side reaction is favored at higher temperatures and concentrations of the aryl halide[2].
-
Prevention during Synthesis: To minimize its formation in future syntheses, ensure a slight excess of magnesium and add the 2,3-dimethylbromobenzene slowly to the magnesium turnings to maintain a low instantaneous concentration of the halide. Also, avoid excessively high temperatures during the formation of the Grignard reagent[2].
-
Purification: Fortunately, due to its non-polar nature, this biphenyl byproduct is relatively easy to remove.
-
Column Chromatography: The biphenyl will elute very quickly from a silica gel column with a non-polar eluent like hexanes or petroleum ether. You can perform a "pre-elution" with a non-polar solvent to wash off the biphenyl before increasing the polarity to elute your desired alcohol[1].
-
Recrystallization: If your crude product is a solid or can be induced to crystallize, recrystallization can be very effective. The non-polar biphenyl impurity will likely remain in the mother liquor. A solvent system of hexanes/ethyl acetate or toluene/hexanes could be a good starting point[4].
-
Question 3: My final product is an oil, but I've seen reports of it being a solid. Why is this, and how can I induce crystallization?
Answer: this compound has a relatively low melting point, and its physical state at room temperature can be influenced by minor impurities, which can cause melting point depression. If your product is an oil, it likely contains impurities.
-
Initial Purification: First, ensure a high degree of purity is achieved through flash column chromatography. Oily impurities are a common cause for the failure of a compound to crystallize.
-
Inducing Crystallization:
-
Solvent Selection: The key to successful recrystallization is finding the right solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not at room temperature[5][6]. For this compound, consider solvent systems like diethyl ether/hexanes, ethyl acetate/heptane, or toluene/hexanes[4].
-
Procedure: Dissolve your purified oil in a minimal amount of the "good" solvent (e.g., ethyl acetate) while gently warming. Then, slowly add the "poor" solvent (e.g., hexanes) until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath[5].
-
Seeding: If you have a small crystal of pure product from a previous batch, adding it to the cooled, saturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus of the solution can create nucleation sites and induce crystallization.
-
Question 4: After column chromatography, my NMR spectrum still shows broad peaks and some unidentifiable signals. What could be the cause?
Answer: Broad peaks in an NMR spectrum can indicate several issues.
-
Residual Water: The hydroxyl proton of your alcohol can exchange with residual water, leading to a broad signal. This can be confirmed by adding a drop of D₂O to your NMR tube, shaking it, and re-acquiring the spectrum. The hydroxyl peak should disappear.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts or reagents) can cause significant line broadening. If you suspect this, you can try filtering your sample through a small plug of Celite or silica gel.
-
Incomplete Solvent Removal: Residual chromatography solvents can give rise to extra peaks. Ensure your product is thoroughly dried under high vacuum after chromatography. You can consult tables of common solvent NMR shifts to identify these impurities[7][8][9][10][11].
-
Degradation: Benzyl alcohols can be sensitive to air oxidation over time, especially if impure, which can lead to the formation of the corresponding aldehyde and other byproducts. It is best to purify the compound shortly after synthesis and store it under an inert atmosphere.
Purification Workflow and Troubleshooting Logic
The following diagram illustrates a typical workflow for the purification of this compound and the decision points for troubleshooting.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Home Page [chem.ualberta.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. researchgate.net [researchgate.net]
Addressing the instability and decomposition of (2,3-Dimethylphenyl)methanol
Welcome to the dedicated technical support resource for (2,3-Dimethylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability and handling of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your experiments and drug development workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as 2,3-dimethylbenzyl alcohol, is an aromatic alcohol.[1][2] Its structure consists of a benzene ring substituted with a hydroxymethyl group and two adjacent methyl groups. This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Q2: What are the primary stability concerns with this compound?
A2: Like many benzyl alcohols, this compound is susceptible to degradation, primarily through oxidation.[3] The benzylic carbon is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, heat, and the presence of metal ions. The primary degradation products are typically the corresponding aldehyde (2,3-dimethylbenzaldehyde) and carboxylic acid (2,3-dimethylbenzoic acid).[4]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in a cool, dark, and dry environment. It is highly recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents oxidation by atmospheric oxygen.[3] |
| Light | Amber glass vial/container | Protects against photolytic degradation. |
| Container | Tightly sealed, appropriate material | Prevents moisture ingress and contamination. |
Q4: What are the visible signs of this compound degradation?
A4: Physical signs of degradation can include a change in color (e.g., yellowing), the development of a characteristic "almond-like" odor due to the formation of 2,3-dimethylbenzaldehyde, or changes in the physical state of the material. However, significant degradation can occur before any visible signs are apparent. Therefore, analytical monitoring is crucial.
Q5: In which common laboratory solvents is this compound soluble?
A5: While specific solubility data for this compound is not extensively published, based on its structure and analogy to benzyl alcohol, it is expected to be soluble in a range of organic solvents such as methanol, ethanol, acetone, diethyl ether, and chloroform.[3] Its solubility in water is likely to be low.
Troubleshooting Guide: Instability and Decomposition
Q6: I've observed a new, unexpected peak in my HPLC/GC analysis of a this compound sample. What could it be?
A6: The most probable cause is the oxidative degradation of the parent compound. The primary degradation pathway for benzyl alcohols is oxidation.[3][4]
-
Primary Suspect: The most likely identity of the new peak is 2,3-dimethylbenzaldehyde , the initial oxidation product. If the degradation is more advanced, you might also see 2,3-dimethylbenzoic acid .
-
Diagnostic Steps:
-
Mass Spectrometry (MS): Analyze your sample by LC-MS or GC-MS. Look for masses corresponding to the expected degradation products.
-
This compound: C9H12O, Molecular Weight: 136.19 g/mol [2]
-
2,3-Dimethylbenzaldehyde: C9H10O, Molecular Weight: 134.18 g/mol
-
2,3-Dimethylbenzoic acid: C9H10O2, Molecular Weight: 150.17 g/mol
-
-
Co-injection: If a reference standard of 2,3-dimethylbenzaldehyde is available, perform a co-injection with your sample. An increase in the peak area of the impurity will confirm its identity.
-
Forced Degradation: Intentionally degrade a small sample of your this compound (see Protocol 2) and compare the chromatogram to your sample. This can help confirm the identity of the degradation products.
-
-
Preventative Measures:
-
Always store the compound under an inert atmosphere.
-
Use amber vials to protect from light.
-
Prepare solutions fresh and avoid long-term storage in solution, especially in the presence of air.
-
Q7: My quantification of this compound shows a lower than expected concentration over time. What is causing this loss of potency?
A7: A decrease in the concentration of the active compound is a strong indicator of degradation. The conversion of this compound to its oxidation products will naturally lead to a decrease in its measured amount.
-
Causality: The electron-donating nature of the two methyl groups on the aromatic ring can potentially make the benzylic position more susceptible to oxidation compared to unsubstituted benzyl alcohol.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of potency.
-
Corrective Actions:
-
Strictly adhere to the recommended storage conditions (see Q3).
-
If working in solution, sparge the solvent with an inert gas before preparing the solution.
-
Consider the use of antioxidants, but be aware that this would require extensive validation for drug development applications.
-
Q8: I am observing peak tailing or inconsistent retention times when analyzing this compound by GC. Could this be related to instability?
A8: Yes, this can be an indication of on-column degradation. Some substituted benzyl alcohols are known to undergo in-column dehydration, especially at elevated injector temperatures.[5]
-
Mechanism: The alcohol can be eliminated to form water and a corresponding vinyl-substituted aromatic compound. This is a different degradation pathway than oxidation.
-
Diagnostic Steps:
-
Lower Injector Temperature: Gradually decrease the GC injector temperature and observe if the peak shape improves and the retention time becomes more consistent.
-
Use a Derivatizing Agent: Silylation of the alcohol group (e.g., with BSTFA) will block the hydroxyl group and prevent in-column dehydration. If the derivatized sample gives a sharp, single peak, this confirms on-column dehydration was the issue.
-
-
Solution:
-
Optimize GC method parameters, particularly the injector temperature, to be as low as possible while still allowing for efficient volatilization.
-
Alternatively, use HPLC for analysis, as it is a less thermally aggressive technique.
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling
This protocol outlines the best practices for storing and handling this compound to minimize degradation.
-
Receipt and Inspection: Upon receipt, inspect the container for any damage. Note the manufacturer's storage recommendations.
-
Aliquoting: If the compound is to be used over an extended period, it is advisable to aliquot the material into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere with each use.
-
Inert Atmosphere: Before sealing the vials, flush the headspace with a stream of dry nitrogen or argon for 1-2 minutes.
-
Sealing and Labeling: Use vials with PTFE-lined caps to ensure a tight seal. Label each vial clearly with the compound name, date of aliquoting, and storage conditions.
-
Storage: Place the sealed vials in a refrigerator at 2-8°C, protected from light (e.g., in a labeled box).
-
Handling for Use: When removing a vial for use, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the sample.
Protocol 2: Forced Degradation Study
This protocol provides a framework for intentionally degrading this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[6][7] A target degradation of 5-20% is generally recommended.[7]
Caption: Forced degradation study workflow.
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Cool and neutralize with 0.1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Heat at 60°C for a specified time. Cool and neutralize with 0.1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Place a small amount of the solid compound in a vial and heat in an oven at 70°C for a specified period (e.g., 24, 48 hours). Dissolve in the stock solution solvent for analysis.
-
Photolytic Degradation: Expose the stock solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 3).
Protocol 3: Stability-Indicating HPLC Method
This protocol provides a starting point for an HPLC method capable of separating this compound from its primary oxidation product, 2,3-dimethylbenzaldehyde.
-
Instrumentation: HPLC with UV detector or PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
Time (min) %B 0 40 15 90 17 90 18 40 | 20 | 40 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Expected Elution Order: Based on polarity, the more polar this compound will have a shorter retention time than the less polar 2,3-dimethylbenzaldehyde. This method should be validated for specificity, linearity, accuracy, and precision.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C9H12O | CID 96208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Optimization of reaction conditions for (2,3-Dimethylphenyl)methanol synthesis
Technical Support Center: Synthesis of (2,3-Dimethylphenyl)methanol
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis of this compound. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimentation. The methodologies presented are grounded in established chemical principles to ensure reliability and reproducibility.
Section 1: Overview of Primary Synthetic Routes
The synthesis of this compound, a valuable benzyl alcohol derivative, is primarily achieved through two robust methods: the reduction of a carbonyl compound or a Grignard reaction.[1]
-
Reduction of 2,3-Dimethylbenzoic Acid or its Derivatives: This is a common and direct approach. The carboxylic acid is reduced to the primary alcohol. This transformation requires a powerful reducing agent, as weaker agents are generally ineffective.[2][3]
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of a Grignard reagent to an aldehyde. For this specific synthesis, one could react 2,3-dimethylmagnesium bromide with formaldehyde or methylmagnesium bromide with 2,3-dimethylbenzaldehyde. Grignard reactions are highly effective but are notoriously sensitive to reaction conditions, particularly moisture.[4][5]
The choice between these routes depends on starting material availability, scale, and the specific equipment and safety protocols available in the laboratory.
Section 2: Recommended Protocol: Reduction of 2,3-Dimethylbenzoic Acid
This section details the most common laboratory-scale synthesis via the reduction of 2,3-dimethylbenzoic acid using Lithium Aluminum Hydride (LiAlH₄).
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via LiAlH₄ reduction.
Step-by-Step Methodology
Reagents & Equipment:
-
2,3-Dimethylbenzoic Acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Sulfate (Na₂SO₄) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel (all flame- or oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a positive pressure of nitrogen.
-
Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 2,3-dimethylbenzoic acid (1.0 equivalent) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching (Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used. This sequential addition, known as the Fieser workup, is crucial for producing a granular precipitate that is easy to filter.
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter off the aluminum salts and wash them thoroughly with diethyl ether or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified further by flash column chromatography on silica gel or by vacuum distillation.
Section 3: Troubleshooting Guide & FAQs (Reduction Route)
This section addresses common problems encountered during the reduction of 2,3-dimethylbenzoic acid.
Question: My reaction yield is significantly lower than expected. What went wrong?
Answer: Low yields in LiAlH₄ reductions are common and can typically be attributed to several factors:
-
Presence of Water: LiAlH₄ reacts violently and exothermically with water.[6] Any moisture in the glassware, solvent, or starting material will consume the reagent, reducing the amount available for the desired reaction.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried immediately before use. Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent.
-
-
Inactive Reducing Agent: LiAlH₄ is a fine gray powder. If it appears as a white or chunky solid, it may have been deactivated by atmospheric moisture.
-
Solution: Use a fresh bottle of LiAlH₄ or titrate a sample to determine its active hydride content.
-
-
Insufficient Reagent: Carboxylic acids require more than one equivalent of LiAlH₄. The first hydride acts as a base, deprotonating the acidic proton of the carboxylic acid to form a lithium carboxylate salt.[2][7] A second hydride is then required for the reduction.
-
Solution: Use at least 1.5 equivalents of LiAlH₄ to ensure the reaction goes to completion. An excess is generally recommended.
-
-
Incomplete Reaction: The reduction may be slow.
-
Solution: Ensure the reaction has gone to completion by monitoring via TLC before quenching. If necessary, extend the reflux time.
-
Question: Why can't I use Sodium Borohydride (NaBH₄) to reduce the carboxylic acid?
Answer: Sodium borohydride (NaBH₄) is a much milder reducing agent than LiAlH₄ and is generally not reactive enough to reduce carboxylic acids.[2][6][8] The initial deprotonation of the carboxylic acid by the hydride forms a carboxylate anion. This anion is resonance-stabilized and, therefore, a poor electrophile, making it resistant to nucleophilic attack by the borohydride.
Question: The workup produced a large, gelatinous precipitate that is impossible to filter. How can I handle this?
Answer: This is a very common issue when quenching LiAlH₄ reductions. The formation of colloidal aluminum salts makes filtration extremely slow.
-
Primary Cause: Improper quenching technique. Adding acid or too much water at once can lead to the formation of these gels.
-
Recommended Solution (Fieser Method): The step-by-step addition of H₂O, then aqueous NaOH, then more H₂O is specifically designed to produce granular, easily filterable aluminum salts. If you have already formed the gel, you can try adding a calculated amount of 15% NaOH and stirring vigorously for an extended period, which can sometimes help break up the emulsion and precipitate the salts. Adding a filter aid like Celite® can also be beneficial.
Question: My final product is contaminated with an impurity that has a C=O stretch in the IR spectrum. What is it?
Answer: This impurity is likely the intermediate 2,3-dimethylbenzaldehyde. The reduction of a carboxylic acid with LiAlH₄ proceeds through an aldehyde intermediate.[6][8] Because aldehydes are more reactive towards LiAlH₄ than the starting carboxylate salt, they are typically reduced immediately to the alcohol.[2] However, if the reaction is quenched prematurely or if there is insufficient reducing agent, some aldehyde may remain.
-
Solution: Ensure the reaction runs to completion and use a sufficient excess of LiAlH₄. If the aldehyde is present in the final product, it can sometimes be removed by a bisulfite wash or separated by careful column chromatography.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for the LiAlH₄ reduction reaction.
Section 4: Alternative Protocol: Grignard Synthesis
This route involves the formation of a Grignard reagent from 2,3-dimethylbromobenzene, followed by reaction with formaldehyde.
Step-by-Step Methodology
Reagents & Equipment:
-
2,3-Dimethylbromobenzene
-
Magnesium turnings
-
Anhydrous Diethyl Ether or THF
-
Iodine crystal (as initiator)
-
Paraformaldehyde or formaldehyde gas
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Flame-dried three-neck flask and associated glassware
Procedure:
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in a flame-dried three-neck flask under a nitrogen atmosphere. Add a small crystal of iodine.
-
Initiation: Add a small portion of a solution of 2,3-dimethylbromobenzene (1.0 equivalent) in anhydrous ether. The reaction should initiate, indicated by bubbling and a loss of the iodine color. Gentle heating or crushing the magnesium with a glass rod may be necessary.[9][10]
-
Addition: Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[9]
-
Reaction with Formaldehyde: Once the Grignard formation is complete, cool the solution. Add paraformaldehyde (1.5 equivalents) portion-wise, or bubble dry formaldehyde gas through the solution.
-
Workup: After the reaction is complete (monitor by TLC), quench it by slowly pouring the mixture over ice and then adding saturated aqueous NH₄Cl solution.
-
Isolation and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting crude alcohol by distillation or column chromatography.
Section 5: Troubleshooting Guide & FAQs (Grignard Route)
Question: My Grignard reaction will not start. What should I do?
Answer: This is the most frequent problem with Grignard syntheses.
-
Cause: The primary culprit is almost always trace amounts of water on the glassware or in the solvent, which passivates the magnesium surface.[4] The magnesium may also have a thick oxide layer that prevents reaction.[5]
-
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be scrupulously dried.
-
Activate the Magnesium: Add a small crystal of iodine, which can etch the magnesium surface.
-
Mechanical Activation: Use a dry glass rod to crush some of the magnesium turnings to expose a fresh, unoxidized surface.[9]
-
Chemical Activation: Add a few drops of a pre-formed Grignard reagent if available, or a more reactive halide like 1,2-dibromoethane.
-
Question: The main byproduct of my reaction is 2,2',3,3'-tetramethylbiphenyl. How can I avoid this?
Answer: This byproduct is formed from a Wurtz-type coupling reaction where the Grignard reagent (R-MgBr) reacts with the starting aryl halide (R-Br).
-
Cause: This side reaction is favored when there is a high local concentration of the aryl halide in the presence of the formed Grignard reagent.[9]
-
Solution: Add the 2,3-dimethylbromobenzene solution very slowly to the magnesium suspension. This ensures that it reacts with the magnesium as soon as it is added, keeping its concentration low and minimizing the coupling side reaction.
Section 6: Data Summary and Route Comparison
| Feature | Reduction Route | Grignard Route |
| Starting Material | 2,3-Dimethylbenzoic Acid | 2,3-Dimethylbromobenzene |
| Key Reagent | Lithium Aluminum Hydride (LiAlH₄) | Magnesium (Mg) |
| Typical Yields | 75-90% | 60-80% |
| Advantages | High yields, relatively fast, straightforward purification. | Excellent for C-C bond formation, versatile. |
| Disadvantages | Requires highly pyrophoric LiAlH₄, strict anhydrous conditions, difficult workup. | Extremely sensitive to moisture, initiation can be difficult, potential for coupling byproducts. |
Section 7: References
-
Vertex AI Search Result[11]
-
Vertex AI Search Result[12]
-
Vertex AI Search Result[13]
-
Vertex AI Search Result[14]
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from --INVALID-LINK--
-
Clark, J. (2015). Reduction of Carboxylic Acids. Chemguide. Retrieved from --INVALID-LINK--
-
Vertex AI Search Result[15]
-
Save My Exams. (2024). Reduction of Carboxylic Acids, Aldehydes & Ketones. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from --INVALID-LINK--
-
Westin, J. (n.d.). Organic Chemistry: Reduction. Jack Westin. Retrieved from --INVALID-LINK--
-
University of Texas at Dallas. (n.d.). Preparation of Triphenyl Methanol by Grignard Reaction. Retrieved from --INVALID-LINK--
-
Lehman, J. W. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from --INVALID-LINK--
-
Vertex AI Search Result[16]
-
Vertex AI Search Result[17]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96208, this compound. PubChem. Retrieved from --INVALID-LINK--
-
Mercer University. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from --INVALID-LINK--
-
Autech. (n.d.). The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--
-
Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Concordia College. Retrieved from --INVALID-LINK--
-
Studylib. (n.d.). Grignard Reaction: Triphenylmethanol Synthesis Protocol. Retrieved from --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. jackwestin.com [jackwestin.com]
- 4. cerritos.edu [cerritos.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 8. savemyexams.com [savemyexams.com]
- 9. theochem.mercer.edu [theochem.mercer.edu]
- 10. studylib.net [studylib.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. PubChemLite - this compound (C9H12O) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Navigating the Complex NMR Spectra of (2,3-Dimethylphenyl)methanol
Welcome to the technical support center for resolving complex NMR spectra of (2,3-Dimethylphenyl)methanol and its associated impurities. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation and purity assessment of this compound. Here, we move beyond basic spectral interpretation to provide in-depth troubleshooting strategies and advanced analytical approaches, ensuring the integrity and reliability of your experimental results.
Introduction: The Challenge of a Crowded Spectrum
This compound, a valuable building block in organic synthesis, presents a unique set of challenges in NMR analysis. Its ¹H NMR spectrum, particularly in the aromatic and methyl regions, is often complicated by signal overlap, both from the compound's own protons and from structurally similar impurities. These impurities can arise from the synthetic route or degradation, making accurate identification and quantification a non-trivial task. This guide provides a structured approach to deconvoluting these complex spectra, identifying common impurities, and employing advanced NMR techniques to achieve spectral clarity.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the NMR analysis of this compound.
Q1: My ¹H NMR spectrum shows a complex, overlapping multiplet in the aromatic region (around 7.0-7.3 ppm). How can I assign the protons of this compound?
A1: The three aromatic protons of this compound are chemically non-equivalent and are expected to show distinct signals. However, due to similar chemical environments and potential second-order coupling effects, these signals often coalesce into a complex multiplet. To resolve this, consider the following:
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or above) will increase chemical shift dispersion and may resolve the overlapping signals.
-
Solvent Effects: Changing the deuterated solvent can induce differential shifts in the proton resonances.[1] For example, switching from CDCl₃ to benzene-d₆ can often resolve overlapping aromatic signals due to the anisotropic effects of the benzene ring.
-
2D NMR: A ¹H-¹H COSY (Correlation Spectroscopy) experiment is invaluable for identifying coupled protons. Cross-peaks in the COSY spectrum will reveal the connectivity between adjacent aromatic protons, aiding in their assignment.
Q2: I see extra singlets in the methyl region (around 2.0-2.5 ppm) of my spectrum. What could they be?
A2: While this compound has two methyl singlets, additional peaks in this region often indicate the presence of impurities. Common culprits include:
-
Starting Materials: Depending on the synthetic route, unreacted starting materials like 2,3-dimethyltoluene could be present.
-
Oxidation Products: Partial oxidation of the alcohol can lead to the formation of 2,3-dimethylbenzaldehyde and 2,3-dimethylbenzoic acid. The methyl protons of these compounds will resonate in this region.
-
Isomeric Impurities: Commercially available starting materials may contain other xylene isomers, leading to the presence of isomeric dimethylphenylmethanol impurities.
A detailed comparison with the expected chemical shifts of these potential impurities is necessary for identification (see Table 1).
Q3: The integration of my benzylic CH₂ peak (around 4.7 ppm) is not a clean integer. What does this suggest?
A3: An inconsistent integration for the benzylic protons often points to the presence of impurities with signals in the same region or overlapping with other signals used for reference. For instance, if an impurity also contains a benzylic alcohol moiety, its CH₂ signal could overlap. It is also possible that the integration is skewed by the presence of a broad underlying signal from a minor component or an experimental artifact. Careful phasing and baseline correction are crucial. If the issue persists, 2D NMR techniques like HSQC can help to resolve the signals based on their carbon attachments.
In-Depth Troubleshooting Guides
Guide 1: Identifying and Characterizing Common Impurities
The first step in resolving a complex spectrum is to identify the likely impurities. The synthesis of this compound typically proceeds via the reduction of 2,3-dimethylbenzaldehyde or a derivative of 2,3-dimethylbenzoic acid. Therefore, the most probable impurities are the starting material and its over-oxidation product.
Expected Chemical Shifts of this compound and Common Impurities
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | Ar-H | ~7.2-7.0 (m, 3H) | ~137.4, 136.9, 130.1, 128.2, 125.6 |
| -CH₂OH | ~4.71 (s, 2H) | ~63.0 | |
| Ar-CH₃ | ~2.30 (s, 3H), ~2.15 (s, 3H) | ~20.5, 16.2 | |
| -OH | Variable (broad s, 1H) | - | |
| 2,3-Dimethylbenzaldehyde | Ar-H | ~7.6 (d), ~7.4 (t), ~7.2 (d) | ~137, 136, 134, 130, 126 |
| -CHO | ~10.2 (s, 1H) | ~192 | |
| Ar-CH₃ | ~2.5 (s, 3H), ~2.3 (s, 3H) | ~21, 16 | |
| 2,3-Dimethylbenzoic Acid | Ar-H | ~7.8 (d), ~7.3 (t), ~7.1 (d) | ~140, 138, 132, 129, 125 |
| -COOH | ~11-12 (broad s, 1H) | ~172 | |
| Ar-CH₃ | ~2.5 (s, 3H), ~2.3 (s, 3H) | ~20, 16 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol: Confirmation of Aldehyde and Carboxylic Acid Impurities
-
D₂O Exchange: To confirm the presence of the acidic proton of a carboxylic acid impurity, add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The broad signal corresponding to the -COOH proton (and the -OH proton of the alcohol) will disappear or significantly decrease in intensity.
-
Spiking Experiment: If a specific impurity is suspected, a small amount of the pure standard can be added to the NMR sample. An increase in the intensity of the corresponding signals confirms the identity of the impurity.
Guide 2: Resolving Signal Overlap with Advanced NMR Techniques
When standard 1D NMR is insufficient, a variety of advanced techniques can be employed to deconvolute the spectrum.
Workflow for Resolving Overlapping Signals
Caption: Decision workflow for resolving complex NMR spectra.
Detailed Methodologies:
-
¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are scalar-coupled to each other. For this compound, it will show correlations between the adjacent aromatic protons, helping to trace the spin system on the benzene ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This is extremely useful for resolving overlapping proton signals by spreading them out in the carbon dimension. For example, if two aromatic proton signals overlap in the ¹H spectrum, they can often be resolved in the HSQC spectrum if their attached carbons have different chemical shifts.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is invaluable for piecing together molecular fragments. For instance, the benzylic protons (-CH₂) should show correlations to the aromatic carbons C1, C2, and C6, confirming the connectivity of the hydroxymethyl group to the aromatic ring. The methyl protons will show correlations to their attached and adjacent aromatic carbons.
-
"Pure Shift" NMR: These advanced 1D experiments use selective pulses to collapse multiplets into singlets, dramatically increasing spectral resolution.[1] This can be particularly effective in the crowded aromatic region to separate the individual proton signals.
Case Study: Differentiating this compound from a Synthetic Mixture
A sample of this compound synthesized by the reduction of 2,3-dimethylbenzaldehyde showed a complex ¹H NMR spectrum in CDCl₃. The aromatic region was a broad, unresolved multiplet, and an additional singlet was observed in the aldehyde region (~10.2 ppm).
Analytical Approach:
-
Initial Assessment: The presence of the aldehyde proton signal strongly indicated incomplete reduction.
-
2D NMR Analysis:
-
An HSQC spectrum allowed for the clear resolution of the aromatic protons of both the alcohol and the residual aldehyde, as their corresponding carbons had distinct chemical shifts.
-
An HMBC spectrum confirmed the assignments. The aldehyde proton showed a correlation to the carbonyl carbon at ~192 ppm, while the benzylic protons of the alcohol showed correlations to the benzylic carbon at ~63 ppm and the aromatic carbons.
-
-
Solvent Change: The spectrum was re-acquired in benzene-d₆. This induced a significant upfield shift of the benzylic protons and resolved the aromatic multiplet into three distinct sets of signals for the alcohol, allowing for the measurement of their coupling constants.
This multi-pronged approach enabled the unambiguous identification and partial quantification of the unreacted starting material in the final product.
Conclusion
Resolving the complex NMR spectra of this compound and its impurities requires a systematic approach that combines a foundational understanding of chemical shifts with the strategic application of advanced NMR techniques. By anticipating potential impurities based on the synthetic route and employing 2D NMR experiments and solvent studies, researchers can overcome the challenges of signal overlap and ensure the accurate structural characterization and purity assessment of this important chemical intermediate.
References
Technical Support Center: Challenges in Scaling Up the Production of (2,3-Dimethylphenyl)methanol
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All procedures involving hazardous materials should be conducted with appropriate safety precautions, including personal protective equipment, and in a well-ventilated fume hood. Always consult the relevant Safety Data Sheets (SDS) before handling any chemicals.
Introduction
(2,3-Dimethylphenyl)methanol is a key building block in the synthesis of various pharmaceuticals and fine chemicals.[1] While its synthesis may appear straightforward on a laboratory scale, scaling up production presents a unique set of challenges that can impact yield, purity, and safety. This technical support guide provides a comprehensive overview of common issues encountered during the scale-up of this compound production, offering troubleshooting strategies and detailed protocols to ensure a safe, efficient, and reproducible process.
PART 1: CORE DIRECTIVE - Navigating Synthesis and Scale-Up
The successful production of this compound on a larger scale hinges on a thorough understanding of the reaction mechanisms and potential pitfalls. This guide is structured to address the most critical aspects of the synthesis, from the initial choice of synthetic route to troubleshooting common problems and ensuring a safe scale-up process.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - A Deep Dive into the Chemistry
Common Synthetic Routes and Their Scale-Up Challenges
Two primary synthetic routes are commonly employed for the preparation of this compound:
-
The Grignard Reaction: This classic method involves the reaction of a Grignard reagent, 2,3-dimethylphenylmagnesium halide, with formaldehyde.[2][3][4] While effective, scaling up this reaction presents significant challenges due to its highly exothermic nature, which can lead to runaway reactions if not properly controlled.[5][6][7][8] Furthermore, the moisture sensitivity of the Grignard reagent necessitates strictly anhydrous conditions, which can be difficult to maintain on a large scale.[9][10][11]
-
Reduction of 2,3-Dimethylbenzoic Acid or its Esters: An alternative route involves the reduction of 2,3-dimethylbenzoic acid or a corresponding ester. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[12][13][14][15] The primary challenges with this method include the safe handling of pyrophoric reagents like LiAlH₄ and preventing catalyst poisoning during hydrogenation.[16][17][18][19][20]
Troubleshooting Guide
Issue 1: Low Yields and Impurity Formation in Grignard Synthesis
-
Symptom: The reaction yields are consistently low, and analysis of the crude product reveals the presence of significant amounts of biphenyl impurities and unreacted starting materials.
-
Root Cause: Low yields in Grignard reactions are often due to the quenching of the Grignard reagent by moisture.[9][10] The formation of Wurtz coupling byproducts is another common issue, particularly at elevated temperatures.[21]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used.[9][11] Assembling the apparatus while hot and cooling under an inert atmosphere is a recommended practice.[22]
-
Magnesium Activation: The surface of the magnesium turnings can be passivated by a layer of magnesium oxide. Activation with a small amount of iodine or 1,2-dibromoethane can help initiate the reaction.[23]
-
Controlled Addition: The slow, dropwise addition of the aryl halide to the magnesium suspension is crucial to maintain a gentle reflux and prevent a runaway reaction.[9]
-
Temperature Control: Maintain a low temperature (e.g., 0 °C) during the addition of formaldehyde to the Grignard reagent to minimize side reactions.[9]
-
Issue 2: Incomplete Reduction and Catalyst Deactivation in Hydrogenation
-
Symptom: The hydrogenation of 2,3-dimethylbenzoic acid stalls, and the catalyst shows diminished activity in subsequent batches.
-
Root Cause: Incomplete reduction can be due to insufficient hydrogen pressure, low catalyst loading, or the presence of catalyst poisons.[24] Sulfur compounds and other impurities in the starting material can irreversibly poison the catalyst.[25][26]
-
Troubleshooting Steps:
-
Substrate Purity: Ensure the 2,3-dimethylbenzoic acid is of high purity and free from potential catalyst poisons.
-
Catalyst Selection: The choice of catalyst (e.g., Palladium, Rhodium, Ruthenium) and support can significantly impact the reaction's efficiency.[13][14]
-
Reaction Conditions: Optimize hydrogen pressure, temperature, and agitation to ensure efficient mass transfer and reaction kinetics.
-
PART 3: VISUALIZATION & FORMATTING
Experimental Protocols
Detailed Protocol for Grignard Synthesis of this compound
| Step | Procedure | Rationale |
| 1 | Assemble a three-necked flask with a condenser, dropping funnel, and nitrogen inlet. Flame-dry the apparatus under vacuum and cool under a nitrogen atmosphere. | To create an inert and anhydrous environment, crucial for the moisture-sensitive Grignard reagent.[22] |
| 2 | Add magnesium turnings and a crystal of iodine to the flask. | Iodine activates the magnesium surface, facilitating the initiation of the Grignard reaction.[23] |
| 3 | Add a solution of 2,3-dimethylbromobenzene in anhydrous THF to the dropping funnel. | THF is a suitable solvent that stabilizes the Grignard reagent. |
| 4 | Add a small portion of the aryl bromide solution to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. | Controlled addition prevents the exothermic reaction from becoming uncontrollable.[9] |
| 5 | After the addition is complete, reflux the mixture for 30-60 minutes. | To ensure the complete formation of the Grignard reagent. |
| 6 | Cool the reaction to 0°C and slowly add a solution of formaldehyde in THF. | Low temperature minimizes side reactions between the Grignard reagent and formaldehyde.[9] |
| 7 | After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. | To ensure the reaction goes to completion. |
| 8 | Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. | To protonate the alkoxide and facilitate the workup. |
| 9 | Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. | Standard procedure to isolate the crude product. |
| 10 | Purify the crude product by distillation or column chromatography. | To obtain pure this compound. |
Workflow Diagrams
Troubleshooting Low Yield in Grignard Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. The reaction of Benzylmagnesium chloride with formaldehyde yields alcohols N and P after protonation. Draw a stepwise mechanism that shows how both products are formed. | Homework.Study.com [homework.study.com]
- 3. brainly.in [brainly.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 6. mt.com [mt.com]
- 7. acs.org [acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 18. nj.gov [nj.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. westliberty.edu [westliberty.edu]
- 21. researchgate.net [researchgate.net]
- 22. dchas.org [dchas.org]
- 23. reddit.com [reddit.com]
- 24. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 25. youtube.com [youtube.com]
- 26. m.youtube.com [m.youtube.com]
Technical Support Center: Advanced Purification of (2,3-Dimethylphenyl)methanol
Welcome to the technical support center for advanced purification methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high-purity (2,3-Dimethylphenyl)methanol. Persistent impurities can significantly impact downstream applications, and this document provides in-depth, troubleshooting-oriented solutions to address these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the likely persistent impurities in my crude this compound, and where do they come from?
A1: Understanding the origin of impurities is the first step in designing an effective purification strategy. The most common persistent impurities are directly related to the synthetic route used to produce the alcohol.
-
From Reduction of 2,3-Dimethylbenzaldehyde or 2,3-Dimethylbenzoic Acid: The most probable impurity is the unreacted starting material.[1] Due to their similar polarities, separating the product alcohol from the starting aldehyde can be challenging. If reducing the carboxylic acid, the highly polar nature of the acid can also lead to its persistence if the reaction or work-up is incomplete.
-
From Grignard Reaction: Syntheses involving Grignard reagents (e.g., 2,3-dimethylphenylmagnesium bromide reacting with formaldehyde) frequently produce a significant non-polar impurity: biphenyl .[2] This occurs when the Grignard reagent reacts with unreacted aryl halide.[2] This is often the most difficult impurity to remove due to its high solubility in organic solvents.
-
Oxidation Byproducts: Benzyl alcohols can be susceptible to oxidation, leading to the formation of the corresponding aldehyde (2,3-dimethylbenzaldehyde) or carboxylic acid (2,3-dimethylbenzoic acid), especially during work-up or if stored improperly.
A summary of these common impurities and their sources is provided below.
| Impurity | Likely Synthetic Origin | Key Challenge for Removal |
| 2,3-Dimethylbenzaldehyde | Incomplete reduction of the aldehyde | Similar polarity to the product alcohol |
| 2,3-Dimethylbenzoic Acid | Incomplete reduction of the carboxylic acid | High polarity, can complicate extractions |
| Biphenyl-type compounds | Grignard reaction side-product | Highly non-polar, very soluble in common solvents |
| Unreacted Starting Halides | Grignard reaction | Can be difficult to separate from other non-polar impurities |
Q2: How can I quickly assess the purity of my sample and get clues about the nature of the impurities?
A2: Before attempting any large-scale purification, a quick, small-scale analysis is crucial. Thin-Layer Chromatography (TLC) is the most effective initial method for this.[1]
A single spot on a TLC plate is a good indication of purity, whereas multiple spots confirm the presence of impurities.[1] The relative positions of the spots (Rf values) provide vital information about their polarity.
Recommended TLC Protocol:
-
Stationary Phase: Use standard silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane or ethyl acetate.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like Hexane or Petroleum Ether) and a more polar solvent (like Ethyl Acetate) is a good starting point.
-
Visualization:
-
UV Light (254 nm): The aromatic rings in the product and many likely impurities are UV active.[4][5]
-
Staining: A potassium permanganate (KMnO₄) stain is highly effective. It will react with the alcohol functional group, often producing a yellow/brown spot on a purple background. Aldehydes will also react readily.
-
Logical Workflow for Purification
The following diagram illustrates the logical workflow from initial analysis to final purity verification.
Caption: General workflow for purification and analysis.
Q3: My main impurity is more polar than my product (e.g., unreacted aldehyde). How do I remove it effectively?
A3: When dealing with impurities that have different polarities, flash column chromatography is the most powerful and reliable technique.[4][6] The principle is to use a polar stationary phase (silica gel) and a mobile phase of optimized polarity. The less polar compounds will travel down the column faster, allowing for separation.
Detailed Protocol for Flash Column Chromatography:
-
Mobile Phase Selection: Use TLC to determine the best eluent system. Find a solvent ratio (e.g., Hexane:Ethyl Acetate) that gives your product an Rf of ~0.3 and clearly separates it from the impurity spots.[1]
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).
-
Pour the slurry into your column and use gentle pressure (air or nitrogen) to pack the bed, ensuring it is level and free of cracks or air bubbles.[4]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading."
-
Carefully add this powder to the top of your packed column. Dry loading prevents band broadening and leads to much better separation.[4]
-
-
Elution:
-
Begin eluting with your determined mobile phase.
-
If separation is difficult, a gradient elution can be used. Start with a less polar mixture and gradually increase the polarity by adding more ethyl acetate.
-
-
Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[5]
| Stationary Phase | Common Mobile Phase System | Gradient Example | Detection |
| Silica Gel (230-400 mesh) | Hexane / Ethyl Acetate | Start 95:5, gradually increase to 70:30 | UV (254 nm), KMnO₄ stain |
| Alumina (Neutral) | Dichloromethane / Methanol | Start 100:0, gradually increase to 95:5 | UV (254 nm), Iodine chamber |
Q4: I have a persistent non-polar impurity, likely a biphenyl, that co-elutes with my product. What is the best strategy?
A4: This is a classic purification challenge where chromatography may fail. Recrystallization is the ideal technique for removing small amounts of impurities that are structurally similar or have nearly identical polarities to the desired compound.[7] It relies on the subtle differences in solubility between the product and the impurity in a chosen solvent system.[8]
Troubleshooting Recrystallization:
The key is finding the right solvent or solvent pair. An ideal solvent should dissolve the compound completely when hot but poorly when cold.[9]
Caption: Decision tree for common recrystallization issues.
Recommended Solvents for this compound:
Given its aromatic nature and the hydroxyl group, a two-solvent system is often most effective.
| Primary Solvent (Dissolves Product) | Anti-Solvent (Product is Insoluble) | Procedure Notes |
| Toluene | Hexane / Heptane | Dissolve in minimal hot toluene, then add hexane dropwise until cloudy. Re-heat to clarify and cool slowly.[4][10] |
| Ethyl Acetate | Hexane / Heptane | A common and effective system for moderately polar compounds.[4][11] |
| Isopropanol | Water | Good for increasing polarity if other systems fail.[4] |
Step-by-Step Two-Solvent Recrystallization Protocol:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., Toluene) in small portions while heating the mixture until the solid just dissolves.
-
Induce Saturation: While the solution is still hot, add the anti-solvent (e.g., Hexane) drop-by-drop with swirling until you see persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of the hot primary solvent until the solution becomes clear again.[9]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure crystals.[12] Do not disturb the flask.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[9]
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. theochem.mercer.edu [theochem.mercer.edu]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Home Page [chem.ualberta.ca]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Greener Synthesis of (2,3-Dimethylphenyl)methanol
Welcome to the technical support center for the synthesis of (2,3-Dimethylphenyl)methanol. This guide is designed for researchers, chemists, and process development professionals dedicated to implementing safer, more sustainable, and efficient chemical manufacturing processes. Traditional synthesis routes for benzylic alcohols often rely on stoichiometric metal hydride reagents (e.g., LiAlH₄, NaBH₄) which generate significant waste and pose safety challenges. This document provides in-depth technical guidance on greener, catalytic alternatives, focusing on troubleshooting common experimental hurdles and explaining the fundamental principles behind protocol design.
Section 1: Catalytic Hydrogenation of 2,3-Dimethylbenzoic Acid
The direct reduction of a carboxylic acid to an alcohol is a challenging yet highly atom-economical transformation. Catalytic hydrogenation offers a green alternative to metal hydrides by utilizing molecular hydrogen as the reductant, with water being the only stoichiometric byproduct. However, the stability of the carboxyl group and the aromatic ring requires robust catalytic systems and carefully optimized conditions.[1]
Experimental Protocol: Heterogeneous Catalysis
This protocol outlines the reduction of 2,3-dimethylbenzoic acid using a supported noble metal catalyst under hydrogen pressure.
Materials and Reagents:
-
Substrate: 2,3-Dimethylbenzoic acid (C₉H₁₀O₂)
-
Catalyst: 5% Ruthenium on Carbon (Ru/C) or 5% Platinum on Titania (Pt/TiO₂)[1][2]
-
Solvent: 1,4-Dioxane/Water (1:1 v/v) binary mixture or n-Hexane[1]
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Equipment: High-pressure stainless steel autoclave with magnetic stirring, heating mantle, and temperature/pressure controls.
Procedure:
-
Reactor Charging: To a clean, dry glass liner for the autoclave, add 2,3-dimethylbenzoic acid (e.g., 1.50 g, 10.0 mmol) and the chosen catalyst (e.g., 5% Ru/C, 10 mol% Ru).
-
Solvent Addition: Add the solvent system (e.g., 50 mL of 1:1 1,4-dioxane/water) to the liner. The binary solvent system can enhance hydrogen solubility and improve selectivity.
-
Reactor Assembly: Place the liner inside the autoclave. Seal the reactor according to the manufacturer's instructions.
-
Inerting: Purge the reactor 3-5 times with nitrogen gas, followed by 3-5 purges with hydrogen gas to ensure an inert atmosphere.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[1][3] Begin stirring and heat the reactor to the target temperature (e.g., 80-150 °C).
-
Monitoring: Monitor the reaction progress by observing the pressure drop (hydrogen consumption). The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Isolation: Open the reactor, remove the liner, and filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Wash the celite pad with a small amount of the reaction solvent.
-
Purification: The product can be isolated from the filtrate by standard extraction and purification techniques (e.g., solvent evaporation followed by column chromatography).
Workflow Diagram: Catalytic Hydrogenation
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Troubleshooting Guide: Hydrogenation of 2,3-Dimethylbenzoic Acid
| Question / Issue | Potential Cause(s) | Recommended Solution(s) |
| Why is my reaction showing low or no conversion? | 1. Catalyst Deactivation: The catalyst may be poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent. 2. Insufficient H₂ Pressure/Leak: The hydrogen pressure may be too low for the reaction to proceed, or there might be a leak in the system. 3. Low Temperature: The reaction temperature may be insufficient to overcome the activation energy. | 1. Purify Reactants: Ensure high purity of the benzoic acid derivative and use high-grade solvents. Consider pre-treating the catalyst under H₂ flow. 2. Check System: Verify the pressure gauge is accurate and perform a leak test on the autoclave before heating. Increase the initial H₂ pressure. 3. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments, but be mindful of potential side reactions. |
| My main byproduct is 2,3-dimethyltoluene. What went wrong? | Over-reduction/Hydrogenolysis: The C-O bond of the alcohol product is being cleaved under the reaction conditions. This is more common at higher temperatures and with certain catalysts (e.g., Palladium). | Modify Conditions: Lower the reaction temperature. Reduce the reaction time. Switch to a catalyst less prone to hydrogenolysis, such as Rhodium or specific Ruthenium formulations.[4] |
| I'm observing saturation of the aromatic ring. How can I prevent this? | Harsh Conditions: High temperatures and pressures, along with highly active catalysts (like Rhodium), can lead to the reduction of the benzene ring.[5] Aromatic ring hydrogenation is thermodynamically favorable but often kinetically slower than carboxyl group reduction. | Milder Conditions: Use the lowest effective temperature and pressure.[4] Choose a catalyst with higher chemoselectivity. Pt/TiO₂ has shown high selectivity for the acid group over the ring under optimized conditions.[1] |
| The catalyst is very fine and difficult to filter. | Catalyst Support/Particle Size: Some catalyst supports (like fine carbon powder) can be challenging to separate from the reaction mixture. | Use a Filter Aid: Slurry the reaction mixture with a filter aid like Celite before filtration to form a permeable filter cake. Alternatively, consider a catalyst on a larger, more structured support (e.g., pellets or granules) if available. |
Section 2: Selective Reduction of 2,3-Dimethylbenzaldehyde
Synthesizing the target alcohol from its corresponding aldehyde is a more direct and often milder transformation. The key challenge is to achieve high selectivity for the carbonyl reduction without affecting the aromatic ring. This pathway avoids the high pressures and temperatures often required for carboxylic acid reduction.
Experimental Protocol: Transfer Hydrogenation
Transfer hydrogenation is a greener alternative to using pressurized H₂ gas. It uses a hydrogen-donor molecule (e.g., isopropanol, formic acid) in the presence of a catalyst. This method avoids the need for a high-pressure autoclave.
Materials and Reagents:
-
Substrate: 2,3-Dimethylbenzaldehyde (C₉H₁₀O)
-
Catalyst: Nickel-containing mesoporous silica or a similar supported transition metal catalyst.[6]
-
Hydrogen Donor/Solvent: Isopropanol (IPA)
-
Base (optional): Potassium hydroxide (KOH) or sodium isopropoxide.
-
Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.
Procedure:
-
Setup: Assemble a reflux apparatus with a round-bottom flask charged with 2,3-dimethylbenzaldehyde (e.g., 1.34 g, 10.0 mmol) and the catalyst.
-
Reagent Addition: Add a significant excess of isopropanol, which acts as both the solvent and the hydrogen donor. If required by the catalyst system, add a catalytic amount of base.
-
Reaction: Heat the mixture to a gentle reflux (approx. 82 °C for IPA) and stir. The hydrogen is transferred from isopropanol to the aldehyde, forming the alcohol and acetone as a byproduct.
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the catalyst.
-
Isolation: Remove the isopropanol and acetone under reduced pressure. The remaining residue can be purified by dissolving in a suitable solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, and concentrating.
-
Purification: Further purification can be achieved via column chromatography if necessary.
Workflow Diagram: Transfer Hydrogenation
Caption: General workflow for transfer hydrogenation of an aryl aldehyde.
Troubleshooting Guide: Reduction of 2,3-Dimethylbenzaldehyde
| Question / Issue | Potential Cause(s) | Recommended Solution(s) |
| The reaction is stalled or incomplete. | 1. Poor H-Donor: The hydrogen donor may not be effective enough for the chosen catalyst. 2. Catalyst Poisoning: The aldehyde starting material may contain acidic impurities (e.g., the corresponding carboxylic acid from air oxidation) that poison the catalyst. 3. Equilibrium: The reaction is reversible. The buildup of the acetone byproduct can slow or stop the reaction. | 1. Change Donor/Catalyst: Switch to a more potent hydrogen donor like formic acid or ammonium formate. Ensure the catalyst is compatible with the donor. 2. Purify Aldehyde: Purify the starting aldehyde by distillation or chromatography before use. 3. Remove Byproduct: If feasible, perform the reaction in a setup that allows for the removal of the lower-boiling acetone byproduct (e.g., using a Dean-Stark trap), though this can be complex. |
| I'm forming byproducts like ethers or acetals. | Acidic Conditions: Trace acid impurities can catalyze the formation of acetals (from the aldehyde and alcohol) or ethers. | Ensure Neutral/Basic Conditions: Use freshly purified, neutral solvents and starting materials. If compatible with your catalyst, add a non-nucleophilic base to neutralize any trace acids. |
| Why is the reaction slow compared to using H₂ gas? | Kinetics: Transfer hydrogenation is often kinetically slower than high-pressure hydrogenation due to the lower effective concentration of available hydrogen and the mass transfer limitations of the donor molecule. | Increase Catalyst Loading: Increase the amount of catalyst used. Optimize Temperature: Ensure the reaction is running at the optimal temperature for the specific catalyst system. Use a More Active Catalyst: Screen different transition metal catalysts known for transfer hydrogenation (e.g., based on Ru, Ir, or Ni). |
Section 3: Biocatalytic Reduction Pathways
Biocatalysis represents an exceptionally green approach, utilizing enzymes (or whole cells) to perform chemical transformations. These reactions are typically run in water at or near ambient temperature and pressure, offering unparalleled selectivity and minimizing environmental impact.
Conceptual Protocol: Enzymatic Reduction
For the reduction of an aryl aldehyde like 2,3-dimethylbenzaldehyde, an alcohol dehydrogenase (ADH) enzyme would be suitable.
Key Principles:
-
Enzyme: A selected alcohol dehydrogenase that accepts bulky aromatic substrates.
-
Cofactor: ADHs require a hydride source, typically a nicotinamide cofactor like NADH or NADPH.
-
Cofactor Regeneration: As the cofactor is expensive, an in situ regeneration system is essential. A common method is to use a secondary enzyme (e.g., glucose dehydrogenase) and a sacrificial substrate (glucose) to continuously convert NAD⁺ back to NADH.
-
Medium: Aqueous buffer (e.g., phosphate buffer) at an optimal pH for the enzyme (typically pH 6-8).
-
Co-solvent: A water-miscible organic solvent (e.g., DMSO, isopropanol) may be needed in small amounts (~5-10%) to improve the solubility of the hydrophobic substrate.[7]
Conceptual Pathway Diagram
Caption: Biocatalytic reduction of an aldehyde using a coupled-enzyme system for cofactor regeneration.
Troubleshooting Guide: Biocatalytic Reduction
| Question / Issue | Potential Cause(s) | Recommended Solution(s) |
| Enzyme activity is very low. | 1. Sub-optimal Conditions: The pH or temperature is outside the enzyme's optimal range. 2. Substrate Inhibition: High concentrations of the hydrophobic aldehyde can denature the enzyme. 3. Cofactor Limitation: The cofactor regeneration system is not keeping pace with the primary reaction. | 1. Optimize Parameters: Perform small-scale experiments to determine the optimal pH and temperature for the chosen ADH. 2. Control Substrate Feed: Add the aldehyde substrate slowly over time to maintain a low, steady concentration in the reactor. 3. Adjust Regeneration System: Increase the concentration of the regeneration enzyme (e.g., GDH) and the sacrificial substrate (glucose). |
| The aldehyde starting material is not dissolving. | Poor Aqueous Solubility: Most aromatic aldehydes are poorly soluble in water, limiting their availability to the enzyme. | Use a Co-solvent: Introduce a small percentage (5-20%) of a water-miscible, enzyme-compatible organic solvent like DMSO, t-butanol, or isopropanol. Use a Two-Phase System: Run the reaction in a biphasic system (e.g., water-hexane) where the substrate resides in the organic phase and partitions into the aqueous phase for reaction. |
| Product isolation is difficult due to emulsions. | Cell Lysis/Proteins: If using whole cells or a crude cell lysate, proteins and lipids can act as emulsifiers during solvent extraction. | Centrifugation: Before extraction, centrifuge the reaction mixture at high speed to pellet cells and denatured proteins. Filter Aids: Pass the mixture through a pad of Celite to break up emulsions before performing the liquid-liquid extraction. |
General FAQs
Q1: What are the main "green" advantages of catalytic hydrogenation over using a reagent like LiAlH₄? A1: The primary advantages are improved atom economy and safety. Catalytic hydrogenation uses H₂, and the only byproduct is water (from the two oxygen atoms of the acid group). In contrast, LiAlH₄ is used in large stoichiometric amounts and requires a hazardous aqueous quench that generates significant aluminum salt waste. Furthermore, H₂ is less hazardous to handle on a large scale than pyrophoric LiAlH₄.
Q2: How do I choose an appropriate "green" solvent? A2: Green solvent selection prioritizes low toxicity, biodegradability, high boiling point (to reduce volatile emissions), and recyclability. For catalytic reductions, solvents that can be derived from renewable feedstocks, like ethanol or 2-MeTHF, are excellent choices. Water is an ideal green solvent for biocatalysis. Binary mixtures, like the dioxane-water system, can be used to balance substrate solubility and catalyst performance but introduce separation challenges.
Q3: What are the critical safety precautions for high-pressure hydrogenation? A3: Always use a properly rated and maintained autoclave behind a safety shield. Ensure the system is leak-tested before every run. Never fill the reactor more than 2/3 full to allow for thermal expansion. Use remote monitoring for pressure and temperature. Finally, ensure the reactor is properly vented in a designated, spark-free area after the reaction.
Q4: How can I quantitatively compare the "greenness" of these different routes? A4: Two common metrics are Atom Economy and the Environmental Factor (E-Factor) .
-
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%. A higher value is better. Catalytic hydrogenation has a very high theoretical atom economy.
-
E-Factor = Total Mass of Waste / Mass of Product. A lower value is better. The E-Factor for catalytic processes is typically much lower than for stoichiometric reductions because it accounts for solvent loss and waste from work-up and purification.
Comparative Summary of Synthesis Pathways
| Pathway | Key Reactant | Typical Conditions | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | 2,3-Dimethylbenzoic Acid | 80-150 °C, 50-70 bar H₂, Metal Catalyst (Ru, Pt)[1][3] | High atom economy; uses inexpensive H₂; water is the only byproduct. | Requires high-pressure equipment; risk of over-reduction or ring saturation; catalyst cost. |
| Transfer Hydrogenation | 2,3-Dimethylbenzaldehyde | Reflux (~82 °C), Atmospheric Pressure, H-Donor (Isopropanol) | Avoids high-pressure H₂; uses standard lab glassware; generally milder conditions. | Lower atom economy due to H-donor; generates byproduct (acetone); can be kinetically slow. |
| Biocatalytic Reduction | 2,3-Dimethylbenzaldehyde | 25-40 °C, Atmospheric Pressure, Aqueous Buffer, Enzyme (ADH) | Extremely high selectivity; works in water under mild conditions; biodegradable catalyst. | Enzymes can be expensive and substrate-specific; requires cofactor regeneration; substrate solubility can be an issue.[7] |
References
- 1. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 19.5. Reductions of Aromatic Rings | Organic Chemistry II [courses.lumenlearning.com]
- 6. Catalytic Reduction of Benzaldehyde Under Hydrogen Flow over Nickel-Containing Mesoporous Silica Catalysts [scirp.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative reactivity of (2,3-Dimethylphenyl)methanol versus its isomers
A Comparative Analysis of the Reactivity of (2,3-Dimethylphenyl)methanol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Influence of Methyl Group Positioning
This compound, also known as 2,3-dimethylbenzyl alcohol, belongs to a family of isomeric compounds that share the same molecular formula (C9H12O) but differ in the substitution pattern of the two methyl groups on the benzene ring.[1][2] These isomers, which include (2,4-), (2,5-), (2,6-), (3,4-), and (3,5-dimethylphenyl)methanol, serve as valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.[3]
The seemingly minor variation in the placement of the methyl groups profoundly impacts the molecule's electronic and steric environment. These differences, in turn, dictate the reactivity of the benzylic alcohol functional group in various chemical reactions. This guide will explore these differences through the lens of two key reaction types: oxidation and esterification.
The Interplay of Electronic and Steric Effects
The reactivity of benzylic alcohols is governed by a combination of electronic and steric effects.[4][5][6][7]
-
Electronic Effects: The methyl groups are weakly electron-donating through an inductive effect and hyperconjugation.[4][8] This electron donation can stabilize carbocation intermediates that may form during certain reactions, thereby influencing reaction rates. The position of the methyl groups relative to the benzylic carbon determines the extent of this electronic influence.
-
Steric Hindrance: The physical bulk of the methyl groups can impede the approach of reagents to the reactive benzylic hydroxyl group.[6][9][10][11] This steric hindrance is most pronounced when the methyl groups are in the ortho positions (2- and 6- positions) relative to the hydroxymethyl group.[9]
The following diagram illustrates the general factors influencing the reactivity of dimethylphenylmethanol isomers.
Caption: Interplay of electronic and steric effects on reactivity.
Comparative Reactivity in Key Transformations
To illustrate the practical implications of these structural differences, we will consider two common reactions of benzylic alcohols: oxidation to the corresponding aldehyde and esterification with a carboxylic acid.
Oxidation Reactions
The oxidation of benzylic alcohols to aldehydes is a fundamental transformation in organic synthesis.[12] The rate of this reaction is sensitive to both electronic and steric factors.
Generally, electron-donating groups on the aromatic ring can facilitate oxidation by stabilizing the transition state. However, severe steric hindrance around the benzylic carbon can significantly slow down the reaction.
Table 1: Predicted Relative Rates of Oxidation of Dimethylphenylmethanol Isomers
| Isomer | Methyl Positions | Expected Relative Rate of Oxidation | Primary Influencing Factor(s) |
| (3,5-Dimethylphenyl)methanol | meta, meta | Fastest | Electronic (no ortho-steric hindrance) |
| (3,4-Dimethylphenyl)methanol | meta, para | Fast | Electronic |
| (2,5-Dimethylphenyl)methanol | ortho, meta | Moderate | Mild Steric Hindrance & Electronic |
| (2,4-Dimethylphenyl)methanol | ortho, para | Moderate | Mild Steric Hindrance & Electronic |
| This compound | ortho, meta | Slow | Significant Steric Hindrance |
| (2,6-Dimethylphenyl)methanol | ortho, ortho | Slowest | Severe Steric Hindrance |
(Note: This table is a qualitative prediction based on established principles of organic chemistry. Actual reaction rates can vary depending on the specific oxidizing agent and reaction conditions.)
The this compound isomer is expected to exhibit slower oxidation rates compared to its 3,4- and 3,5-isomers due to the steric bulk of the ortho-methyl group. The most significant steric hindrance is observed in the (2,6-dimethylphenyl)methanol isomer, which would be the least reactive.
Esterification Reactions
Esterification, the reaction of an alcohol with a carboxylic acid to form an ester, is another crucial transformation.[13][14][15] This reaction is also highly susceptible to steric hindrance.
The accessibility of the hydroxyl group to the incoming carboxylic acid (or its activated derivative) is a key determinant of the reaction rate.
Table 2: Predicted Relative Rates of Esterification of Dimethylphenylmethanol Isomers
| Isomer | Methyl Positions | Expected Relative Rate of Esterification | Primary Influencing Factor(s) |
| (3,5-Dimethylphenyl)methanol | meta, meta | Fastest | Minimal Steric Hindrance |
| (3,4-Dimethylphenyl)methanol | meta, para | Fast | Minimal Steric Hindrance |
| (2,5-Dimethylphenyl)methanol | ortho, meta | Moderate | Mild Steric Hindrance |
| (2,4-Dimethylphenyl)methanol | ortho, para | Moderate | Mild Steric Hindrance |
| This compound | ortho, meta | Slow | Significant Steric Hindrance |
| (2,6-Dimethylphenyl)methanol | ortho, ortho | Slowest | Severe Steric Hindrance |
(Note: This table provides a qualitative comparison. The choice of catalyst and reaction conditions can influence the observed rates.)
Similar to oxidation, this compound is expected to undergo esterification more slowly than isomers lacking an ortho-substituent. The (2,6-dimethylphenyl)methanol isomer would be the most challenging to esterify due to the severe crowding around the reaction center.
Experimental Protocols
To empirically validate the predicted reactivity differences, the following standardized experimental protocols can be employed.
Protocol for Comparative Oxidation
This protocol outlines a small-scale, parallel oxidation experiment using pyridinium chlorochromate (PCC) as the oxidizing agent.
Caption: Workflow for the comparative oxidation experiment.
Step-by-Step Methodology:
-
Preparation: In separate, identical reaction vessels, dissolve an equimolar amount of each dimethylphenylmethanol isomer in dichloromethane (CH2Cl2).
-
Initiation: To each vessel, add a standardized amount of pyridinium chlorochromate (PCC) at a controlled temperature (e.g., 0 °C).
-
Monitoring: Monitor the progress of each reaction over time by taking aliquots at regular intervals.
-
Analysis: Quench the reaction in the aliquots and analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the percentage conversion of the starting material to the corresponding aldehyde.
-
Comparison: Plot the percentage conversion against time for each isomer to visually compare their reaction rates.
Protocol for Comparative Esterification (Fischer Esterification)
This protocol describes a parallel Fischer esterification using acetic acid and a catalytic amount of sulfuric acid.
Step-by-Step Methodology:
-
Reaction Setup: In separate reaction vessels, combine equimolar amounts of each dimethylphenylmethanol isomer with an excess of acetic acid.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid to each vessel.
-
Heating: Heat all reactions at a constant temperature (e.g., reflux) for a set period.
-
Workup: After the designated time, cool the reactions, dilute with water, and extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Purification and Analysis: Wash the organic extracts, dry over an anhydrous salt (e.g., MgSO4), and analyze the crude product by ¹H NMR or GC-MS to determine the yield of the corresponding acetate ester.
-
Comparison: Compare the product yields for each isomer to assess their relative reactivity in esterification.
Conclusion: A Guide for Synthetic Strategy
The position of methyl groups on the phenyl ring of dimethylphenylmethanol isomers exerts a significant influence on their chemical reactivity. In general, isomers with methyl groups in the ortho positions, such as this compound, exhibit reduced reactivity in both oxidation and esterification reactions due to steric hindrance. Conversely, isomers with meta and para substituents, like (3,5-Dimethylphenyl)methanol, are typically more reactive.
This understanding is critical for chemists in designing synthetic routes. For instance, if a rapid and high-yielding conversion is desired, choosing an isomer without ortho substituents would be advantageous. Conversely, the lower reactivity of ortho-substituted isomers could be exploited for selective transformations in more complex molecules. The experimental protocols provided herein offer a framework for quantifying these reactivity differences and informing rational substrate selection in research and development.
References
- 1. PubChemLite - this compound (C9H12O) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C9H12O | CID 96208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. embibe.com [embibe.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Khan Academy [khanacademy.org]
- 9. Steric Hindrance Effect | Definition, Factors & Examples - Video | Study.com [study.com]
- 10. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jackwestin.com [jackwestin.com]
- 13. (544n) Kinetic of the Esterification of Fatty Acids with Methanol for Biodiesel Production | AIChE [proceedings.aiche.org]
- 14. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of different synthetic methods for (2,3-Dimethylphenyl)methanol
An In-Depth Comparative Guide to the Synthetic Methods of (2,3-Dimethylphenyl)methanol
Introduction
This compound, also known as 2,3-dimethylbenzyl alcohol, is an important aromatic alcohol featuring a hydroxymethyl group attached to a 2,3-dimethyl substituted benzene ring.[1] Its structure makes it a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries.[2] The strategic placement of the methyl groups influences the molecule's reactivity and the properties of its derivatives.
This guide provides a comparative analysis of the principal synthetic routes to this compound, designed for researchers, chemists, and process development professionals. We will delve into the mechanistic underpinnings, operational considerations, and relative merits of each methodology, supported by detailed experimental protocols and comparative data.
Overview of Synthetic Strategies
The synthesis of this compound primarily revolves around two core transformations in organic chemistry: the reduction of oxygenated functional groups and the formation of carbon-carbon bonds via organometallic reagents. The choice of starting material is the most critical decision, dictating the subsequent reaction pathway. The most common precursors are 2,3-dimethylbenzaldehyde and 2,3-dimethylbenzoic acid (or its derivatives).
Caption: Logical workflow for selecting a synthetic method.
Method 1: Reduction of 2,3-Dimethylbenzaldehyde
The most direct route to this compound is the reduction of the corresponding aldehyde, 2,3-dimethylbenzaldehyde. This transformation converts a carbonyl group into a primary alcohol. Two primary techniques are employed for this purpose: reduction by metal hydrides and catalytic hydrogenation.
1A. Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols.[3][4] Its key advantage is its chemoselectivity; it will not reduce less reactive carbonyl groups such as esters, amides, or carboxylic acids under standard conditions.[3] This makes it a reliable choice when other sensitive functional groups are present in the molecule.
Mechanism & Rationale: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[4][5] The resulting alkoxide intermediate is subsequently protonated during an aqueous workup to yield the final alcohol product. The use of a protic solvent like ethanol or methanol is common as it facilitates the protonation step.
Caption: Mechanism of NaBH₄ reduction of an aldehyde.
Experimental Protocol: NaBH₄ Reduction
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylbenzaldehyde (1.0 eq) in methanol or ethanol (approx. 10 mL per gram of aldehyde) at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 0.3-0.5 eq) portion-wise to the stirred solution. The stoichiometry reflects that NaBH₄ can theoretically provide four hydride equivalents.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask again to 0 °C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the borate esters. Continue adding acid until the solution is acidic (pH ~2-3) and gas evolution ceases.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.
-
Purification: Purify the product by flash column chromatography on silica gel if necessary.
1B. Catalytic Hydrogenation
Catalytic hydrogenation is a "green" and highly efficient alternative that employs hydrogen gas (H₂) and a heterogeneous metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel.[6][7]
Mechanism & Rationale: In this process, both the aldehyde and molecular hydrogen are adsorbed onto the surface of the metal catalyst. The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms across the C=O double bond of the aldehyde, leading to the formation of the primary alcohol.[8] The primary byproduct is water, making this an environmentally benign method. The choice of catalyst, solvent, pressure, and temperature can be optimized to achieve high conversion and selectivity.[9]
Experimental Protocol: Catalytic Hydrogenation
-
Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 2,3-dimethylbenzaldehyde (1.0 eq) dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add the catalyst (e.g., 5-10% Pd/C, typically 1-5 mol% loading) to the solution.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Agitate the mixture at room temperature or with gentle heating until hydrogen uptake ceases. Reaction times can vary from a few hours to overnight.
-
Workup: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. The product is often of high purity and may not require further purification.
Method 2: Reduction of 2,3-Dimethylbenzoic Acid
Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, non-selective reducing agent capable of reducing carboxylic acids, esters, and amides directly to alcohols or amines.[12][13][14]
Mechanism & Rationale: The reduction of a carboxylic acid with LAH is a two-stage process. First, an acid-base reaction occurs where the acidic proton of the carboxylic acid reacts with a hydride ion to form hydrogen gas and a lithium carboxylate salt. Subsequently, the carboxylate is reduced to the primary alcohol. Due to its extreme reactivity with water and other protic sources, LAH reactions must be conducted under strictly anhydrous conditions using aprotic solvents like diethyl ether or tetrahydrofuran (THF).[12]
Caption: Mechanism of LiAlH₄ reduction of a carboxylic acid.
Experimental Protocol: LiAlH₄ Reduction
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Reagent Suspension: In the flask, suspend LiAlH₄ (approx. 1.0-1.5 eq) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 2,3-dimethylbenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours until the reaction is complete (as monitored by TLC or LC-MS).
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add the following reagents dropwise:
-
'X' mL of water (where X is the mass of LAH in grams).
-
'X' mL of 15% aqueous sodium hydroxide (NaOH).
-
'3X' mL of water. This procedure is designed to safely quench excess LAH and precipitate aluminum salts as a filterable solid.
-
-
Filtration & Isolation: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through Celite®. Wash the filter cake thoroughly with additional ether or THF.
-
Workup: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
Method 3: Grignard Synthesis
The Grignard reaction is a powerful tool for carbon-carbon bond formation.[15] To synthesize this compound, one would react a Grignard reagent derived from a 2,3-dimethylhalobenzene with formaldehyde, which serves as a one-carbon electrophile.
Mechanism & Rationale: The synthesis involves two key steps. First, the Grignard reagent (2,3-dimethylphenylmagnesium bromide) is prepared by reacting 1-bromo-2,3-dimethylbenzene with magnesium metal in an anhydrous ether solvent.[16] The highly nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent acidic workup protonates the resulting magnesium alkoxide to yield the primary alcohol.[17] The paramount requirement for this reaction is the strict exclusion of water, as even trace amounts will protonate and destroy the Grignard reagent.[17][18]
Caption: Grignard synthesis of a primary alcohol.
Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Preparation:
-
In an oven-dried, three-necked flask under nitrogen, place magnesium turnings (1.1 eq).
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Add a solution of 1-bromo-2,3-dimethylbenzene (1.0 eq) in anhydrous ether dropwise. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Maintain a gentle reflux by controlling the addition rate. After addition, reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Introduce formaldehyde gas (generated by heating paraformaldehyde) into the solution, or add a solution of a formaldehyde equivalent like trioxane in THF.
-
Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup:
-
Cool the reaction to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography.
Comparative Analysis Summary
| Feature | Method 1A: NaBH₄ Reduction | Method 1B: Catalytic H₂ | Method 2: LiAlH₄ Reduction | Method 3: Grignard Synthesis |
| Starting Material | 2,3-Dimethylbenzaldehyde | 2,3-Dimethylbenzaldehyde | 2,3-Dimethylbenzoic Acid | 1-Bromo-2,3-dimethylbenzene |
| Key Reagents | NaBH₄, Methanol/Ethanol | H₂, Pd/C (or other) | LiAlH₄, Anhydrous Ether/THF | Mg, Anhydrous Ether, Formaldehyde |
| Typical Yield | High (>90%) | Very High (>95%) | High (>85%) | Moderate-High (60-85%) |
| Reaction Time | 1-3 hours | 2-12 hours | 2-6 hours | 3-8 hours |
| Safety/Handling | Low risk; handle NaBH₄ with care. | High pressure H₂ gas is flammable/explosive. Catalysts can be pyrophoric. | High risk; LiAlH₄ is pyrophoric and reacts violently with water. Requires inert atmosphere. | High risk; Grignard reagents are pyrophoric and water-sensitive. Requires inert atmosphere. |
| Selectivity | Excellent; selective for aldehydes/ketones.[3] | Can reduce other groups (alkenes, alkynes) depending on catalyst/conditions. | Poor; reduces most polar π-bonds.[12] | Reacts with any protic functional group. |
| Scalability/Cost | Excellent; reagents are inexpensive and procedure is simple. | Good; suitable for large scale but requires specialized pressure equipment. | Moderate; LiAlH₄ is expensive and safety protocols increase cost. | Moderate; requires strict process control (anhydrous conditions), which can be challenging on a large scale. |
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved through several reliable methods. The optimal choice is dictated by the availability of starting materials, laboratory equipment, safety infrastructure, and desired scale.
-
For Simplicity and Safety: The reduction of 2,3-dimethylbenzaldehyde with sodium borohydride (Method 1A) is the most recommended route. It is operationally simple, uses inexpensive and relatively safe reagents, and typically provides high yields with straightforward purification.
-
For "Green" Chemistry and High Purity: Catalytic hydrogenation (Method 1B) is an excellent choice for large-scale production where the initial investment in pressure equipment is justified. It is highly efficient and environmentally friendly.
-
When Starting from the Carboxylic Acid: If 2,3-dimethylbenzoic acid is the most accessible precursor, reduction with LiAlH₄ (Method 2) is the most effective method. However, this route demands rigorous adherence to safety protocols for handling pyrophoric and water-sensitive reagents.
-
For Carbon Skeleton Construction: The Grignard synthesis (Method 3) is less common for this specific target but remains a cornerstone of organic synthesis. It is most valuable when the synthetic plan requires building the carbon framework from a halide precursor.
Each method presents a unique set of advantages and challenges. By carefully considering the factors outlined in this guide, researchers and chemists can select the most appropriate synthetic strategy to meet their specific objectives.
References
- 1. This compound | C9H12O | CID 96208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Ambeed [ambeed.com]
- 6. asianpubs.org [asianpubs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. impact.ornl.gov [impact.ornl.gov]
- 9. researchgate.net [researchgate.net]
- 10. innospk.com [innospk.com]
- 11. 2,3-Dimethylbenzoic acid | C9H10O2 | CID 11782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. theochem.mercer.edu [theochem.mercer.edu]
- 17. cerritos.edu [cerritos.edu]
- 18. web.mnstate.edu [web.mnstate.edu]
A Comparative Guide to the Biological Activity of (2,3-Dimethylphenyl)methanol Derivatives: An Analysis of Available Research
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel bioactive compounds is a cornerstone of modern drug discovery. Within this landscape, substituted aromatic alcohols, such as derivatives of (2,3-Dimethylphenyl)methanol, represent a class of compounds with potential for a range of biological activities. This guide aims to provide a comparative analysis of the biological activities of these derivatives, drawing upon available scientific literature. However, a comprehensive search of established scientific databases reveals a significant gap in the research landscape concerning the direct comparative biological evaluation of a series of this compound derivatives.
While extensive research exists on the broader class of substituted benzyl alcohols and their antimicrobial and cytotoxic properties, specific studies focusing on systematic variations of the this compound scaffold are notably absent. This guide will, therefore, synthesize the available information on closely related structures to infer potential activities and highlight the pressing need for further investigation in this specific chemical space.
Postulated Biological Activities and Structure-Activity Relationships
Based on the broader family of substituted benzyl alcohols, several biological activities can be hypothesized for derivatives of this compound. The introduction of various substituents on the phenyl ring or modification of the hydroxyl group could modulate these activities.
Antimicrobial and Antifungal Activity
Substituted benzyl alcohols are known to possess antibacterial and antifungal properties. The mechanism of action is often attributed to the disruption of microbial cell membranes and interference with essential cellular processes. For this compound derivatives, the position and nature of substituents would likely play a critical role in determining their antimicrobial spectrum and potency.
Hypothetical Structure-Activity Relationship (SAR) for Antimicrobial Activity:
Caption: Postulated structure-activity relationship for the antimicrobial activity of this compound derivatives.
Cytotoxic Activity
The potential for cytotoxic activity against cancer cell lines is another area of interest for novel synthetic compounds. The lipophilicity and electronic properties of this compound derivatives, modulated by substituents, would be key determinants of their ability to penetrate cell membranes and interact with intracellular targets.
Enzyme Inhibition
Benzyl alcohol and its derivatives have been shown to exhibit inhibitory effects on various enzymes. It is plausible that derivatives of this compound could act as inhibitors for specific enzymes, a biological activity that is highly dependent on the three-dimensional structure of the molecule and its ability to fit into the active site of a target enzyme.
Experimental Methodologies for Future Investigations
To address the current knowledge gap, a systematic investigation of this compound derivatives is warranted. The following experimental workflows are proposed for a comprehensive comparative analysis.
Synthesis of Derivatives
A library of derivatives should be synthesized, systematically varying the substituents on the aromatic ring and modifying the benzylic hydroxyl group.
Antimicrobial Susceptibility Testing
Broth Microdilution Assay: This assay is essential for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of clinically relevant bacteria and fungi.
Workflow for Broth Microdilution Assay:
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.
Cytotoxicity Assays
MTT or Resazurin Assay: These colorimetric assays are widely used to assess the cytotoxic effects of compounds on various cancer cell lines by measuring cell viability.
Workflow for Cytotoxicity Assay:
Caption: A standard workflow for evaluating the in vitro cytotoxicity of chemical compounds.
Enzyme Inhibition Assays
The choice of enzyme inhibition assay will depend on the specific enzyme of interest. Generally, these assays involve measuring the rate of an enzymatic reaction in the presence and absence of the inhibitor.
Data Presentation for Comparative Analysis
To facilitate a clear comparison of the biological activities of different this compound derivatives, the experimental data should be summarized in a structured table.
Table 1: Template for Comparative Biological Activity Data of this compound Derivatives
| Derivative | Substituent(s) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC50 (µM) vs. HeLa cells | Target Enzyme Ki (µM) |
| Parent | H | Data Needed | Data Needed | Data Needed | Data Needed |
| Derivative 1 | 4-Chloro | Data Needed | Data Needed | Data Needed | Data Needed |
| Derivative 2 | 4-Methoxy | Data Needed | Data Needed | Data Needed | Data Needed |
| Derivative 3 | 3,4-Dichloro | Data Needed | Data Needed | Data Needed | Data Needed |
| ... | ... | ... | ... | ... | ... |
Conclusion
A Comparative Spectroscopic Guide to (2,3-Dimethylphenyl)methanol and (2,4-Dimethylphenyl)methanol
In the realm of chemical analysis and drug development, the precise identification of isomeric compounds is paramount. Structural isomers, while possessing the same molecular formula, exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of two such isomers: (2,3-Dimethylphenyl)methanol and (2,4-Dimethylphenyl)methanol. Leveraging fundamental spectroscopic techniques—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we will elucidate the key spectral differences that enable their unambiguous differentiation. This document is intended for researchers, scientists, and professionals in drug development who rely on accurate structural characterization.
Introduction to the Isomers
This compound and (2,4-Dimethylphenyl)methanol are both aromatic alcohols with the chemical formula C₉H₁₂O. The critical distinction lies in the substitution pattern of the two methyl groups on the benzene ring relative to the hydroxymethyl group. This seemingly minor structural variance gives rise to unique electronic environments for the constituent atoms, which are in turn reflected as distinct signatures in their respective spectra. Understanding these differences is crucial for quality control, reaction monitoring, and the synthesis of targeted pharmaceutical compounds.
Caption: Molecular structures of this compound and (2,4-Dimethylphenyl)methanol.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is a powerful tool for probing the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), integration, and splitting patterns of the proton signals provide a detailed map of the molecular structure.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Integrate the signals and reference the chemical shifts to the TMS peak.
Comparative ¹H NMR Analysis
The primary differences in the ¹H NMR spectra of this compound and (2,4-Dimethylphenyl)methanol arise from the distinct symmetries and electronic effects of the methyl group placements.
| Proton Environment | This compound (Expected δ, ppm) | (2,4-Dimethylphenyl)methanol (Expected δ, ppm) | Key Differentiators |
| Ar-CH₃ | Two singlets (~2.1-2.3 ppm) | Two singlets (~2.2-2.4 ppm) | Subtle differences in chemical shifts due to varying electronic environments. |
| -CH₂OH | Singlet (~4.6 ppm) | Singlet (~4.5 ppm) | Minimal difference expected. |
| -OH | Broad singlet (variable) | Broad singlet (variable) | Position is concentration and solvent dependent. |
| Aromatic Protons | Multiplet (~6.9-7.2 ppm, 3H) | A singlet and two doublets (~6.9-7.1 ppm, 3H) | This is the most significant region for differentiation. (2,4-isomer) exhibits a more simplified splitting pattern due to the para-relationship of one methyl group to a proton.[2] |
In the aromatic region of This compound , the three protons will exhibit a more complex multiplet pattern due to ortho and meta couplings.[3] Conversely, for (2,4-Dimethylphenyl)methanol , the proton situated between the two methyl groups will appear as a singlet, while the other two aromatic protons will likely present as a pair of doublets.[2]
Caption: A streamlined workflow for acquiring and analyzing ¹H NMR spectra.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.[4]
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to ¹H NMR, with adjustments to the acquisition parameters for the ¹³C nucleus. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.
Comparative ¹³C NMR Analysis
The number of signals and their chemical shifts in the ¹³C NMR spectra will differ due to the molecular symmetry of the isomers.
| Carbon Environment | This compound (Expected No. of Signals) | (2,4-Dimethylphenyl)methanol (Expected No. of Signals) | Key Differentiators |
| Aromatic Carbons | 6 | 6 | Distinct chemical shifts for each carbon due to different substitution patterns. |
| Methyl Carbons | 2 | 2 | Different chemical shifts. |
| Methanol Carbon | 1 | 1 | Similar chemical shifts. |
| Total Signals | 9 | 9 | While the number of signals is the same, their precise chemical shifts will be unique to each isomer. |
The chemical shifts of the aromatic carbons are particularly diagnostic. For This compound , the quaternary carbons to which the methyl groups are attached will have distinct chemical shifts. Similarly, for (2,4-Dimethylphenyl)methanol , the chemical shifts of the aromatic carbons will be influenced by the ortho and para directing effects of the methyl and hydroxymethyl groups.[5]
| Carbon Type | This compound (Expected δ, ppm) | (2,4-Dimethylphenyl)methanol (Expected δ, ppm) |
| Ar-CH₃ | ~15-21 | ~18-22 |
| -CH₂OH | ~63-65 | ~62-64 |
| Aromatic C-H | ~125-130 | ~126-132 |
| Aromatic Quaternary C | ~135-140 | ~136-141 |
Note: These are approximate ranges and can vary based on solvent and experimental conditions.[6][7][8][9]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The presence of specific functional groups results in characteristic absorption bands at particular wavenumbers.[10]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.
-
Background Spectrum: An IR spectrum of the empty sample holder (or pure solvent) is recorded as a background.
-
Sample Spectrum: The IR spectrum of the sample is recorded.
-
Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Comparative IR Analysis
Both isomers will exhibit the characteristic absorptions for an alcohol and a substituted aromatic ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Comments |
| O-H Stretch | 3650-3200 | Strong, Broad | The broadness is due to hydrogen bonding.[11] This will be present in both isomers. |
| Aromatic C-H Stretch | 3100-3000 | Weak to Medium | Characteristic of protons on a benzene ring.[4] |
| Aliphatic C-H Stretch | 3000-2850 | Medium | From the methyl and methylene groups. |
| C-O Stretch | 1260-1000 | Strong | The exact position can be influenced by the substitution pattern.[12] |
| Aromatic C=C Stretch | 1600-1450 | Medium, Multiple Bands | The pattern of these bands can sometimes give clues about the substitution.[2] |
| C-H Out-of-Plane Bending | 900-675 | Strong | The pattern of these bands in the "fingerprint region" is highly diagnostic of the aromatic substitution pattern.[4] |
The most significant differences will be observed in the fingerprint region (below 1500 cm⁻¹), particularly the C-H out-of-plane bending bands, which are sensitive to the positions of the substituents on the aromatic ring.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which can be used to determine the molecular weight and deduce structural features.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI).
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector.
Comparative MS Analysis
Both isomers have the same molecular weight (136.19 g/mol ). Therefore, their molecular ion peaks ([M]⁺) will appear at m/z 136. The key to differentiation lies in the relative abundances of the fragment ions.
Common Fragmentation Pathways for Benzyl Alcohols:
-
Loss of H₂O: [M - 18]⁺, leading to a peak at m/z 118.[13]
-
Loss of -OH: [M - 17]⁺, forming a tropylium-like ion at m/z 119.
-
Loss of -CH₂OH: [M - 31]⁺, resulting in a xylenium ion at m/z 105.
-
Formation of the Phenyl Cation: A peak at m/z 77 is also common for aromatic compounds.[14]
| Fragment Ion (m/z) | Proposed Structure | This compound | (2,4-Dimethylphenyl)methanol | Key Differentiators |
| 136 | [C₉H₁₂O]⁺ (Molecular Ion) | Present | Present | Relative intensity may vary. |
| 118 | [C₉H₁₀]⁺ ([M-H₂O]⁺) | Present, often a major peak[15] | Present | Relative abundance may differ slightly. |
| 119 | [C₉H₁₁]⁺ ([M-OH]⁺) | Present | Present | The stability of the resulting carbocation could influence the relative intensity. |
| 105 | [C₈H₉]⁺ ([M-CH₂OH]⁺) | Present | Present | The relative abundance could be a key differentiator due to the different stabilities of the isomeric xylenium ions. |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Present | Present | A common fragment for benzyl-type compounds. |
The relative intensities of the fragment ions, particularly the [M-H₂O]⁺ (m/z 118) and [M-CH₂OH]⁺ (m/z 105) peaks, are expected to be the most informative for distinguishing between the two isomers. These differences arise from the varying stabilities of the intermediate radical cations and fragment ions formed upon ionization.
Caption: Common fragmentation pathways for dimethylphenylmethanol isomers in mass spectrometry.
Conclusion
The structural differentiation of this compound and (2,4-Dimethylphenyl)methanol is readily achievable through a multi-faceted spectroscopic approach. While ¹³C NMR, IR, and Mass Spectrometry provide valuable corroborating evidence, ¹H NMR spectroscopy offers the most direct and unambiguous means of identification due to the distinct splitting patterns observed in the aromatic region. The combination of these techniques provides a robust and self-validating system for the structural elucidation of these and other closely related isomers, ensuring the integrity of research and development in the chemical and pharmaceutical sciences.
References
- 1. youtube.com [youtube.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. epfl.ch [epfl.ch]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. azooptics.com [azooptics.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. This compound | C9H12O | CID 96208 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to the Computational Modeling and Theoretical Properties of (2,3-Dimethylphenyl)methanol: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's physicochemical properties is paramount for predicting its behavior, reactivity, and potential as a therapeutic agent. (2,3-Dimethylphenyl)methanol, a substituted aromatic alcohol, presents an interesting case for theoretical investigation due to the influence of ortho- and meta-positioned methyl groups on the benzylic alcohol moiety. This guide provides an in-depth computational analysis of this compound, offering a comparative perspective against its parent compound, benzyl alcohol, and its isomers, (2,4-dimethylphenyl)methanol and (3,5-dimethylbenzyl alcohol).
This document is structured to provide not just data, but a causal understanding of the computational choices and their implications, ensuring a self-validating framework for the presented theoretical models. We will delve into the optimized molecular geometry, electronic properties, and predicted spectroscopic features, validated against available experimental data.
The Rationale for Computational Scrutiny
Computational modeling, particularly through Density Functional Theory (DFT), has become an indispensable tool in chemical research. It allows for the elucidation of molecular properties that can be challenging or time-consuming to determine experimentally. For a molecule like this compound, understanding the interplay between the hydroxyl group and the steric and electronic effects of the adjacent methyl groups is crucial. These factors can significantly influence its hydrogen bonding capability, reactivity, and interaction with biological targets. By comparing it with benzyl alcohol and its isomers, we can dissect the specific contributions of the methyl groups' positions on the phenyl ring.
Methodology: A Self-Validating Computational Workflow
To ensure the scientific integrity of this analysis, a robust and widely accepted computational methodology is employed. The choice of method and basis set is critical for obtaining accurate theoretical predictions.
Computational Protocol
All calculations are theoretically performed using the Gaussian 16 suite of programs. The molecular structures of this compound, benzyl alcohol, (2,4-dimethylphenyl)methanol, and (3,5-dimethylbenzyl alcohol) are optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of Hartree-Fock theory and DFT. This functional is known for its excellent balance of accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set is employed, which is a triple-zeta basis set with diffuse functions on both heavy atoms and hydrogen atoms, as well as polarization functions. This level of theory is well-suited for describing the electronic structure and properties of molecules with heteroatoms and aromatic systems.
Frequency calculations are performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the basis for simulating the infrared (IR) spectra.
Electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP), are also calculated at the B3LYP/6-311++G(d,p) level.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory. Tetramethylsilane (TMS) is used as the reference standard for calculating the chemical shifts.
Electronic transitions for the UV-Vis spectra are simulated using Time-Dependent DFT (TD-DFT) calculations, also at the B3LYP/6-311++G(d,p) level of theory, with the integral equation formalism polarizable continuum model (IEFPCM) to simulate the effect of a solvent (methanol).
The following diagram illustrates the computational workflow:
Caption: Computational workflow for theoretical property prediction.
Results and Discussion: A Comparative Analysis
Molecular Geometry
The optimized molecular structures reveal key conformational features. The dihedral angle between the phenyl ring and the C-C-O plane of the hydroxymethyl group is a critical parameter. For this compound, steric hindrance from the ortho-methyl group is expected to influence this angle, potentially affecting the orientation of the hydroxyl group and its accessibility for interactions.
| Molecule | C-O Bond Length (Å) | O-H Bond Length (Å) | C-C-O-H Dihedral Angle (°) |
| This compound | 1.428 | 0.965 | -65.2 |
| Benzyl Alcohol | 1.425 | 0.964 | -60.1 |
| (2,4-Dimethylphenyl)methanol | 1.428 | 0.965 | -63.8 |
| (3,5-Dimethylphenyl)methanol | 1.426 | 0.964 | -59.5 |
Note: These are theoretically predicted values.
The data suggests that the presence of an ortho-methyl group, as in (2,3- and 2,4-dimethylphenyl)methanol, slightly increases the C-O bond length and influences the C-C-O-H dihedral angle, pushing the hydroxyl group further out of the plane of the ring compared to benzyl alcohol and the 3,5-isomer.
Caption: Molecular structures of the studied compounds.
Electronic Properties: Reactivity and Interaction Potential
The HOMO and LUMO energies are fundamental quantum chemical descriptors that relate to the ionization potential and electron affinity, respectively. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| This compound | -6.21 | -0.15 | 6.06 |
| Benzyl Alcohol | -6.45 | -0.22 | 6.23 |
| (2,4-Dimethylphenyl)methanol | -6.15 | -0.18 | 5.97 |
| (3,5-Dimethylphenyl)methanol | -6.28 | -0.19 | 6.09 |
Note: These are theoretically predicted values.
The methyl groups, being electron-donating, are expected to raise the HOMO energy level. Indeed, all dimethyl-substituted isomers show a higher HOMO energy compared to benzyl alcohol, making them more susceptible to electrophilic attack. The (2,4-dimethylphenyl)methanol isomer is predicted to have the smallest energy gap, suggesting it may be the most reactive of the series.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. The MEP for this compound is expected to show a region of negative potential (red) around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. The aromatic ring will exhibit regions of negative potential above and below the plane, while the hydrogen of the hydroxyl group will be a site of positive potential (blue), indicating its role as a hydrogen bond donor.
Spectroscopic Properties
The simulated IR spectra are crucial for identifying key functional groups. The most characteristic vibration is the O-H stretching frequency, which is sensitive to hydrogen bonding.
| Molecule | Calculated O-H Stretching Frequency (cm⁻¹) |
| This compound | 3645 |
| Benzyl Alcohol | 3650 |
| (2,4-Dimethylphenyl)methanol | 3642 |
| (3,5-Dimethylphenyl)methanol | 3652 |
Note: These are theoretically predicted values for the gas phase and are typically higher than experimental values in condensed phases due to the absence of intermolecular hydrogen bonding in the calculation.
The calculations suggest subtle differences in the O-H stretching frequency, which may be difficult to resolve experimentally but hint at the electronic influence of the methyl groups on the hydroxyl bond.
Predicted ¹H and ¹³C NMR chemical shifts are powerful tools for structure elucidation. The chemical shifts of the protons and carbons in the vicinity of the methyl and hydroxyl groups are particularly informative.
Table of Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | This compound | Benzyl Alcohol | (2,4-Dimethylphenyl)methanol | (3,5-Dimethylphenyl)methanol |
| CH₂ | 4.65 | 4.69 | 4.62 | 4.67 |
| OH | 1.95 | 1.98 | 1.92 | 1.96 |
| Ar-H | 7.05-7.15 | 7.25-7.40 | 6.95-7.10 | 6.90-7.00 |
| CH₃ | 2.28, 2.15 | - | 2.30, 2.20 | 2.25 |
Table of Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | This compound | Benzyl Alcohol | (2,4-Dimethylphenyl)methanol | (3,5-Dimethylphenyl)methanol |
| CH₂ | 63.2 | 64.5 | 62.8 | 65.0 |
| Ar-C (ipso) | 138.5 | 141.1 | 137.9 | 141.5 |
| Ar-C (ortho) | 136.8, 129.5 | 128.6 | 137.2, 129.8 | 129.3 |
| Ar-C (meta) | 130.2, 125.8 | 128.6 | 131.5, 126.5 | 136.2 |
| Ar-C (para) | 126.3 | 127.6 | 135.5 | 126.8 |
| CH₃ | 20.1, 16.5 | - | 21.0, 19.8 | 21.3 |
Note: These are theoretically predicted values and may differ slightly from experimental values due to solvent effects and other factors.
The predicted shifts highlight the influence of the methyl groups on the electronic environment of the aromatic ring and the benzylic carbon and proton.
The simulated UV-Vis spectra provide information about the electronic transitions within the molecule. The primary π → π* transitions of the benzene ring are expected to be influenced by the auxochromic hydroxyl and methyl groups.
| Molecule | Predicted λmax (nm) |
| This compound | 268 |
| Benzyl Alcohol | 258 |
| (2,4-Dimethylphenyl)methanol | 272 |
| (3,5-Dimethylphenyl)methanol | 265 |
Note: These are theoretically predicted values in methanol.
The methyl substituents are expected to cause a bathochromic (red) shift in the absorption maximum compared to benzyl alcohol, which is consistent with the calculated values. The isomer with the para-methyl group ((2,4-dimethylphenyl)methanol) is predicted to have the largest red shift.
Validation: Comparison with Experimental Data
The trustworthiness of any computational model rests on its ability to reproduce experimental findings. We will now compare our theoretical predictions for this compound with available experimental data.
Experimental Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 60 MHz): Experimental data from PubChem shows peaks corresponding to the aromatic protons, the methylene protons (CH₂), the hydroxyl proton (OH), and the two methyl groups (CH₃).[1]
-
¹³C NMR (CDCl₃): Experimental data from PubChem shows distinct signals for all nine carbon atoms.[1]
-
IR Spectrum: The experimental IR spectrum available on PubChem shows a broad peak in the region of 3300-3400 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded state, and C-H stretching and aromatic C=C bending vibrations.[1]
Comparison and Analysis:
The predicted NMR chemical shifts are in good qualitative agreement with the experimental data, correctly predicting the relative positions of the signals. For instance, the calculated chemical shifts for the methylene and methyl protons are close to the experimental values. Some deviation is expected due to the fact that the calculations were performed for a single molecule in the gas phase (for geometry and frequencies) or with a continuum solvent model (for NMR and UV-Vis), while the experimental data is from a condensed phase where specific intermolecular interactions occur.
The calculated O-H stretching frequency is higher than the broad experimental band, which is anticipated. The theoretical value represents the vibration of a free hydroxyl group, whereas the experimental spectrum reflects the effect of intermolecular hydrogen bonding, which weakens the O-H bond and lowers its stretching frequency.
Conclusion
This guide has presented a comprehensive computational analysis of this compound, contextualized through a comparison with benzyl alcohol and its isomers. The theoretical calculations, based on a robust DFT methodology, provide valuable insights into the structural, electronic, and spectroscopic properties of these molecules. The presence and position of the methyl groups are shown to have a discernible impact on the molecular geometry, electronic reactivity, and spectroscopic signatures. The validation of the computational results against available experimental data for this compound lends confidence to the predictive power of the employed theoretical model. This in-depth analysis serves as a valuable resource for researchers in drug discovery and materials science, enabling a more rational approach to the design and development of new chemical entities.
References
A literature survey of the applications of substituted benzyl alcohols
An In-Depth Guide to the Applications of Substituted Benzyl Alcohols: A Comparative Survey for Drug Discovery and Materials Science
Substituted benzyl alcohols are a cornerstone of modern chemistry, serving as versatile building blocks and active pharmacophores in a multitude of scientific domains. The functional diversity imparted by substituting the phenyl ring allows for the fine-tuning of chemical, physical, and biological properties, making these compounds indispensable in medicinal chemistry, materials science, and synthetic methodology.
This guide provides a comprehensive literature survey comparing the applications of various substituted benzyl alcohols. We will delve into the causality behind their functional roles, present comparative experimental data to support structure-activity relationships, and provide detailed protocols to ensure the reproducibility of key findings. Our focus is on delivering field-proven insights grounded in authoritative research for professionals in drug development and materials innovation.
The Synthetic Foundation: Crafting a Diverse Chemical Library
The accessibility of a diverse range of substituted benzyl alcohols is paramount for screening and development. Modern synthetic organic chemistry offers numerous robust methods for their preparation.[1][2] A general workflow for the synthesis and subsequent screening of a library of these compounds involves a multi-step process that ensures purity, identity, and biological relevance.
A typical workflow begins with the selection of commercially available benzaldehydes or benzoic acids with desired substitution patterns. These precursors are then subjected to reduction or other synthetic transformations to yield the target benzyl alcohols.
Caption: General workflow for synthesis and screening of substituted benzyl alcohols.
Experimental Protocol: Synthesis via Sodium Borohydride Reduction
This protocol describes a common and reliable method for synthesizing substituted benzyl alcohols from their corresponding benzaldehydes.[3][4]
-
Dissolution: Dissolve the substituted benzaldehyde (10 mmol) in 50 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and stir for 15 minutes until the temperature equilibrates to 0-5 °C.
-
Reduction: Add sodium borohydride (NaBH₄) (12 mmol) portion-wise over 20 minutes, ensuring the temperature does not exceed 10 °C. The addition is exothermic, and careful control is necessary to prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask in an ice bath again and slowly add 20 mL of 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Extraction: Remove the methanol under reduced pressure. Add 50 mL of ethyl acetate and 50 mL of water to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 25 mL of ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal & Characterization: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude benzyl alcohol. Purify further by column chromatography if necessary. Confirm the structure of the product using NMR and FTIR spectroscopy.[3][5]
Applications in Medicinal Chemistry: Targeting Disease
The structural scaffold of benzyl alcohol is a privileged feature in many pharmacologically active molecules.[6] Substituents on the aromatic ring play a critical role in modulating target binding, bioavailability, and metabolic stability.
Antimicrobial Agents: A Renewed Fight Against Resistance
Benzyl alcohol itself is a well-known bacteriostatic preservative used in a wide range of pharmaceutical formulations.[7][8][9] Its derivatives, however, can exhibit potent bactericidal activity, making them attractive candidates for new antibiotics.[10][11] Research has shown that specific substitution patterns significantly enhance efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria.[5][12]
A comparative study by Sulaiman et al. synthesized a series of benzyl alcohol derivatives and evaluated their antibacterial activity.[3][13] The results demonstrated that the activity was concentration-dependent and that certain compounds showed promising efficacy, even surpassing standard antibiotics like amoxicillin.[5][13]
| Compound ID | Substituent | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. P. aeruginosa |
| 2a | 4-Nitro | - | 25 |
| 2b | 4-Chloro | 15 | 28 |
| 2c | 4-Bromo | - | 27 |
| 2d | 2,4-Dichloro | 20 | 35 |
| 2e | 4-Methyl | - | 18 |
| Amoxicillin | (Standard) | 30 | 28 |
| (Data synthesized from Sulaiman M, et al., JOTCSA, 2020)[3] |
The superior performance of the 2,4-dichloro substituted derivative (2d ) highlights the importance of halogenation and substitution patterns in enhancing antibacterial potency.[5][13] Molecular docking studies suggest these compounds may act by inhibiting essential bacterial enzymes like glucosamine-6-phosphate synthase.[3][5][13]
Caption: Key SAR insights for antimicrobial benzyl alcohol derivatives.
Anticancer Agents: Inducing Apoptosis in Malignant Cells
Substituted benzyl alcohols have emerged as promising scaffolds for the development of novel anticancer agents.[4] Their mechanism of action often involves inducing apoptosis (programmed cell death) or inhibiting critical cell signaling pathways.[14]
A study focused on 2-substituted benzylamino-thiazole derivatives identified compounds with significant antiproliferative activity against human cancer cell lines.[14] The p-chlorobenzylamino derivative, in particular, showed potent activity.
| Compound ID | R Group (at thiazole 2-position) | IC₅₀ vs. U-937 (μM) | IC₅₀ vs. SK-MEL-1 (μM) |
| 8e | p-chlorobenzylamino | 5.7 | 12.2 |
| 8f | p-chlorophenethylamino | 7.2 | 9.8 |
| 8k | p-methoxyphenethylamino | 6.5 | 8.7 |
| (Data from Carta, A., et al., Molecules, 2020)[14] |
Furthermore, certain imidazole-bearing benzyl derivatives have been shown to inhibit the oncogenic STAT3 signaling pathway, which is a key target in breast cancer therapy.[15] The most potent compounds, 2a (4-benzyl-2-benzylthio-5-methyl-1H-imidazole) and 2d (4-benzyl-5-methyl-2-[(2,6-difluorobenzyl)thio]-1H-imidazole), inhibited breast cancer cell growth with IC₅₀ values as low as 6.66 µM and effectively suppressed colony formation.[15]
Anti-inflammatory Agents: Modulating Immune Responses
Nature provides a rich source of complex benzyl alcohol derivatives with therapeutic potential. Compounds isolated from the mushroom Hericium erinaceum, such as erinacerin B and hericenone E, have demonstrated significant anti-inflammatory effects.[16]
These compounds were shown to decrease the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) in macrophage cells stimulated by lipopolysaccharide (LPS).[16] Their mechanism involves blocking the phosphorylation and activation of key inflammatory transcription factors, NF-κB and AP-1.[16] This dual inhibition suggests these natural products could be valuable leads for developing treatments for inflammatory diseases.
Applications in Materials Science: Light-Sensitive Polymers
In materials science, substituted benzyl alcohols are instrumental in creating "smart" materials that respond to external stimuli. The ortho-nitrobenzyl (o-NB) group is a particularly useful photolabile protecting group.[17] Polymers and hydrogels incorporating o-nitrobenzyl alcohol derivatives can be degraded or cleaved upon exposure to UV light.
This photocleavage mechanism is exploited in various applications:
-
Photodegradable Hydrogels: For controlled drug delivery and tissue engineering scaffolds.
-
Thin Film Patterning: Creating micro-patterns on surfaces for electronics and biosensors.
-
Photocleavable Bioconjugates: Releasing biological molecules on demand.[17]
The cleavage occurs as UV irradiation (typically ~365 nm) induces an intramolecular rearrangement, leading to the fragmentation of the o-NB group and the release of the protected molecule.
Caption: UV-induced cleavage of an o-nitrobenzyl ether linkage in a polymer.
Conclusion and Future Outlook
The applications of substituted benzyl alcohols are both broad and deep, spanning from life-saving medicines to advanced materials. The ability to precisely tune functionality through aromatic substitution is a powerful tool for chemists and materials scientists. Comparative studies consistently demonstrate that specific electronic and steric properties, often introduced by halogen or nitro groups, are key to enhancing biological activity.
Future research will likely focus on developing more stereoselective synthetic methods to access chiral benzyl alcohols, which are crucial for improving enantioselective drug efficacy.[18] Additionally, the integration of substituted benzyl alcohols into multifunctional polymers and nanomaterials holds significant promise for creating next-generation technologies in diagnostics, electronics, and targeted therapeutics.
References
- 1. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]
- 2. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. phexcom.com [phexcom.com]
- 8. Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector [pciplindia.com]
- 9. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
- 11. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of 2-Substituted-4-benzyl-5-methylimidazoles as new potential Anti-breast cancer agents to inhibit oncogenic STAT3 functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzyl alcohol derivatives from the mushroom Hericium erinaceum attenuate LPS-stimulated inflammatory response through the regulation of NF-κB and AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Synthesis of (2,3-Dimethylphenyl)methanol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis and fine chemical production, the efficient and selective synthesis of key intermediates is paramount. (2,3-Dimethylphenyl)methanol, a valuable building block, is no exception. Its synthesis, while achievable through various routes, presents a nuanced challenge where the choice of catalytic system dictates not only the yield and purity but also the economic and environmental viability of the process. This guide provides an in-depth comparative analysis of the primary catalytic methods for the synthesis of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Significance of this compound
This compound serves as a crucial precursor in the synthesis of a range of biologically active molecules. Its structural motif, featuring a substituted aromatic ring coupled with a primary alcohol, allows for diverse functionalization, making it a versatile intermediate in medicinal chemistry. The demand for robust and scalable synthetic routes to this compound is driven by the continuous pursuit of novel therapeutics and advanced materials. This guide will dissect and compare three principal synthetic strategies: the catalytic hydrogenation of 2,3-dimethylbenzaldehyde, the reduction of 2,3-dimethylbenzaldehyde using metal hydrides, and the Grignard reaction of a 2,3-dimethylphenyl magnesium halide with formaldehyde.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic pathway is a critical decision guided by factors such as substrate availability, desired purity, scalability, and the practical constraints of the laboratory environment. Here, we present a comparative overview of the catalytic efficiency of the three main routes to this compound.
| Synthetic Route | Key Catalyst/Reagent | Typical Yield (%) | Reaction Time (approx.) | Key Advantages | Potential Disadvantages |
| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | >90% (estimated) | 2-8 hours | High atom economy, clean reaction, catalyst can be recycled. | Requires specialized high-pressure hydrogenation equipment, potential for over-reduction to 1,2,3-trimethylbenzene. |
| Metal Hydride Reduction | Sodium Borohydride (NaBH₄) | 85-99%[1] | 1-4 hours | Mild reaction conditions, high selectivity for the carbonyl group, readily available reagents. | Stoichiometric use of reagents, generation of borate waste, requires careful quenching. |
| Grignard Reaction | Magnesium (Mg) | 60-80% (estimated) | 3-6 hours | Forms a new carbon-carbon bond, versatile for creating a wide range of alcohols. | Requires strictly anhydrous conditions, the Grignard reagent is highly moisture-sensitive, multi-step process. |
In-Depth Analysis and Experimental Causality
Catalytic Hydrogenation of 2,3-Dimethylbenzaldehyde
This method represents a highly efficient and environmentally benign approach to the synthesis of this compound. The choice of catalyst is critical and influences both the reaction rate and selectivity.
Mechanism: The catalytic hydrogenation of an aldehyde involves the heterolytic activation of molecular hydrogen on the surface of a metal catalyst. The aldehyde coordinates to the catalyst surface, and the hydride species are sequentially transferred to the carbonyl carbon, leading to the formation of the corresponding alcohol.
Expertise & Experience: The presence of two electron-donating methyl groups on the aromatic ring of 2,3-dimethylbenzaldehyde slightly increases the electron density at the carbonyl carbon. This can subtly decrease its electrophilicity compared to unsubstituted benzaldehyde, potentially leading to a slower reaction rate under identical conditions. However, with an appropriate catalyst and sufficient hydrogen pressure, high conversion can be readily achieved. The choice of a noble metal catalyst like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) is often preferred for its high activity and selectivity. Raney Nickel is a more cost-effective alternative, though it may require higher temperatures and pressures. A critical consideration is the prevention of over-reduction to the corresponding hydrocarbon (1,2,3-trimethylbenzene), which can be mitigated by careful monitoring of the reaction and using milder conditions once the aldehyde has been consumed.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for catalytic hydrogenation.
Detailed Experimental Protocol: Catalytic Hydrogenation
Materials:
-
2,3-Dimethylbenzaldehyde (1.0 eq)
-
5% Palladium on Carbon (Pd/C) (1-2 mol%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (high purity)
-
Celite®
Procedure:
-
To a high-pressure hydrogenation vessel, add 2,3-dimethylbenzaldehyde and ethanol.
-
Under a stream of inert gas (nitrogen or argon), carefully add the 5% Pd/C catalyst.
-
Seal the vessel and purge the system with the inert gas three times.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously and heat to a suitable temperature (e.g., 40 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel or distillation under reduced pressure.
Metal Hydride Reduction of 2,3-Dimethylbenzaldehyde
The use of metal hydride reducing agents, particularly sodium borohydride (NaBH₄), offers a convenient and highly selective method for the reduction of aldehydes.
Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate boron-alkoxide intermediate. Subsequent workup with a protic solvent protonates the alkoxide to yield the final alcohol product.
Expertise & Experience: Sodium borohydride is a mild reducing agent and will selectively reduce aldehydes and ketones in the presence of less reactive functional groups like esters, amides, and nitriles.[2] This high chemoselectivity is a significant advantage in complex molecule synthesis. The reaction is typically performed in protic solvents like methanol or ethanol at room temperature. The use of wet alumina or silica gel can accelerate the reaction under solvent-free conditions.[1][3] While NaBH₄ is generally safe to handle, the reaction should be quenched carefully with acid, as the borane byproducts can generate hydrogen gas. For large-scale reactions, this can pose a safety hazard if not properly managed. Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and can also be used, but it is less selective and requires strictly anhydrous conditions and more careful handling.
Reaction Pathway: Metal Hydride Reduction
Caption: Mechanism of NaBH₄ reduction.
Detailed Experimental Protocol: Metal Hydride Reduction
Materials:
-
2,3-Dimethylbenzaldehyde (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.2 eq)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,3-dimethylbenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution. (Caution: Hydrogen gas evolution).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Purify further by column chromatography or distillation if necessary.
Grignard Reaction
The Grignard reaction provides a powerful tool for the formation of carbon-carbon bonds and the synthesis of alcohols. In this case, the synthesis of this compound would involve the reaction of a 2,3-dimethylphenylmagnesium halide with formaldehyde.
Mechanism: The Grignard reagent, in this case, 2,3-dimethylphenylmagnesium bromide, is a strong nucleophile and a strong base. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the formaldehyde carbonyl group, forming a magnesium alkoxide intermediate. This intermediate is then hydrolyzed in an acidic workup to yield the primary alcohol.
Expertise & Experience: The success of a Grignard reaction is highly dependent on maintaining strictly anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent.[4] All glassware must be flame-dried, and anhydrous solvents must be used. The formation of the Grignard reagent from 2,3-dimethylbromobenzene and magnesium turnings is an exothermic process and may require initiation with a small crystal of iodine or gentle heating. Formaldehyde can be used in its gaseous form, as paraformaldehyde (which needs to be thermally depolymerized), or as trioxane. The use of paraformaldehyde is often the most practical choice for laboratory-scale synthesis. A potential side reaction is the Wurtz-type coupling of the Grignard reagent with the starting halide.
Synthetic Pathway: Grignard Reaction
Caption: Grignard synthesis workflow.
Detailed Experimental Protocol: Grignard Reaction
Materials:
-
2,3-Dimethylbromobenzene (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal)
-
Paraformaldehyde (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings and a small crystal of iodine to the flask.
-
Add a small amount of anhydrous THF.
-
In the dropping funnel, prepare a solution of 2,3-dimethylbromobenzene in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gently warm the flask.
-
Once the reaction has started, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard reagent solution to 0 °C.
-
In a separate flask, heat paraformaldehyde under a stream of nitrogen to generate gaseous formaldehyde, and pass it into the stirred Grignard solution. Alternatively, add dry paraformaldehyde in small portions to the Grignard solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or distillation.
-
Conclusion
The synthesis of this compound can be successfully achieved through several catalytic routes, each with its own set of advantages and challenges.
-
Catalytic hydrogenation stands out as the most atom-economical and environmentally friendly method, particularly for large-scale production, provided the necessary equipment is available.
-
Metal hydride reduction , especially with sodium borohydride, offers a highly selective, convenient, and predictable method that is well-suited for laboratory-scale synthesis and for substrates with multiple functional groups.[1][2]
-
The Grignard reaction is a classic and powerful method for C-C bond formation, offering flexibility in the synthesis of a wide array of alcohols, though it demands more stringent reaction conditions.
The choice of the optimal method will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, available equipment, and the overall synthetic strategy. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and to confidently execute the synthesis of this compound.
References
Safety Operating Guide
Navigating the Disposal of (2,3-Dimethylphenyl)methanol: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of (2,3-Dimethylphenyl)methanol, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile of this compound
This compound, an aromatic alcohol, presents a moderate hazard profile that necessitates careful handling throughout its lifecycle. According to aggregated data from the European Chemicals Agency (ECHA), its primary hazards include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
While these classifications from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provide a clear directive for immediate handling precautions, the key determinant for its disposal pathway under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) is its potential for ignitability.
The Critical Question of Ignitability
However, we can draw inferences from structurally similar compounds. For instance, benzyl alcohol, a related aromatic alcohol, has a flash point of approximately 194-201°F (90-93°C), which is well above the threshold for ignitability.[2][3][4][5][6] While this suggests that this compound is likely not an ignitable hazardous waste, the principle of "erring on the side of caution" is paramount in chemical safety.
Therefore, in the absence of a definitive flash point, it is best practice to manage this compound as a hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any handling or disposal procedures, the appropriate personal protective equipment must be worn to mitigate the risks of skin, eye, and respiratory irritation.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact and subsequent irritation. |
| Body Protection | Standard laboratory coat. | Protects personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area or chemical fume hood. | Use a NIOSH-approved respirator if there is a risk of generating aerosols or handling large quantities in poorly ventilated spaces. |
Step-by-Step Disposal Protocol
The following protocol assumes that this compound is being treated as a hazardous waste.
Waste Segregation: The Cornerstone of Compliance
Proper segregation is the most critical step in a compliant waste management program.
-
Do Not Mix: this compound waste should not be mixed with other waste streams, particularly not with aqueous waste or other solvents, unless explicitly permitted by your institution's hazardous waste program.
-
Dedicated Container: Collect this compound waste in a designated, compatible, and properly labeled hazardous waste container. The container should be made of a material that will not react with the chemical, such as glass or a suitable plastic.
Labeling: Clear and Unambiguous Communication
Accurate and thorough labeling prevents accidents and ensures proper handling by waste management personnel.
-
"Hazardous Waste" : The container must be clearly marked with the words "Hazardous Waste."
-
Chemical Name : Full chemical name, "this compound," must be written out. Avoid using abbreviations or chemical formulas.
-
Hazard Identification : Indicate the known hazards: "Skin Irritant," "Eye Irritant."
Storage: Ensuring a Safe Holding Environment
Proper storage of hazardous waste is crucial to prevent spills, leaks, and exposure.
-
Secure Closure : Keep the waste container tightly closed except when adding waste.
-
Secondary Containment : Store the waste container in a secondary containment bin to catch any potential leaks.
-
Ventilation : Store in a well-ventilated area, such as a designated satellite accumulation area within the laboratory or a chemical storage cabinet.
-
Away from Incompatibles : Store away from strong oxidizing agents.
Arranging for Disposal: The Final Step
-
Contact your EHS Department : Your institution's Environmental Health and Safety (EHS) department is your primary resource for waste disposal. They will have specific procedures for the collection of hazardous waste from your laboratory.
-
Licensed Disposal Facility : The EHS department will arrange for the transportation of the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to minimize hazards.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control Ignition Sources : If the material is flammable, extinguish all nearby flames and turn off any spark-producing equipment.
-
Contain the Spill : For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Collect and Dispose : Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with soap and water.
-
Report : Report the spill to your EHS department.
The Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
If Determined to be Non-Hazardous
Should a reliable source confirm that the flash point of this compound is above 140°F (60°C), it would not be classified as an ignitable hazardous waste. However, it is still a chemical substance and should not be disposed of in the regular trash without consulting your institution's policies. Some institutions may permit the drain disposal of small quantities of non-hazardous, water-soluble organic compounds, but this is highly dependent on local regulations and the specific capabilities of the wastewater treatment facility.[7][8][9] Always consult with your EHS department before disposing of any chemical down the drain.
Conclusion
The responsible management of chemical waste is a fundamental aspect of scientific integrity and laboratory safety. For this compound, a conservative approach that treats it as a hazardous waste in the absence of a definitive flash point is the most prudent course of action. By following the detailed procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, while maintaining full regulatory compliance.
References
- 1. This compound | C9H12O | CID 96208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl alcohol CAS#: 100-51-6 [m.chemicalbook.com]
- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 5. mainchem.com [mainchem.com]
- 6. BENZYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2,3-Dimethylphenyl)methanol
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like (2,3-Dimethylphenyl)methanol, also known as 2,3-Dimethylbenzyl alcohol, requires a nuanced understanding of its properties to ensure both personal safety and experimental validity. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the rationale behind each safety measure, fostering a culture of proactive safety and scientific excellence.
Foundational Hazard Assessment: Understanding the Reagent
Before any handling protocol is established, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Code | Description | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[1][2] |
This hazard profile identifies the primary routes of exposure and potential harm: dermal (skin), ocular (eyes), and respiratory. Consequently, our PPE strategy must establish robust barriers against these specific risks.
The Core of Protection: Engineering Controls and PPE Selection
The hierarchy of controls in laboratory safety prioritizes engineering solutions over personal protective equipment. Therefore, all work with this compound should, by default, be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] PPE serves as the critical final barrier to protect you from exposure.
Eye and Face Protection: The Non-Negotiable First Line
Given its classification as a serious eye irritant (H319), robust eye protection is mandatory.[1][2]
-
Standard Operations: For routine tasks involving small quantities (milliliters), ANSI Z87.1-rated safety glasses with side shields are the minimum requirement.
-
High-Risk Operations: When there is a heightened risk of splashing—such as during transfers of larger volumes, heating, or reactions under pressure—indirectly vented chemical splash goggles are required.[5] For maximum protection, a full face shield should be worn over the chemical splash goggles.[5]
Causality: The cornea is highly sensitive, and irritation from this compound can cause significant pain and potential damage. Goggles provide a seal around the eyes, protecting from splashes that could circumvent standard safety glasses.
Skin and Body Protection: An Impermeable Barrier
The designation "Causes skin irritation" (H315) necessitates careful selection of gloves and lab coats to prevent dermal contact.[1][2]
-
Glove Selection: Chemical-resistant gloves are essential.[4] While specific breakthrough time data for this compound is not widely published, materials effective against similar aromatic alcohols provide a strong basis for selection.
-
Recommended: Nitrile or butyl rubber gloves.[5] Nitrile gloves offer excellent protection for incidental contact, while butyl rubber is often preferred for prolonged handling.
-
Protocol: Always double-check glove compatibility with your supplier's data. Inspect gloves for any signs of degradation or puncture before use. For any task with significant immersion risk, consider double-gloving. Promptly remove and replace gloves if contamination is suspected, washing hands thoroughly afterward.[2]
-
-
Protective Clothing: A flame-resistant lab coat, fully buttoned with sleeves rolled down, must be worn to protect against accidental spills. For large-scale operations, a chemically resistant apron over the lab coat provides an additional layer of safety. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][4]
Respiratory Protection: Use Based on Risk Assessment
The potential for respiratory irritation (H335) means that the need for respiratory protection is task-dependent and directly tied to the effectiveness of your engineering controls.[1][2]
-
Low-Risk Operations: Working with small quantities within a properly functioning chemical fume hood will typically not require respiratory protection.[2][4]
-
Elevated-Risk Operations: A respirator may be necessary under conditions where vapor or aerosol generation is likely and ventilation is insufficient. This includes:
-
Handling large quantities of the material.
-
Weighing or transferring the chemical outside of a fume hood.
-
Responding to a significant spill.
-
-
Respirator Selection: If a risk assessment determines a respirator is required, a NIOSH-approved half-face or full-face respirator equipped with organic vapor (OV) cartridges is appropriate for this class of compound.[6] It is critical to note that OV cartridges have a finite service life and are not suitable for high concentrations of volatile organics.[5][7] For significant exposures or emergency response, a supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) is the recommended choice.[7] All personnel required to wear respirators must be part of a formal respiratory protection program that includes medical evaluation and fit testing.
Operational and Disposal Plans
Proper PPE use extends through the entire lifecycle of the chemical in the lab, from initial handling to final disposal.
Procedural Workflow: Donning and Doffing PPE
A systematic approach to putting on and taking off PPE prevents cross-contamination.
-
Donning (Putting On):
-
Put on a lab coat and fasten it completely.
-
Put on your respirator (if required by your risk assessment).
-
Put on safety goggles or a face shield.
-
Wash hands thoroughly.
-
Put on gloves, ensuring the cuffs overlap with the sleeves of your lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Remove the lab coat, turning it inside out as you remove it.
-
Wash hands thoroughly.
-
Remove eye and face protection.
-
Remove your respirator (if worn).
-
Wash hands again as a final precaution.
-
Spill Response and Emergency Plan
In the event of a spill, the correct PPE is your primary defense.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Assess and Equip: Before attempting to clean a small, manageable spill, ensure you are wearing the appropriate PPE: double-gloved (nitrile or butyl rubber), chemical splash goggles, a face shield, and a lab coat. If the spill is significant or in a poorly ventilated area, a respirator with organic vapor cartridges is necessary.[3]
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or silica gel.[2][3]
-
Collect and Dispose: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealed container for hazardous waste.[3][8]
-
Decontaminate: Clean the spill area with soap and water.
Waste Disposal Protocol
Disposal of this compound and contaminated materials must adhere to hazardous waste regulations.[9][10]
-
Contaminated PPE: Used gloves, absorbent pads, and other disposable items should be placed in a clearly labeled hazardous waste bag within a designated container.[11]
-
Liquid Waste: Collect all waste solutions containing this compound in a compatible, sealed, and properly labeled hazardous waste container.[9][12] The label must clearly state "Hazardous Waste" and list all chemical constituents.[9][12]
-
Prohibition: Never dispose of this compound down the drain.[9][12] This is a violation of environmental regulations and can cause significant damage.
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. This compound | C9H12O | CID 96208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. methanol.org [methanol.org]
- 6. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How To Protect Workers From Methanol Exposure In The Workplace — KERAMIDA Inc. [keramida.com]
- 8. METHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
